1-Kestose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-OESPXIITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Kestose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-69-9, 12505-31-6 | |
| Record name | 1-Kestose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Kestose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-D-Fructosylsucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-KESTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Kestose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Kestose for Researchers and Drug Development Professionals
Introduction
1-Kestose (B104855) is a naturally occurring trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). It consists of a glucose molecule linked to two fructose (B13574) molecules.[1][2] Specifically, it is formed by the transfer of a fructose moiety from a donor sucrose (B13894) molecule to an acceptor sucrose molecule, creating a β-(2→1) glycosidic bond.[1] This compound is found in various natural sources, including honey, sugar cane, and certain vegetables.[3] As a prebiotic, this compound has garnered significant attention in the scientific community for its beneficial effects on gut health and its potential therapeutic applications in metabolic and inflammatory diseases.[2][4][5][6][7] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing sugar.[1][8] Its chemical formula is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[8][9]
Chemical Structure of this compound
Caption: Schematic representation of the this compound molecule, highlighting the glycosidic linkages between the glucose and two fructose units.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [8][9][10] |
| Molecular Weight | 504.44 g/mol | [8][9] |
| CAS Number | 470-69-9 | [8][9][10] |
| Melting Point | 198-200 °C | [3] |
| Specific Rotation [α]D²⁰ | +28 to +32° (c=5, H₂O) | [3] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [3][11] |
Experimental Protocols
Enzymatic Synthesis of this compound
This compound is efficiently synthesized from sucrose through a transfructosylation reaction catalyzed by fructosyltransferases (FTases).[8] A common source of these enzymes is the fungus Aspergillus foetidus.[10]
Methodology:
-
Enzyme Preparation: A purified sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus or a recombinant version expressed in a suitable host like Pichia pastoris is used.[8][10]
-
Reaction Mixture: A high concentration of sucrose (e.g., 500 mM to 1 M) is dissolved in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5).[1][10]
-
Enzymatic Reaction: The purified 1-SST enzyme is added to the sucrose solution. The reaction is incubated at an optimal temperature (e.g., 50°C) for a defined period (e.g., 5 hours).[1]
-
Reaction Termination and Product Analysis: The reaction can be stopped by heat inactivation of the enzyme. The products, including this compound, glucose, and residual sucrose, are then analyzed and quantified.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification:
HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound in reaction mixtures and biological samples.[12][13][14]
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping is suitable for separating oligosaccharides.[12]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water is commonly used.
-
Detection: Refractive Index Detector (RID).
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations. The limits of detection and quantification for this compound have been reported to be 0.7 mg/mL and 1.4 mg/mL, respectively.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural identification and conformational analysis of this compound.[15][16]
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).
-
Analysis: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign the chemical shifts of all protons and carbons and to confirm the glycosidic linkages.
Biological Activity and Signaling Pathways
This compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[17] This prebiotic activity is the basis for its health-promoting effects.
Prebiotic Effect and Gut Microbiota Modulation
This compound stimulates the growth of probiotic bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[4][5][7][18] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[2][6]
Signaling Pathways Influenced by this compound Fermentation
Caption: Signaling pathway of this compound's prebiotic activity.
The SCFAs produced from this compound fermentation have several downstream effects:
-
Anti-inflammatory Effects: Butyrate serves as an energy source for colonocytes and has potent anti-inflammatory properties. It can inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors (GPCRs), leading to the suppression of inflammatory pathways.[2][18]
-
Improved Glucose Metabolism: Studies in animal models have shown that this compound supplementation can improve glucose tolerance and insulin sensitivity.[4][6] This is attributed to the effects of SCFAs on gut hormone secretion (e.g., GLP-1) and the modulation of inflammatory responses.[4]
-
Gut-Brain Axis: Recent research suggests that dietary supplementation with this compound can alter locomotor activity and increase striatal dopamine (B1211576) levels in mice.[17] This effect is thought to be mediated by changes in the gut microbiota and their metabolites, highlighting a potential role for this compound in modulating the gut-brain axis.[17]
Conclusion
This compound is a well-characterized fructooligosaccharide with significant potential in the fields of nutrition and medicine. Its defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for research and development. The primary mechanism of action of this compound is its prebiotic effect, leading to a favorable modulation of the gut microbiota and the production of beneficial metabolites like SCFAs. These metabolites, in turn, influence host physiology, offering potential therapeutic benefits for metabolic and inflammatory conditions. For drug development professionals, this compound presents an interesting lead compound or a valuable adjuvant to therapies targeting the gut microbiome and its downstream signaling pathways. Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Enzymatic synthesis of fructooligosaccharides with high this compound concentrations using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kestose - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts [mdpi.com]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile Enzymatic Synthesis of Ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, this compound, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational analysis of this compound by molecular mechanics and by n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans | MDPI [mdpi.com]
1-Kestose in Plants: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. It is increasingly recognized for its prebiotic properties and potential applications in the pharmaceutical and functional food industries. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in the plant kingdom. It details the biosynthetic pathway of this compound, summarizing key quantitative data on its concentration in various plant tissues. Furthermore, this guide presents comprehensive experimental protocols for the extraction, identification, and quantification of this compound, and explores its emerging role in plant signaling pathways.
Natural Sources and Occurrence of this compound
This compound is widely distributed throughout the plant kingdom, serving as a primary building block for the synthesis of higher molecular weight fructans. It is particularly abundant in plant families such as Asteraceae, Amaryllidaceae, Gramineae, and Liliaceae.[1][2] Key dietary sources include common vegetables and fruits.
Table 1: Quantitative Occurrence of this compound and Total Fructans in Various Plant Sources
| Plant Species | Family | Plant Part | This compound Concentration | Total Fructan Concentration | Reference(s) |
| Allium cepa (Onion) | Amaryllidaceae | Bulb | - | 1.2 - 17.4 g/100g fw | [3] |
| Allium porrum (Leek) | Amaryllidaceae | Bulb | - | 5.4 g/100g dm | [4] |
| Allium sativum (Garlic) | Amaryllidaceae | Bulb | - | 1.2 - 17.4 g/100g fw | [3] |
| Asparagus officinalis (Asparagus) | Asparagaceae | Root | - | up to 12.5% fw | |
| Cichorium intybus (Chicory) | Asteraceae | Root | Present | High | [5] |
| Cynara cardunculus (Artichoke) | Asteraceae | Head | - | 60.9 g/100g dm | [4] |
| Helianthus tuberosus (Jerusalem Artichoke) | Asteraceae | Tuber | Present | 65.8 g/100g dm | [4][5] |
| Hordeum vulgare (Barley) | Poaceae | Grain | Present | - | [2] |
| Musa sp. (Banana) | Musaceae | Fruit | Present | 0.0 - 0.7 g/100g fw | [2] |
| Triticum aestivum (Wheat) | Poaceae | Grain | Present | 2 - 35% of kernel weight | [6] |
| Vitis vinifera (Grape) | Vitaceae | Fruit (Juice) | up to 1.776 g/L | - | [7] |
fw: fresh weight; dm: dry matter. Note: Data for this compound specifically is often aggregated into total fructan content. The presence of this compound is confirmed in these plants as the initial product of fructan biosynthesis.
Biosynthesis of this compound in Plants
The synthesis of this compound occurs in the vacuole of plant cells and is initiated from sucrose (B13894).[1] The key enzyme responsible for this process is Sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme catalyzes the transfer of a fructose (B13574) moiety from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and a free glucose molecule.[6][8] this compound then serves as the substrate for Fructan:fructan 1-fructosyltransferase (1-FFT) , which elongates the fructan chain by adding more fructose units, leading to the formation of inulin-type fructans.[8]
Caption: Biosynthesis pathway of this compound and its elongation to inulin-type fructans.
Signaling Pathways Involving Fructans
Sucrose-Induced Fructan Synthesis
The biosynthesis of fructans, including this compound, is intricately linked to sucrose signaling.[9] High cellular concentrations of sucrose, often triggered by environmental stresses like cold or drought which reduce growth more than photosynthesis, act as a signal to induce the expression of fructan biosynthesis genes, such as 1-SST.[9][10] This signaling cascade is believed to involve calcium ions (Ca2+) as a second messenger and MYB-type transcription factors.[10]
Caption: A simplified model of the sucrose signaling cascade leading to fructan synthesis.
Fructans as Potential Damage-Associated Molecular Patterns (DAMPs)
Recent research proposes that plant-derived fructans, when released into the apoplast due to cellular damage from biotic or abiotic stress, may function as Damage-Associated Molecular Patterns (DAMPs).[1][11] These apoplastic fructans could then be recognized by putative plant receptors, priming the plant's innate immunity and leading to enhanced defense responses against subsequent stresses.[1][11] This suggests a role for fructans not just as storage compounds but also as signaling molecules in plant defense.[12]
Caption: A conceptual model for fructans acting as DAMPs to trigger plant defense.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in plant tissues is crucial for research and quality control. The following sections outline detailed methodologies for its extraction and analysis.
Caption: A standard workflow for the extraction and analysis of this compound from plant samples.
Sample Preparation and Extraction
-
Sample Collection and Storage: Immediately freeze collected plant material in liquid nitrogen to halt enzymatic activity and store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Hot Water Extraction: Transfer the powdered sample to a tube with deionized water (e.g., 1:10 w/v). Incubate in a water bath at 70-80°C for 30-60 minutes with intermittent vortexing. This method is effective for soluble fructans.
-
Ethanol (B145695) Extraction: Add 80% (v/v) ethanol to the powdered sample. Incubate at 80°C for 15-20 minutes. This method also inactivates enzymes effectively.
-
-
Purification:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet insoluble debris.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before analysis.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the quantification of underivatized sugars.[7][13][14][15][16]
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).
-
Column: A carbohydrate analysis column, such as a lead-form ion-exchange column (e.g., Shodex SUGAR SP0810) or an amino-propyl column.[13][15]
-
Mobile Phase: HPLC-grade deionized water is commonly used for lead-form columns. For amino columns, an isocratic or gradient mixture of acetonitrile (B52724) and water is typical.
-
Column Temperature: Maintained at an elevated temperature, often 80-85°C for lead-form columns, to improve peak resolution.[13][15]
-
Injection Volume: 10-20 µL.
-
Quantification: External calibration curves are generated using pure this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile sugars amenable to gas chromatography.[17][18]
-
Hydrolysis (for total fructan analysis): To determine the total fructan content, the extract can be hydrolyzed using acid (e.g., trifluoroacetic acid) or enzymes (e.g., fructanase) to release constituent monosaccharides (fructose and glucose).
-
Derivatization:
-
Silylation: The most common method involves converting the hydroxyl groups of the sugars to trimethylsilyl (B98337) (TMS) ethers. This is typically a two-step process involving oximation followed by silylation.[17]
-
Oximation: Dissolve the dried extract in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat (e.g., 70-90°C for 30-60 min).
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat again.
-
-
Acetylation: An alternative is to form alditol acetates, which involves reduction of the monosaccharides to their corresponding alditols followed by acetylation.[17]
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at 80°C and ramping up to 300-330°C.[19]
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode to identify compounds based on their mass spectra and retention times, and Selected Ion Monitoring (SIM) for targeted quantification to increase sensitivity. Characteristic ions for derivatized this compound are used for identification and quantification.[17]
-
-
Quantification: Requires derivatized standards and often an internal standard for accurate quantification.
Conclusion
This compound is a key trisaccharide in the plant kingdom, acting as the precursor for inulin-type fructans and accumulating in a variety of important food crops. Its synthesis is tightly regulated by sucrose signaling pathways, which are in turn influenced by environmental cues. Emerging evidence suggests a role for fructans, including this compound, in plant defense signaling as DAMPs. The analytical methods detailed in this guide, particularly HPLC-RID and GC-MS, provide robust frameworks for the accurate quantification of this compound in plant materials, facilitating further research into its physiological roles and potential applications. This comprehensive understanding is vital for professionals in plant science, nutrition, and drug development seeking to harness the benefits of this versatile molecule.
References
- 1. Frontiers | Fructans As DAMPs or MAMPs: Evolutionary Prospects, Cross-Tolerance, and Multistress Resistance Potential [frontiersin.org]
- 2. Kestose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructan biosynthesis and degradation as part of plant metabolism controlling sugar fluxes during durum wheat kernel maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fructans As DAMPs or MAMPs: Evolutionary Prospects, Cross-Tolerance, and Multistress Resistance Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant fructan exohydrolases: a role in signaling and defense? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
1-Kestose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Prebiotic Trisaccharide
Introduction
1-Kestose (B104855) is a naturally occurring trisaccharide and the simplest member of the inulin-type fructooligosaccharides (FOS). It is composed of a sucrose (B13894) molecule with an additional fructose (B13574) unit attached via a β(2→1) glycosidic bond.[1] As a non-digestible oligosaccharide, this compound has garnered significant attention for its prebiotic properties, selectively stimulating the growth of beneficial gut microbiota and contributing to host health. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, analytical methodologies, and its role in modulating key biological pathways.
Core Properties of this compound
This compound is a white, crystalline powder with a sweet taste and low caloric value.[2] Its basic physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₈H₃₂O₁₆ | [3][4] |
| Molecular Weight | 504.44 g/mol | [3][4][5] |
| Melting Point | 198-200 °C | [6] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [5][6] |
| Specific Rotation (α) | +28° to +32° (c=5, H₂O) | [6] |
| Appearance | White crystalline powder | [6] |
Natural Occurrence and Synthesis
This compound is found in various plants, including onions, asparagus, wheat, and bananas.[1][7] It is also a side product of sugar beet raffination.[3] Industrially, this compound is primarily produced through the enzymatic transfructosylation of sucrose.[1] This process typically utilizes β-fructofuranosidase from microorganisms like Aspergillus niger.[1]
Enzymatic Synthesis Workflow
The enzymatic synthesis of this compound from sucrose is a controlled process that leverages the transfructosylating activity of specific enzymes. The general workflow is depicted below.
References
The Pivotal Role of 1-Kestose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers
Introduction
Fructooligosaccharides (FOS) are a group of naturally occurring oligosaccharides that have garnered significant attention for their prebiotic properties and resulting health benefits.[1][2] These carbohydrates are primarily composed of short fructose (B13574) chains attached to a terminal glucose unit. The main components of FOS mixtures are 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1-beta-fructofuranosylnystose (GF4).[1][3] FOS are industrially produced from sucrose (B13894) through the action of fructosyltransferase enzymes sourced from various microorganisms like fungi and bacteria.[1][2]
This technical guide focuses on this compound, the smallest and most fundamental FOS molecule, consisting of one fructose unit linked to sucrose.[4] Emerging evidence strongly suggests that this compound is not merely a component of FOS mixtures but is often the most bioactive and potent constituent, driving the majority of the observed health effects.[5][6] Its lower degree of polymerization appears to be a key factor in its superior utilization by beneficial gut bacteria compared to its longer-chain counterparts.[5][7] This guide will provide an in-depth analysis of the role of this compound, its physiological effects, the signaling pathways it modulates, and the experimental protocols used to study its activity.
Biochemical Profile and Superior Prebiotic Activity of this compound
Commercially available FOS are typically mixtures where nystose (GF3) is the major component.[4] However, studies consistently demonstrate that this compound (GF2) exhibits superior prebiotic activity.[5][6]
1.1. Preferential Utilization by Gut Microbiota
The primary mechanism for the enhanced bioactivity of this compound lies in its structure. As the FOS with the lowest degree of polymerization, it is more readily transported and metabolized by key beneficial bacteria.[7]
-
Bifidobacteria: this compound administration has been shown to significantly increase the abundance of Bifidobacterium species in both human and animal studies.[4][5][8] In contrast, mixtures with a higher concentration of nystose are less effective at sustaining bifidobacterial populations.[5][6] The preferential fermentation of this compound by Bifidobacterium breve strains leads to a large production of acetate, a key short-chain fatty acid (SCFA).[7]
-
Faecalibacterium prausnitzii: this compound has a remarkable ability to stimulate the growth of Faecalibacterium prausnitzii, a butyrate-producing bacterium with significant anti-inflammatory properties.[7][9][10] Studies have shown that this compound treatment can lead to a 10-fold increase in F. prausnitzii in the human gut.[7] This effect is more pronounced than that observed with inulin-type fructans.[7]
-
Other Beneficial Bacteria: this compound also promotes the growth of other beneficial microbes, including butyrate-producing commensals like Anaerostipes caccae.[4][11]
Table 1: Effects of this compound Supplementation on Gut Microbiota
| Study Population | Dosage & Duration | Key Changes in Gut Microbiota | Reference |
| Obesity-prone humans | 10 g/day for 12 weeks | Significant increase in relative abundance of fecal Bifidobacterium (0.3244 vs. 0.1971 in placebo).[4][8] | [4][8] |
| Gnotobiotic mice with human fecal microbiota | N/A | Significant increase in Bifidobacterium number; simultaneous decrease in Clostridium.[5][6][12] | [5][6][12] |
| Infants (0-5 years old) | 1-3 g/day for 12 weeks | ~10-fold increase in Faecalibacterium prausnitzii number.[7] | [7] |
| High-fat diet-fed rats | 2% (w/v) in drinking water | Significant increase in Bifidobacterium and Anaerostipes.[11] | [11] |
| Constipated kindergarten children | 3 g/day for 8 weeks | Trend toward increased Bifidobacterium and decreased Clostridium sensu stricto.[13] | [13] |
Physiological Effects and Therapeutic Potential
The selective fermentation of this compound leads to the production of SCFAs—primarily acetate, propionate, and butyrate (B1204436)—which mediate a wide range of physiological benefits.[14]
2.1. Modulation of Metabolic Health
This compound has shown significant potential in ameliorating metabolic disorders like insulin (B600854) resistance and hyperlipidemia.
-
Glucose Metabolism: In overweight or obesity-prone individuals, a daily intake of 10g of this compound for 12 weeks significantly reduced fasting serum insulin levels from 6.5 µU/mL to 5.3 µU/mL.[4][8] This effect was also observed in rats fed a high-fat diet, where 2% (w/v) this compound in drinking water suppressed hyperinsulinemia.[4][8] These benefits are linked to an increase in beneficial microbes and the production of SCFAs.[4]
-
Lipid Metabolism: Supplementation with this compound has been found to reduce plasma cholesterol and triglyceride levels in high-fat-diet rat models.[11][15] The proposed mechanism involves the alteration of bile acid metabolism in the cecum. This compound intake increases the abundance of bacteria like Bifidobacterium, which are involved in the deconjugation of bile acids.[11] This leads to increased levels of deconjugated bile acids, which can influence hepatic gene expression, leading to an increase in cytochrome P450 family 7 subfamily A member 1 (Cyp7a1) mRNA, a key gene for bile acid synthesis, and a decrease in lipid synthesis-related gene expression.[11][15]
Table 2: Effects of this compound on Metabolic Parameters
| Study Population | Dosage & Duration | Key Metabolic Outcomes | Reference |
| Obesity-prone humans | 10 g/day for 12 weeks | Fasting serum insulin significantly reduced (from 6.5 to 5.3 µU/mL).[4][8] | [4][8] |
| High-fat diet-fed rats | 2% (w/v) in drinking water for 2 weeks | Reduced plasma cholesterol and triglyceride levels.[11][15] | [11][15] |
| High-fat diet-fed rats | 2% (w/v) in drinking water for 19 weeks | Restored reduced butyrate levels in cecum.[16] | [16] |
2.2. Immune System Modulation
This compound can influence both intestinal and systemic immune responses.
-
Intestinal Immunity: Studies in mice have shown that both this compound and nystose can increase fecal IgA content.[17]
-
Systemic Immunity: Both this compound and nystose were found to reduce splenocyte responses to mitogens, with nystose showing a stronger effect in lowering the secretion of cytokines like IL-2, IFN-γ, IL-12, and IL-4.[17]
-
Inflammatory Conditions: In a pilot study on patients with mild to moderate ulcerative colitis, 10g/day of this compound for 8 weeks resulted in a significantly lower clinical activity index and a higher clinical remission rate (55% vs. 20% in the placebo group).[18][19]
2.3. Gut-Brain Axis and Neurological Health
Emerging research indicates that this compound may influence the gut-brain axis. In a mouse model of social isolation-induced stress, a 5% this compound diet prevented psychiatric-like behaviors such as reduced sociality and heightened anxiety.[14] This was associated with suppressed microglial activation in the hippocampus, an altered gut microbiota, and a significant increase in the production of SCFAs (butyrate, acetate, and propionate).[14] Furthermore, this compound supplementation has been linked to increased striatal dopamine (B1211576) levels in mice.[20]
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound are primarily mediated by its modulation of the gut microbiota and the subsequent production of SCFAs.
Caption: General mechanism of this compound as a prebiotic.
A more specific pathway involves the regulation of lipid metabolism through bile acid signaling.
Caption: Proposed signaling pathway for this compound in lipid metabolism.
Experimental Protocols
4.1. Quantification of this compound in FOS Mixtures
A common and validated method for the simultaneous quantification of this compound and other sugars (glucose, fructose, sucrose, nystose) is High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[21][22][23]
-
Objective: To separate and quantify individual saccharides in a complex mixture.
-
Instrumentation: HPLC system equipped with a refractive index (RI) detector.
-
Column: An amino (NH2) stationary phase column (e.g., 4.6 x 250 mm).[21]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an isocratic elution with acetonitrile/water (e.g., 75:25 v/v) at a flow rate of ~1.0 mL/min.
-
Standards: High purity (>98%) standards of this compound, nystose, sucrose, glucose, and fructose are used to create calibration curves.[21]
-
Sample Preparation: Samples from fermentation broths or food products are diluted, centrifuged, and filtered through a 0.2 µm nylon membrane before injection.[21]
-
Validation: The method should be validated for linearity, precision (intra- and inter-day variability), accuracy, and limits of detection (LOD) and quantification (LOQ).[23][24] For this compound, typical LOQ can be around 1.4 mg/mL.[23][24]
-
Alternative Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high resolution and sensitivity for carbohydrate analysis.[25][26]
4.2. Analysis of Gut Microbiota Composition
-
Objective: To determine the relative abundance of different bacterial taxa in fecal samples.
-
Workflow:
-
Sample Collection: Fecal samples are collected and immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from a small aliquot of the fecal sample using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The 16S rRNA gene (e.g., V3-V4 hypervariable region) is amplified using universal primers.
-
Sequencing: The amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Raw sequences are processed (quality filtering, chimera removal) and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial communities between treatment groups.
-
Caption: Workflow for 16S rRNA gene sequencing analysis.
4.3. Human Clinical Trial Protocol (Example)
This protocol is a generalized example based on published randomized controlled trials (RCTs).[4][18][27]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: Adults with specific conditions (e.g., overweight with pre-diabetes, mild ulcerative colitis) meeting defined inclusion/exclusion criteria.[4][18]
-
Intervention:
-
Primary Outcome Measures: Changes in key clinical markers, such as fasting serum insulin concentration or a disease activity index (e.g., Lichtiger clinical activity index for ulcerative colitis).[4][18]
-
Secondary Outcome Measures:
-
Data Analysis: Statistical comparisons between the this compound and placebo groups at baseline and at the end of the intervention period.
Conclusion
While FOS mixtures are recognized as valuable prebiotics, a deeper analysis reveals that this compound is a key, if not the primary, driver of their beneficial effects. Its small size confers a significant advantage in selective fermentation by beneficial gut microbes, particularly Bifidobacterium and Faecalibacterium prausnitzii. This targeted modulation of the gut microbiota and the subsequent increase in SCFA production form the basis for its potent effects on metabolic health, immune function, and even the gut-brain axis. For researchers and drug development professionals, focusing on this compound-enriched formulations or pure this compound offers a promising strategy for developing more effective and targeted therapeutics for a range of metabolic and inflammatory disorders. Future research should continue to elucidate the precise molecular mechanisms linking this compound, specific microbial strains, and host physiological responses.
References
- 1. Fructo-oligosaccharides: Production, Purification and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]
- 7. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model | MDPI [mdpi.com]
- 12. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]
- 13. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of this compound on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Prevents Psychiatric-Like Behavior by Enhancing Short-Chain Fatty Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. examine.com [examine.com]
- 20. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 22. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 23. office2.jmbfs.org [office2.jmbfs.org]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Determination of Fructooligosaccharide in Foods by High Performance Ion Exchange Chromatography Method | Semantic Scholar [semanticscholar.org]
- 27. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of this compound on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficacy of this compound Supplementation in Patients with Pancreatic Ductal Adenocarcinoma: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 1-Kestose: A Comprehensive Technical Guide to its Biosynthesis in Plants and Microbes
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. Comprising a fructose (B13574) molecule linked to the fructose residue of sucrose (B13894), it serves as a key intermediate in the biosynthesis of higher molecular weight fructans in plants and is a product of microbial fermentation. Its prebiotic properties, including the selective stimulation of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, have garnered significant interest in the pharmaceutical and functional food industries. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound in both plant and microbial systems. It details the enzymatic reactions, presents quantitative data on production, and offers comprehensive experimental protocols for the study of this important trisaccharide.
Introduction
Fructooligosaccharides (FOS) are a class of oligosaccharides that have a significant impact on human health, primarily through their role as prebiotics. This compound is the fundamental building block of inulin-type FOS.[1] Its synthesis is a critical first step in the production of these beneficial compounds in nature. Understanding the biosynthetic pathways of this compound is paramount for its efficient production and for the development of novel therapeutic strategies targeting the gut microbiome. This guide will elucidate the distinct mechanisms employed by plants and microorganisms for the synthesis of this compound, providing a comparative analysis of the enzymes involved and the reaction kinetics.
Biosynthesis of this compound in Plants
In plants, the synthesis of this compound is the initial and rate-limiting step in the accumulation of fructans. This process occurs primarily in the vacuole of plant cells.[2]
The Core Reaction: Sucrose:Sucrose 1-Fructosyltransferase (1-SST)
The key enzyme responsible for this compound synthesis in plants is Sucrose:Sucrose 1-Fructosyltransferase (1-SST) (EC 2.4.1.99).[2] This enzyme catalyzes the irreversible transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule. The reaction proceeds as follows:
Sucrose + Sucrose → this compound + Glucose [2]
The glucose molecule released during this reaction can be re-metabolized by the plant cell. The this compound produced can then serve as a substrate for fructan:fructan 1-fructosyltransferase (1-FFT) for the elongation of the fructan chain, leading to the synthesis of nystose (B80899) and other higher-order fructans.
References
A Technical Guide to the Discovery and Initial Characterization of 1-Kestose
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Kestose (B104855) is a trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). Comprising two fructose (B13574) units and one glucose unit, it is naturally found in various plants and is notable for its significant prebiotic properties.[1][2] Unlike digestible carbohydrates, this compound resists hydrolysis in the upper gastrointestinal tract and is selectively fermented by beneficial microflora in the colon. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial physicochemical and biological characterization of this compound, presenting key data, experimental protocols, and metabolic pathways relevant to research and development.
Discovery and Natural Occurrence
This compound is a naturally occurring sugar found in a variety of vegetables and plants, including onions, garlic, and sugarcane.[1][3][4] It is a secondary metabolite formed through the enzymatic action of fructosyltransferases on sucrose (B13894).[2][5] As a fructooligosaccharide, it consists of a sucrose molecule with an additional fructose residue attached via a β-(2→1) glycosidic bond.[1][6] Its discovery was linked to the broader investigation of oligosaccharides in plant storage tissues.
Physicochemical Properties
This compound is a white, crystalline powder soluble in organic solvents such as methanol, ethanol, and DMSO.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₁₆ | [3][7] |
| Molar Mass | 504.44 g/mol | [3][7] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [7] |
| CAS Number | 470-69-9 | [7] |
| Melting Point | 198-200 °C | [3] |
| Boiling Point | 902.9±65.0 °C (Predicted) | [3] |
| Density | 1.82±0.1 g/cm³ (Predicted) | [3] |
| Specific Rotation [α]D20 | +28 to +32° (c=5, H₂O) | [3] |
| Appearance | White crystalline powder | [3][4] |
Synthesis and Production
The industrial production of this compound is primarily achieved through enzymatic synthesis, utilizing the transfructosylation activity of β-fructofuranosidases or fructosyltransferases (FTases).[1]
Enzymatic Synthesis Pathway
The key enzyme responsible for the de novo synthesis of this compound in plants and microbes is Sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99).[8][9][10] This enzyme catalyzes the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[10][11] Fungi, particularly strains of Aspergillus niger, are widely used for industrial production due to their efficient extracellular FTase secretion.[1][12][13]
Caption: Enzymatic conversion of sucrose to this compound by 1-SST.
Experimental Protocols
Protocol for Enzymatic Production of this compound
This protocol is based on the use of fructosyltransferase from Aspergillus niger.
-
Enzyme Preparation: A commercially available or purified fructosyltransferase (EC 2.4.1.9) from Aspergillus niger is used.[12][13] The enzyme activity is predetermined, with one unit (U) often defined as the amount of enzyme that produces 1 µmol of this compound per minute under specific conditions.[14]
-
Substrate Preparation: A high-concentration sucrose solution (e.g., 50-60% w/v) is prepared in a suitable buffer, such as 50 mM sodium acetate (B1210297) or citrate-phosphate buffer, with a pH optimum typically between 5.5 and 6.0.[13][15]
-
Reaction Conditions: The enzyme is added to the sucrose solution at a defined concentration (e.g., 5-10 U/mL).[15][16] The reaction mixture is incubated at an optimal temperature, generally between 50-60 °C, with gentle agitation for a predetermined time (e.g., 5-8 hours).[13][15][17]
-
Reaction Termination: The reaction is terminated by heat inactivation of the enzyme, typically by boiling the mixture for 10-15 minutes.[13]
-
Product Analysis: The resulting mixture of fructooligosaccharides, glucose, and residual sucrose is then analyzed using High-Performance Liquid Chromatography (HPLC).[13][16]
Protocol for Quantification by HPLC with Refractive Index Detection (HPLC-RI)
This method is validated for the quantification of this compound, glucose, and sucrose.[18][19]
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector is required.
-
Column: A carbohydrate analysis column, such as an aminopropyl-bonded silica (B1680970) (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column, is used.[20]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: Reaction products are diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and an aliquot (e.g., 20 µL) is injected into the HPLC system.[14]
-
Standard Curve: Standard solutions of this compound, glucose, and sucrose at known concentrations are prepared and injected to generate calibration curves for quantification.
-
Data Analysis: The concentration of each carbohydrate in the sample is determined by comparing its peak area to the corresponding standard curve. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[18][19]
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| This compound | 0.7 mg/mL | 1.4 mg/mL | [18][19] |
| Glucose | 0.2 mg/mL | 0.6 mg/mL | [18][19] |
| Sucrose | 0.8 mg/mL | 1.8 mg/mL | [18][19] |
Protocol for Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural identification of this compound.[21][22]
-
Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in deuterium (B1214612) oxide (D₂O).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the proton signals are analyzed to determine the anomeric configurations and overall proton environment.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. The chemical shifts of the carbon signals, particularly the anomeric carbons, are characteristic and used for identification.[22][23]
-
2D NMR Spectroscopy: Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, confirming the glycosidic linkages and the complete trisaccharide structure.
Initial Biological Characterization: Prebiotic Activity
The primary biological characteristic of this compound is its potent prebiotic activity. It selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[24][25][26]
Mechanism of Prebiotic Action
This compound is not digested in the human small intestine and travels intact to the colon.[27] In the colon, it is preferentially fermented by specific bacteria. This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating immune responses, and improving glucose metabolism.[1][28] Studies have shown that this compound supplementation can increase the abundance of fecal Bifidobacterium and may help ameliorate insulin (B600854) resistance.[28]
Caption: Metabolic pathway of this compound fermentation in the colon.
Conclusion
This compound is a well-characterized fructooligosaccharide with significant potential in the food, pharmaceutical, and wellness industries. Its discovery and subsequent characterization have revealed a molecule with defined physicochemical properties, an accessible enzymatic synthesis route, and potent, selective prebiotic activity. The detailed protocols and pathways provided in this guide offer a foundational resource for researchers and professionals engaged in the study and application of prebiotics for modulating gut health and developing novel therapeutic strategies.
References
- 1. Kestose - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011729) [hmdb.ca]
- 3. chembk.com [chembk.com]
- 4. This compound | 470-69-9 [chemicalbook.com]
- 5. This compound | 470-69-9 | OK07034 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H32O16 | CID 440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cloning of sucrose:sucrose 1-fructosyltransferase from onion and synthesis of structurally defined fructan molecules from sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Sucrose:sucrose fructosyltransferase - Wikipedia [en.wikipedia.org]
- 11. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and partial characterization of fructosyltransferase and invertase from Aspergillus niger AS0023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of fructooligosaccharides with high this compound concentrations using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of Fructooligosaccharides Using a Commercial Heterologously Expressed Aspergillus sp. Fructosyltransferase [mdpi.com]
- 17. This compound | CAS:470-69-9 | Manufacturer ChemFaces [chemfaces.com]
- 18. office2.jmbfs.org [office2.jmbfs.org]
- 19. researchgate.net [researchgate.net]
- 20. shodex.com [shodex.com]
- 21. Conformational analysis of this compound by molecular mechanics and by n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, this compound, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 25. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans [mdpi.com]
- 26. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1-Kestose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Kestose (B104855), the simplest fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant implications for human health. As a non-digestible trisaccharide, it selectively nourishes beneficial gut microbiota, leading to a cascade of positive physiological effects. This technical guide synthesizes the current scientific evidence on the health benefits associated with this compound consumption. We delve into its molecular mechanism, detailing its profound impact on gut ecology, immune system modulation, metabolic health, and mineral absorption. This document provides quantitative data from key studies, outlines detailed experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: The Journey of this compound in the Gut
Unlike digestible carbohydrates, this compound resists hydrolysis by human salivary and small intestinal enzymes, allowing it to arrive in the colon intact.[1] Here, it serves as a preferential substrate for a host of beneficial bacteria, notably Bifidobacterium and Faecalibacterium prausnitzii.[2][3] This selective fermentation leads to a significant increase in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436).[4][5] These molecules are not mere waste products but potent signaling molecules that mediate the widespread health benefits of this compound.
Modulation of Gut Microbiota: The Prebiotic Effect
The primary and most well-documented benefit of this compound is its potent prebiotic activity. It significantly and selectively stimulates the proliferation of key beneficial bacterial species. Studies have consistently demonstrated its superiority in promoting the growth of Bifidobacterium spp. and the butyrate-producer Faecalibacterium prausnitzii when compared to longer-chain FOS.[1][2][3]
Data Presentation: Impact on Gut Microbiota
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Human Trial | Healthy Adults | 5 g/day | 8 weeks | F. prausnitzii count increased ~10-fold (p < 0.05). Bifidobacterium spp. count significantly increased. | [2] |
| Human Trial | Infants (Atopic Dermatitis) | 1-3 g/day | 12 weeks | Median number of F. prausnitzii increased ~10-fold. | [2] |
| Human Trial | Obesity-Prone Adults | 10 g/day | 12 weeks | Relative abundance of fecal Bifidobacterium significantly increased to 0.3244 vs 0.1971 in placebo. | [6][7] |
| Animal Study | Rats | 5% this compound in diet | 4 weeks | Bifidobacterium spp. count increased >7,000-fold vs control. | [5] |
Experimental Protocol: In Vitro Fecal Fermentation
This protocol is a generalized representation to assess the prebiotic potential of a substrate like this compound.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. Samples are immediately placed in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: A basal medium is prepared containing peptone water, yeast extract, and other essential nutrients and salts. The medium is sterilized and pre-reduced in the anaerobic chamber overnight.
-
Incubation: In the anaerobic chamber, fermentation vessels (e.g., serum bottles) are prepared. To each vessel, a specific concentration of sterile this compound (e.g., 1% w/v) is added to the basal medium. A control with no added carbohydrate is also prepared.
-
Inoculation: Each vessel is inoculated with the fecal slurry (e.g., 10% v/v).
-
Sampling and Analysis: The vessels are incubated at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 12, 24, 48 hours) for analysis.
-
Microbial Population: DNA is extracted from samples, and 16S rRNA gene sequencing or quantitative PCR (qPCR) is performed to determine changes in the abundance of specific bacterial genera like Bifidobacterium and Faecalibacterium.
-
SCFA Analysis: Supernatants are analyzed for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
pH Measurement: The pH of the culture is monitored at each time point.
-
Immune System Modulation
The SCFAs produced from this compound fermentation, particularly butyrate, have profound immunomodulatory effects. Butyrate serves as the primary energy source for colonocytes, strengthening the gut barrier integrity. It also interacts with immune cells through G-protein coupled receptors (GPCRs), such as GPR109a, GPR41, and GPR43.[4][8] Activation of these receptors can promote an anti-inflammatory environment by inducing regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10 and IL-18.[9]
Data Presentation: Impact on Immune & Inflammatory Markers
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 19 weeks | Restored the increased relative abundance of tumor necrosis factor (Tnf) mRNA in adipose tissue to control levels. | [8] |
| Human Trial | Ulcerative Colitis Patients | 10 g/day | 8 weeks | Clinical remission rate was 55% vs 20% in the placebo group (p=0.048). Lichtiger clinical activity index was significantly lower (3.8 vs 5.6). | [10][11] |
| Animal Study | Mice | Not Specified | 14 days | Increased IgA content in feces from day 4 to day 7. Reduced splenocyte responses to mitogens. | [12] |
Signaling Pathway: SCFA-Mediated Immune Regulation
SCFAs produced from this compound fermentation bind to GPCRs on the surface of intestinal epithelial cells and immune cells (e.g., macrophages, dendritic cells). For instance, butyrate is a key ligand for GPR109a. This binding initiates a signaling cascade that can lead to the transcription of anti-inflammatory genes. Simultaneously, activation of GPR41/43 can trigger MAPK signaling (ERK1/2, p38), leading to the production of chemokines and cytokines that mediate immune responses.[2][4]
Metabolic Health Improvement
This compound consumption has been linked to significant improvements in metabolic health, particularly in the context of insulin (B600854) resistance and obesity. This effect is largely mediated by SCFAs and their influence on gut hormone secretion. SCFAs can stimulate intestinal L-cells to release glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[1][13]
Data Presentation: Impact on Metabolic Markers
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Human Trial | Obesity-Prone Adults | 10 g/day | 12 weeks | Fasting serum insulin significantly reduced from 6.5 µU/mL to 5.3 µU/mL (p < 0.05). | [6][7] |
| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 19 weeks | Suppressed hyperinsulinemia induced by the high-fat diet. | [6][7] |
| Animal Study | Rats | 2.5-5% this compound in diet | 4 weeks | Significant decrease in serum insulin concentration. | [5] |
| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 2 weeks | Reduced plasma cholesterol and triglyceride levels. | [14] |
Signaling Pathway: this compound Fermentation and GLP-1 Secretion
The fermentation of this compound into SCFAs directly stimulates enteroendocrine L-cells in the gut epithelium. SCFAs, particularly butyrate and propionate, activate GPCRs (GPR41/43) on L-cells. This activation leads to membrane depolarization and an influx of Ca²⁺, which triggers the exocytosis of GLP-1-containing granules. The released GLP-1 enters circulation and acts on the pancreas to enhance insulin secretion in a glucose-dependent manner.[1][15][16]
Enhanced Mineral Absorption
Prebiotics, particularly FOS, have been demonstrated to enhance the absorption of essential minerals like calcium and magnesium.[6] While data specifically isolating this compound is less common, its role as the primary fermentable component of short-chain FOS is critical. The mechanism involves the production of SCFAs, which lowers the pH in the colon.[14] This increased acidity enhances the solubility of minerals, making them more available for absorption. Furthermore, SCFAs can stimulate the proliferation of colonocytes, thereby increasing the surface area available for absorption.[6]
Data Presentation: Impact of FOS on Mineral Status (Proxy for this compound)
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Animal Study | Rats | 5% FOS in diet | 21 days | Calcium and magnesium absorptions were significantly greater. Trabecular bone volume at the metaphysis was significantly greater. | [2] |
| Human Trial | Adolescent Girls | 10 g/day short-chain FOS | 36 days | Magnesium absorption increased by 18% (p < 0.05). No significant effect on calcium absorption was observed in this cohort with low calcium intake. | [8] |
| Animal Study | Rats | FOS diet | 4 weeks | FOS increased whole-body Bone Mineral Content (BMC) and Bone Mineral Density (BMD). | [6] |
Experimental Protocol: Animal Study for Mineral Balance and Bone Density
This protocol describes a typical rodent model to assess the effect of a prebiotic on mineral absorption and bone health.
-
Animal Model and Acclimation: Male Wistar rats (e.g., 5 weeks old) are individually housed in metabolic cages under controlled temperature and light-dark cycles. They are acclimated for one week on a standard chow diet.
-
Dietary Groups: Rats are randomly assigned to groups (n=8-10 per group):
-
Control Group: Fed a standard AIN-93G diet.
-
Experimental Group: Fed the AIN-93G diet with 5% (w/w) this compound replacing an equivalent amount of sucrose.
-
Diets are pair-fed to ensure equal energy and mineral intake across groups.
-
-
Experimental Period: The dietary intervention lasts for a specified period, typically 4 to 8 weeks.
-
Balance Study: During the final week, a metabolic balance study is conducted.
-
Food intake is precisely recorded daily.
-
Feces and urine are collected separately over a 72-hour period.
-
The calcium and magnesium content of the diet, feces, and urine is analyzed using atomic absorption spectrophotometry.
-
Apparent Absorption (%) is calculated as: [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] * 100.
-
-
Bone Mineral Density (BMD) Analysis: At the end of the study, rats are euthanized. The femurs and tibias are excised.
-
Bone mineral density and bone mineral content are measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
-
Cecal Analysis: Cecal contents are collected to measure pH and SCFA concentrations to correlate with mineral absorption data.
Conclusion
This compound demonstrates significant and multifaceted health benefits, firmly establishing its role as a key prebiotic. Its ability to robustly and selectively modulate the gut microbiota is the cornerstone of its mechanism, leading to increased SCFA production. These microbial metabolites orchestrate a range of positive downstream effects, including the enhancement of gut barrier function, modulation of the immune system towards an anti-inflammatory state, and improvement of key metabolic parameters like insulin sensitivity through the GLP-1 pathway. While its direct quantitative impact on mineral absorption requires further specific investigation, its function within the FOS family strongly supports a beneficial role. For drug development and functional food formulation, this compound represents a highly promising ingredient for targeting gut health to achieve systemic well-being.
References
- 1. Novel links between gut microbiome and bone density [gutmicrobiotaforhealth.com]
- 2. Fructooligosaccharide consumption enhances femoral bone volume and mineral concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Calcium Source, Inulin, and Lactose on Gut‐Bone Associations in an Ovarierectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of the ingestion of fructooligosaccharides on the absorption of minerals and trace elements versus control groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Alteration in the Cecal Microbiota Composition by Feeding of this compound Results in a Marked Increase in the Cecal Butyrate Content in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructooligosaccharides act on the gut–bone axis to improve bone independent of Tregs and alter osteocytes in young adult C57BL/6 female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-chain fructo-oligosaccharides improve magnesium absorption in adolescent girls with a low calcium intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gut microbiota regulates bone mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. An Alteration in the Cecal Microbiota Composition by Feeding of this compound Results in a Marked Increase in the Cecal Butyrate Content in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model [mdpi.com]
- 15. Glucocorticoid Found to Increase Bone Mineral Density in Mouse Study - The Rheumatologist [the-rheumatologist.org]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Kestose: Chemical Properties, Biosynthesis, and Analytical Methodologies
This technical guide provides a comprehensive overview of this compound, a trisaccharide of interest for its prebiotic and potential therapeutic properties. This document details its chemical identifiers, biosynthesis, mechanism of action as a prebiotic, and established experimental protocols for its quantification.
Core Data: Chemical Identifiers of this compound
A summary of the key chemical identifiers for this compound is presented in the table below, providing a foundational reference for researchers.
| Identifier Type | Data |
| CAS Number | 470-69-9[1][2][3][4][5] |
| Molecular Formula | C₁₈H₃₂O₁₆[1][2][3][5] |
| Molecular Weight | 504.44 g/mol [3][5] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][2] |
| InChI | InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1[1][2] |
| InChIKey | VAWYEUIPHLMNNF-OESPXIITSA-N[1][2] |
| SMILES | C([C@@H]1--INVALID-LINK--O[C@]2(--INVALID-LINK--CO)O)O)CO[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO)O[1][2] |
| Synonyms | 1-Kestotriose, 1F-beta-D-Fructosylsucrose, GF2, O-beta-D-Fructofuranosyl-(2->1)-beta-D-fructofuranosyl-alpha-D-glucopyranoside[1][2][6] |
Biosynthesis of this compound
This compound is synthesized from sucrose (B13894) through the action of fructosyltransferase enzymes. In plants, this process primarily occurs in the vacuole. The key enzyme, sucrose:sucrose 1-fructosyltransferase (1-SST), catalyzes the transfer of a fructose (B13574) residue from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[2][3] This enzymatic reaction is the initial step in the biosynthesis of inulin-type fructans.
Prebiotic Activity and Signaling Pathway
As a prebiotic, this compound is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact.[3] There, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and lactate.[3][7] Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects.[3][5] The increase in beneficial bacteria and the production of SCFAs contribute to improved gut health, enhanced immune function, and better glucose metabolism.[3][4][7]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Method 1: HPLC with Refractive Index Detection (HPLC-RI)
This method is suitable for the simultaneous quantification of this compound, sucrose, and glucose in enzymatic reaction mixtures.[8][9]
-
Instrumentation: HPLC system equipped with a refractive index detector (RID).
-
Column: An Aminex HPX-42C column (300 mm x 7.8 mm) is often used for carbohydrate analysis.[9]
-
Mobile Phase: Ultrapure water is typically used as the mobile phase.
-
Flow Rate: A flow rate of around 0.6 mL/min is common.
-
Column Temperature: The column is maintained at an elevated temperature, for example, 85°C, to improve peak resolution.[9]
-
Sample Preparation: Samples are diluted in ultrapure water, filtered through a 0.22 µm membrane filter, and then injected into the HPLC system.
-
Quantification: External standard calibration curves are generated for this compound, glucose, and sucrose to quantify their concentrations in the samples. The detection and quantification limits for this compound are typically in the range of 0.7 mg/mL and 1.4 mg/mL, respectively.[8][9]
Method 2: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)
This method has been validated for the direct determination of this compound in complex matrices like grape juice and wine.[10][11]
-
Instrumentation: HPLC with a refractive index detector.
-
Column: A C18 column with polar end-capping (e.g., 150 × 4.6 mm, 4 µm) is employed.[10][11]
-
Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (B52724) (Solvent B) is used.[11]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[11]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[11]
-
Sample Preparation: Samples are filtered through a 0.45 µm filter and directly injected.
-
Quantification: Quantification is achieved by comparing the peak areas with those of external standards. The limits of detection (LOD) and quantification (LOQ) for this compound have been reported to be approximately 0.090 g/L and 0.214 g/L, respectively, in these matrices.[11]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific quantification of this compound in complex food matrices like wheat flour, an LC-MS/MS method is preferred.[12]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column is used for chromatographic separation.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification, for example, m/z 503 → m/z 119 for this compound.[12]
-
Sample Preparation: This typically involves extraction with water, followed by centrifugation and filtration. A solid-phase extraction (SPE) step may be necessary for cleanup.
-
Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification. This method allows for the precise measurement of this compound at levels as low as 0.1 ppm.[12]
References
- 1. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kestose - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. This compound | C18H32O16 | CID 440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-Kestose: Molecular Properties, Prebiotic Mechanisms, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Kestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention within the scientific community for its potent prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth overview of the core molecular and physiological aspects of this compound, including its precise molecular weight and chemical formula. It details the experimental protocols for its analysis and the underlying mechanisms of its biological activity, primarily through the modulation of the gut microbiota. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound.
Core Molecular and Physicochemical Data
This compound is a trisaccharide composed of one glucose unit and two fructose (B13574) units linked by β(2→1) glycosidic bonds.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₈H₃₂O₁₆ | [2][3][4][5][6][7] |
| Molecular Weight | 504.44 g/mol | [2][3][4][5][6][7] |
| CAS Number | 470-69-9 | [2][3][5][6][7] |
| IUPAC Name | α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→2)-β-D-fructofuranoside | [2] |
| Synonyms | GF2, 1-Fructosylsucrose | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [1] |
Mechanism of Action: A Focus on Prebiotic Activity
The primary mechanism through which this compound exerts its biological effects is by acting as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria. Unlike digestible carbohydrates, this compound passes through the upper gastrointestinal tract intact and is fermented by specific microorganisms in the colon.[4]
This fermentation process leads to the production of short-chain fatty acids (SCFAs), most notably butyrate, which is a key energy source for colonocytes and possesses anti-inflammatory properties.[2] The increased abundance of beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, and the resulting production of SCFAs are central to the health benefits associated with this compound, including improvements in glucose metabolism and potential modulation of the gut-brain axis.[1][3][8]
Experimental Protocols
This section details key experimental methodologies for the analysis and evaluation of this compound.
Quantification of this compound in Biological and Food Matrices
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-IR)
This method is widely used for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.
-
Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 µm) is suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation:
-
Liquid Samples (e.g., fruit juice, fermentation broth): Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Perform a solid-liquid extraction with a suitable solvent (e.g., water), followed by centrifugation and filtration of the supernatant.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
In Vivo Evaluation of Prebiotic Effects in Animal Models
Rodent Studies
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
-
Dietary Intervention:
-
Control Group: Fed a standard chow diet.
-
This compound Group: Fed a standard chow diet supplemented with this compound. The concentration can range from 0.3% to 5% (w/w) depending on the study's objectives.
-
-
Duration: The intervention period typically lasts for several weeks (e.g., 4 to 19 weeks).
-
Sample Collection:
-
Fecal Samples: Collected at baseline and at various time points during the study for microbiota analysis.
-
Cecal Contents: Collected at the end of the study for SCFA and microbiota analysis.
-
Blood Samples: Collected for analysis of metabolic parameters (e.g., glucose, insulin).
-
Tissues: Adipose tissue and other relevant organs can be collected for gene expression analysis.
-
Gut Microbiota Analysis
16S rRNA Gene Sequencing
-
DNA Extraction: Extract total DNA from fecal or cecal samples using a commercially available kit.
-
PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Data Analysis:
-
Quality Control: Trim and filter raw sequencing reads.
-
OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV.
-
Diversity Analysis: Calculate alpha and beta diversity metrics to assess within-sample and between-sample diversity, respectively.
-
Statistical Analysis: Identify differentially abundant taxa between experimental groups.
-
Short-Chain Fatty Acid (SCFA) Analysis
Gas Chromatography (GC)
-
Sample Preparation: Acidify cecal content homogenates with an acid (e.g., sulfuric acid) and extract SCFAs with a solvent (e.g., diethyl ether).
-
Derivatization (Optional but Recommended): Derivatize SCFAs to enhance their volatility and detection.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for SCFA analysis (e.g., a wax column).
-
Data Analysis: Identify and quantify individual SCFAs (acetate, propionate, butyrate, etc.) by comparing their retention times and peak areas to those of known standards.
Conclusion
This compound is a promising prebiotic with well-defined molecular characteristics. Its primary mode of action involves the beneficial modulation of the gut microbiota, leading to the production of health-promoting metabolites like butyrate. The experimental protocols outlined in this guide provide a robust framework for the quantification and functional evaluation of this compound. Further research into its specific signaling pathways and clinical applications is warranted and will be crucial for translating its potential into tangible health benefits and therapeutic interventions.
References
- 1. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kestose - Wikipedia [en.wikipedia.org]
- 3. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]
- 6. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Enzymatic Synthesis of 1-Kestose using Fructosyltransferase
Introduction
1-Kestose is a trisaccharide and a type of fructooligosaccharide (FOS) with significant potential in the food and pharmaceutical industries as a prebiotic and low-calorie sweetener.[1][2] It is composed of a fructose (B13574) molecule linked to the fructose moiety of sucrose (B13894). The enzymatic synthesis of this compound is a highly specific and efficient method that primarily utilizes fructosyltransferases (FTases), enzymes that catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.[2][3] This process, known as transfructosylation, offers a significant advantage over chemical synthesis due to its high regioselectivity and milder reaction conditions. The primary reaction involves the conversion of sucrose into this compound and glucose.
Fructosyltransferases can be sourced from various microorganisms, including fungi like Aspergillus species and bacteria such as Lactobacillus species.[4][5][6] The reaction conditions, including pH, temperature, and substrate concentration, play a crucial role in optimizing the yield of this compound and minimizing the production of byproducts.[7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of reaction conditions and outcomes.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus phoenicis | 8.0 | 60 | [6] |
| Fructosyltransferase (general) | 4.5 | 55 | [7][8] |
| Lactobacillus reuteri (InuΔ699His) | 5.0-5.5 | 50 | [5] |
| Aspergillus niger | 5.0-6.0 | 50-60 | [6] |
| Aspergillus fijiensis | 5.0-5.5 | 55-60 | [2] |
| Pineapple Residue Extract | 6.5 | 40 | [9] |
Table 2: Substrate Concentration and Product Yields
| Enzyme Source | Initial Sucrose Concentration (g/L) | This compound (GF2) Yield/Composition | Other FOS (Nystose - GF3) | Glucose Yield/Composition | Reference |
| Fructosyltransferase (general) | 500 | ~60% of total FOS (major product) | Minor product | Inhibition observed | [7][8] |
| Lactobacillus reuteri (InuΔ699His) | 90 | 5.1 g/L (95% of FOS) | 5% of FOS | 6.0 g/L | [5] |
| Aspergillus fijiensis | 600 (60% w/v) | 36.35% | 21.68% | 28.66% | [2] |
| Aspergillus phoenicis | 750 | ~300 g/L | Small amount produced | - | [4][6] |
Table 3: Analytical Parameters for this compound Quantification by HPLC-IR
| Analyte | Linearity Range (mg/mL) | Limit of Detection (LOD) (mg/mL) | Limit of Quantification (LOQ) (mg/mL) | Reference |
| This compound | 4.3 - 22.0 | 0.7 | 1.4 | [10][11][12] |
| Glucose | 1.6 - 8.7 | 0.2 | 0.6 | [10][11][12] |
| Sucrose | 7.0 - 41.0 | 0.8 | 1.8 | [10][11][12] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound, followed by its quantification.
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common parameters found in the literature.[2][7] Researchers should optimize these conditions for their specific enzyme.
1. Materials:
- Fructosyltransferase (e.g., from Aspergillus sp.)
- Sucrose
- Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or other appropriate buffer
- Deionized water
- pH meter
- Shaking water bath or incubator
- Reaction vessels (e.g., 50 mL Falcon tubes or glass flasks)
- Heating block or water bath for enzyme inactivation
2. Procedure:
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of the reaction products to determine the concentration of this compound.[10][11][12]
1. Materials and Equipment:
- HPLC system with a Refractive Index (RI) detector
- Carbohydrate analysis column (e.g., Aminex HPX-87C)
- Deionized water (HPLC grade)
- Syringe filters (0.45 µm)
- Autosampler vials
- This compound, glucose, fructose, and sucrose standards
2. Procedure:
Visualizations
Enzymatic Reaction of this compound Synthesis
Caption: Enzymatic conversion of sucrose to this compound and glucose by fructosyltransferase.
Experimental Workflow for this compound Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
- 1. Exopolysaccharide and Kestose Production by Lactobacillus sanfranciscensis LTH2590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zanchengsynbio.com [zanchengsynbio.com]
- 3. mdpi.com [mdpi.com]
- 4. research.tue.nl [research.tue.nl]
- 5. Characterization of a Novel Fructosyltransferase from Lactobacillus reuteri That Synthesizes High-Molecular-Weight Inulin and Inulin Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 1-Kestose
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Kestose (B104855), a trisaccharide composed of one glucose and two fructose (B13574) units, is the smallest fructo-oligosaccharide (FOS). As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Faecalibacterium prausnitzii, and has garnered significant interest in the food, pharmaceutical, and drug development industries for its potential health benefits.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound in various matrices, including raw materials, food products, and biological samples, are crucial for quality control, formulation development, and clinical studies.
These application notes provide an overview and detailed protocols for the most common and robust analytical techniques employed for this compound analysis.
Analytical Methods Overview
Several analytical techniques are available for the determination of this compound, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and selective method ideal for the analysis of carbohydrates, including oligosaccharides, without the need for derivatization.[3][4][5]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A widely used and robust method for the quantification of sugars. It is particularly useful for analyzing samples with relatively high concentrations of this compound.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique that offers high sensitivity and specificity, making it suitable for the analysis of this compound in complex matrices and at low concentrations.[10]
Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed for the identification and semi-quantitative analysis of this compound.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of the key analytical methods for this compound quantification.
Table 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
| Parameter | Value | Matrix | Reference |
| Linear Range | 1.22 - 15.20 µg/g | Vegetables and Food Products | [3] |
| Method Detection Limit (MDL) | 0.085 µg/g | Vegetables and Food Products | [3] |
| Relative Standard Deviation (RSD) | 2.80% (at 6.08 µg/g) | Vegetables and Food Products | [3] |
| Recovery | 93.97% | Vegetables and Food Products | [3] |
Table 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 4.3 - 22.0 mg/mL | Reaction Mixtures | [6][7][8] |
| Limit of Detection (LOD) | 0.7 mg/mL | Reaction Mixtures | [6][7][8] |
| Limit of Quantification (LOQ) | 1.4 mg/mL | Reaction Mixtures | [6][7][8] |
| Linearity (R²) | ≥ 0.9991 | Fermentation Media | [9] |
| Limit of Detection (LOD) | < 0.06 ± 0.04 g/L | Fermentation Media | [9] |
| Limit of Quantification (LOQ) | < 0.2 ± 0.1 g/L | Fermentation Media | [9] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value | Matrix | Reference |
| Quantification Limit | ≥ 0.1 ppm | Wheat Flour | [10] |
| Accuracy (in aqueous solution) | 105.5% | Aqueous Solution | [10] |
| Recovery (in wheat matrix) | 64.1% | Wheat Flour | [10] |
| Robustness | Within 6.03% of target value | Wheat Flour | [10] |
| Mass Transition (MRM) | m/z 503 → m/z 119 | - | [10] |
Experimental Workflows and Logical Relationships
Caption: General experimental workflow for this compound analysis.
Caption: Logic diagram for selecting an appropriate analytical method.
Experimental Protocols
Protocol 1: Quantification of this compound by HPAEC-PAD
This method is highly sensitive and selective for the analysis of this compound in various food and vegetable matrices.[3]
1. Instrumentation
-
High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector (HPAEC-PAD).
-
Gold working electrode and Ag/AgCl reference electrode.
-
Analytical column: CarboPac PA1 column.
2. Reagents and Standards
-
This compound standard (>95% purity).
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution.
-
Sodium acetate (B1210297) (NaOAc), anhydrous.
-
Deionized water (18.2 MΩ·cm).
3. Mobile Phase Preparation
-
Eluent A: Deionized water.
-
Eluent B: 200 mM NaOH.
-
Eluent C: 1 M NaOAc.
-
Ensure all eluents are sparged with helium to remove dissolved gases.
4. Chromatographic Conditions
-
Column: CarboPac PA1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 100 mM NaOH
-
2-15 min: Gradient to 100 mM NaOH + 80 mM NaOAc
-
15-20 min: Gradient to 100 mM NaOH + 200 mM NaOAc
-
20-25 min: 100 mM NaOH (re-equilibration)
-
-
PAD Waveform:
-
E1: +0.05 V (t1 = 400 ms)
-
E2: +0.75 V (t2 = 200 ms)
-
E3: -0.15 V (t3 = 400 ms)
-
5. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in deionized water to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.
-
Sample Preparation:
-
Homogenize the sample.
-
Extract a known weight of the sample with deionized water (e.g., 1 g in 10 mL).
-
Vortex and sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
6. Data Analysis
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-RI
This protocol is suitable for the quantification of this compound in enzymatic reaction mixtures and other samples with relatively high concentrations of sugars.[6][7][8]
1. Instrumentation
-
High-Performance Liquid Chromatography system with a Refractive Index (RI) detector.
-
Column oven.
-
Analytical column: Aminex HPX-42C column (300 mm x 7.8 mm).
2. Reagents and Standards
-
This compound standard (>95% purity).
-
Deionized water (18.2 MΩ·cm).
3. Mobile Phase
-
Deionized water.
-
Degas the mobile phase before use.
4. Chromatographic Conditions
-
Column: Aminex HPX-42C
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 85 °C
-
RI Detector Temperature: 40 °C
5. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.
-
Calibration Standards: Create a series of working standards by diluting the stock solution in the range of 1.4 - 22.0 mg/mL.
-
Sample Preparation:
-
Dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
6. Data Analysis
-
Identify and integrate the peak for this compound based on its retention time.
-
Generate a linear regression of the calibration curve (peak area vs. concentration).
-
Calculate the concentration of this compound in the sample using the regression equation.
Protocol 3: Quantification of this compound by LC-MS/MS
This highly sensitive and specific method is designed for the quantification of this compound in complex matrices such as wheat flour.[10]
1. Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 column.
2. Reagents and Standards
-
This compound standard (>95% purity).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (LC-MS grade).
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Chromatographic and MS Conditions
-
Column: C18 column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: To be optimized based on the specific C18 column used.
-
Ionization Mode: Negative ESI
-
MRM Transition:
-
Precursor Ion (Q1): m/z 503
-
Product Ion (Q3): m/z 119
-
5. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water:acetonitrile (50:50, v/v).
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation (for wheat flour):
-
Weigh 1 g of flour into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Vortex for 1 minute and incubate in a water bath at 80 °C for 30 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice more and pool the supernatants.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase A.
-
Filter through a 0.22 µm syringe filter.
-
6. Data Analysis
-
Quantify this compound using the peak area of the specified MRM transition.
-
Construct a calibration curve and determine the sample concentration.
-
Note: Due to matrix effects, the use of a stable isotope-labeled internal standard is recommended for improved accuracy.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans | MDPI [mdpi.com]
- 3. [Determination of this compound and nystose in vegetables and food products by high performance anion exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC-RID for 1-Kestose Analysis in Food Matrices
Introduction
1-Kestose, a type of fructooligosaccharide (FOS), is a naturally occurring trisaccharide with prebiotic properties, making it a significant component in functional foods and beverages. Its quantification in various food matrices is crucial for quality control, nutritional labeling, and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used analytical technique for the analysis of non-chromophoric sugars like this compound. This document provides a detailed protocol and application notes for the determination of this compound in food matrices using HPLC-RID.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound using HPLC-RID, compiled from various studies. These values can serve as a benchmark for method development and validation.
Table 1: Method Validation Parameters for this compound Analysis by HPLC-RID
| Parameter | Value | Food Matrix/System | Reference |
| Linearity (R²) | ≥ 0.999 | Grape Juice and Wine | [1][2] |
| ≥ 0.9991 | Fermentation Media | [3][4] | |
| Limit of Detection (LOD) | 0.090 g/L | Grape Juice and Wine | [1] |
| 0.7 mg/mL (0.7 g/L) | Fructosyltransferase Reaction Products | [5][6][7] | |
| ≤ 0.06 ± 0.04 g/L | Fermentation Media | [4] | |
| Limit of Quantification (LOQ) | 0.214 g/L | Grape Juice and Wine | [1] |
| 1.4 mg/mL (1.4 g/L) | Fructosyltransferase Reaction Products | [5][6][7] | |
| ≤ 0.2 ± 0.1 g/L | Fermentation Media | [4] | |
| Repeatability (RSD) | 2-3% | Functional Foods and Plant Extracts | [8][9] |
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 µm) | Shodex® Sugar SP0810 (Pb2+) (300 x 8.0 mm) |
| Mobile Phase | A: Ultrapure Water, B: Acetonitrile | Deionized Water |
| Gradient | 0–8 min: 100% A; 8–9 min: 80% B; 9–12 min: 80% B; 12–13 min: 100% A; 13–20 min: 100% A | Isocratic |
| Flow Rate | 0.7 mL/min (with a ramp to 1.5 mL/min between 13-20 min) | 1.0 mL/min |
| Column Temperature | 35 °C | 85 °C |
| Detector | Refractive Index Detector (RID) | Refractive Index Detector (RID) |
| RID Temperature | 35 °C | Not Specified |
| Injection Volume | 20 µL | 10 µL |
| Run Time | 21 min | 15 min |
| Reference | [1] | [8][9] |
Experimental Protocol: HPLC-RID Analysis of this compound
This protocol provides a generalized procedure for the extraction and quantification of this compound from a solid or liquid food matrix.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.2 or 0.45 µm, Nylon or PVDF)
-
Carrez I and II reagents (for protein precipitation, if necessary)[9]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10 mg/mL).[8][9]
3. Sample Preparation
The sample preparation method will vary depending on the food matrix.
-
For Liquid Samples (e.g., Fruit Juices, Beverages):
-
For Solid or Semi-Solid Samples (e.g., Yogurt, Baked Goods):
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1-10 g).
-
Add a known volume of hot deionized water (e.g., 30 mL) and extract for a defined period (e.g., 10 minutes).[9]
-
For protein-rich samples (e.g., yogurt): Precipitate proteins by adding Carrez I and Carrez II reagents.[9]
-
Centrifuge the mixture and collect the supernatant.
-
Bring the supernatant to a known final volume with ultrapure water in a volumetric flask.[9]
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.[10]
-
4. HPLC-RID Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 2 .
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Ensure that the retention time of the this compound peak in the samples corresponds to that of the standard.
5. Data Analysis and Quantification
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve.
-
Calculate the final concentration of this compound in the original food sample, taking into account all dilution factors during sample preparation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC-RID analysis of this compound in food matrices.
Caption: Workflow for this compound analysis by HPLC-RID.
References
- 1. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Sensitive Quantification of 1-Kestose using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Kestose is a naturally occurring fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries due to its prebiotic properties. Accurate and sensitive measurement of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to detect and quantify this compound. The molecule is first ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored for quantification. Chromatographic separation ensures the removal of interfering matrix components.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound analysis.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | ≥ 0.1 ppm | [1][2] |
| Accuracy (in aqueous solution) | 105.5% | [1][2] |
| Recovery (in wheat matrix) | 64.1% | [1][2] |
| Robustness (within target value) | 6.03% | [1][2] |
Experimental Protocols
Sample Preparation
A generic protocol for the extraction of this compound from a solid matrix (e.g., food sample) is provided below. This may need to be adapted based on the specific matrix.
Materials:
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of a water:acetonitrile (50:50, v/v) solution.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 4 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 503 |
| Product Ion for Quantification (m/z) | 119[1][2] |
| Other Product Ions (m/z) | 101, 161, 179, 323, 341[2] |
| Collision Energy | Optimization required, typically 15-30 eV |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the enzymatic synthesis of this compound from sucrose.
Caption: Enzymatic synthesis of this compound from sucrose.
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis by LC-MS/MS.
Logical Relationship of MS/MS Fragmentation
This diagram illustrates the fragmentation of the this compound precursor ion into its product ions.
Caption: Fragmentation of this compound in the mass spectrometer.
References
Application Notes and Protocols for the In Vitro Fermentation of 1-Kestose by Probiotic Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Kestose (B104855), a trisaccharide composed of one glucose and two fructose (B13574) units, is the smallest molecule in the fructooligosaccharide (FOS) family.[1] As a prebiotic, it selectively stimulates the growth and activity of beneficial gut microbes, such as Bifidobacterium and Lactobacillus species.[2][3] Unlike longer-chain FOS, this compound is often more readily fermented by these probiotic bacteria, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436).[1][4] These SCFAs play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and modulating the immune system.
These application notes provide a comprehensive guide to the in vitro fermentation of this compound by probiotic bacteria. Detailed protocols for bacterial cultivation, in vitro fermentation, and the analysis of key metabolic outcomes are presented. The accompanying data summaries and pathway diagrams offer a framework for researchers to design and interpret their own studies on the prebiotic effects of this compound.
Data Presentation: Quantitative Analysis of this compound Fermentation
The following tables summarize the quantitative data on the fermentation of this compound by various probiotic bacteria.
Table 1: Bacterial Growth on this compound Containing Media
| Probiotic Strain | Medium | This compound Conc. | Incubation Time (h) | Growth Measurement | Result | Reference |
| Bifidobacterium breve | Culture media | 1% (w/v) | 48 | OD660 | ~1.2 | [4] |
| Bifidobacterium longum | Culture media | 1% (w/v) | 24 | OD600 | Significantly higher than nystose | [1] |
| Bifidobacterium bifidum | Culture media | 1% (w/v) | 24 | OD600 | Significantly higher than nystose | [1] |
| Bifidobacterium adolescentis | Culture media | 1% (w/v) | 24 | OD600 | Significantly higher than nystose | [1] |
| Lactobacillus paracasei SD1 | MRS broth | Not specified | 24-72 | Viable cell count | Growth observed | [5] |
| Lactobacillus rhamnosus SD4 | MRS broth | Not specified | 24-72 | Viable cell count | Growth observed | [5] |
| Lactobacillus rhamnosus SD11 | MRS broth | Not specified | 24-72 | Viable cell count | Growth observed | [5] |
| Lactobacillus rhamnosus GG | MRS broth | Not specified | 24-72 | Viable cell count | Growth observed | [5] |
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation
| Probiotic Strain/Culture | Medium | This compound Conc. | Incubation Time (h) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |
| Cecal microbiota | Culture media | 1% (w/v) | 48 | ~25 | ~2.5 | Not Detected | [4] |
| Bifidobacterium breve strains | Culture media | 1% (w/v) | 24 | High production | - | - | [1] |
| Bifidobacterium longum ATCC 15707 | FOS mixture | Not specified | Continuous culture | Molar ratio Acetate:Lactate ~0.83 | - | - | [6] |
Experimental Protocols
Protocol 1: Preparation of Probiotic Inoculum
Objective: To prepare a standardized suspension of probiotic bacteria for inoculation into the fermentation medium.
Materials:
-
Selected probiotic strain(s) (e.g., Bifidobacterium longum, Lactobacillus paracasei)
-
Appropriate growth medium (e.g., MRS broth for Lactobacillus, TPY broth for Bifidobacterium)
-
Anaerobic chamber or system
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Spectrophotometer
-
Centrifuge
Procedure:
-
In an anaerobic chamber, inoculate a single colony of the probiotic strain into a tube containing 10 mL of the appropriate sterile growth medium.
-
Incubate at 37°C for 16-24 hours under anaerobic conditions, or until the culture reaches the late logarithmic growth phase.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS to a final optical density at 600 nm (OD600) of approximately 1.0. This corresponds to a specific cell concentration that should be determined for each strain by plate counting.
Protocol 2: In Vitro Fermentation of this compound
Objective: To perform the anaerobic fermentation of this compound using a selected probiotic strain.
Materials:
-
Standardized probiotic inoculum (from Protocol 1)
-
Basal fermentation medium (e.g., a carbohydrate-free medium supplemented with peptones, yeast extract, and minerals)
-
Sterile this compound stock solution (e.g., 20% w/v)
-
Sterile glucose stock solution (for control)
-
Anaerobic chamber or system
-
Sterile fermentation tubes or vessels
-
Incubator at 37°C
Procedure:
-
Prepare the basal fermentation medium and dispense into sterile fermentation tubes (e.g., 9 mL per tube).
-
Add the sterile this compound stock solution to the experimental tubes to a final concentration of 1% (w/v). For control tubes, add the sterile glucose stock solution to the same final concentration.
-
Inoculate each tube with 1 mL of the standardized probiotic inoculum.
-
Incubate the tubes anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).
-
At designated time points, collect samples for analysis of bacterial growth (OD600), pH, residual this compound, and SCFA production. Samples for metabolite analysis should be centrifuged (10,000 x g, 10 min, 4°C) and the supernatant stored at -20°C.
Protocol 3: Quantification of this compound and SCFAs by HPLC
Objective: To analyze the concentration of residual this compound and the produced SCFAs in the fermentation supernatant.
Materials:
-
Fermentation supernatant samples
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector for sugars and a UV or Diode Array Detector (DAD) for SCFAs.
-
Appropriate HPLC columns (e.g., an amino-propyl column for sugars, a C18 column for SCFAs).
-
Mobile phases (e.g., acetonitrile (B52724)/water for sugars, dilute sulfuric acid for SCFAs).
-
Standards for this compound, glucose, acetate, propionate, and butyrate.
-
Syringe filters (0.22 µm).
Procedure for this compound Analysis:
-
Thaw the supernatant samples and filter through a 0.22 µm syringe filter.
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Inject the samples and standards onto the HPLC system equipped with an amino-propyl column.
-
Elute with a mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a constant flow rate.
-
Detect the this compound peak using the RI detector and quantify the concentration based on the calibration curve.
Procedure for SCFA Analysis:
-
Thaw the supernatant samples and filter through a 0.22 µm syringe filter.
-
Prepare a calibration curve using acetate, propionate, and butyrate standards.
-
Inject the samples and standards onto the HPLC system equipped with a C18 column.
-
Elute with a mobile phase of dilute sulfuric acid (e.g., 0.005 N H₂SO₄) at a constant flow rate.
-
Detect the SCFA peaks using the UV detector at a wavelength of 210 nm and quantify the concentrations based on the calibration curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the key characteristics of Bifidobacterium longum strains for the alleviation of ulcerative colitis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boosting the growth of the probiotic strain Lactobacillus paracasei ssp. paracasei F19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Bifidobacterium longum ATCC 15707 fermentations: effect of the dilution rate and carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Kestose in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Kestose, the smallest fructooligosaccharide (FOS), is a promising prebiotic for the development of functional foods and nutraceuticals. Comprising a fructose (B13574) monomer linked to sucrose, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria in the colon.[1] This selective fermentation leads to a cascade of health benefits, including modulation of the gut microbiota, improvement of metabolic health, and regulation of the immune system. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the utilization of this compound for functional food development.
Key Health Benefits and Mechanisms of Action
This compound exerts its beneficial effects primarily through the modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs), particularly butyrate.
-
Gut Microbiota Modulation: this compound promotes the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.[2][3] It has been shown to have a superior selective stimulating activity on bifidobacteria compared to longer-chain FOS.[4]
-
SCFA Production: The fermentation of this compound by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate. Butyrate is a key energy source for colonocytes and has potent anti-inflammatory and immunomodulatory properties.[1][2]
-
Metabolic Health: this compound has been demonstrated to improve glucose metabolism and insulin (B600854) sensitivity in both animal models and human clinical trials.[5][6] It can suppress the development of glucose intolerance and reduce fasting serum insulin levels.[5][6]
-
Immune System Regulation: By promoting the growth of beneficial bacteria and the production of butyrate, this compound can modulate the immune system. It has been shown to increase fecal IgA levels and may have a role in alleviating allergic conditions such as atopic dermatitis.[7][8]
-
Lipid Metabolism: Studies in animal models suggest that this compound can influence lipid metabolism by altering gut microbiota and bile acid metabolism, potentially leading to reduced plasma cholesterol and triglyceride levels.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation from various studies.
Table 1: Effects of this compound on Gut Microbiota
| Organism | Study Population | Dosage | Duration | Change in Abundance | Reference |
| Bifidobacterium | Obesity-prone humans | 10 g/day | 12 weeks | Increased relative abundance to 0.3244 (from 0.1971 in control) | [5] |
| Faecalibacterium prausnitzii | Adults | 5 g/day | 8 weeks | ~10-fold increase | [2] |
| Faecalibacterium prausnitzii | Infants (2-5 years) with atopic dermatitis | 1-3 g/day | 12 weeks | ~10-fold increase | [2] |
| Butyricicoccus spp. | High-fat diet-fed rats | 2% (w/v) in drinking water | 19 weeks | Increased abundance | [10] |
| Streptococcus spp. | High-fat diet-fed rats | 2% (w/v) in drinking water | 19 weeks | Decreased abundance | [10] |
| Anaerostipes | Type 2 diabetic rats | Not specified | Not specified | Increased proportion | [11] |
| Lactobacillus | Mice | Not specified | Not specified | Increased number | [7] |
Table 2: Effects of this compound on Metabolic Health Markers
| Marker | Study Population | Dosage | Duration | Effect | Reference |
| Fasting Serum Insulin | Obesity-prone humans | 10 g/day | 12 weeks | Reduced from 6.5 µU/mL to 5.3 µU/mL | [5][6] |
| Butyrate (cecal) | High-fat diet-fed rats | 2% (w/v) in drinking water | 19 weeks | Increased levels | [10] |
| Butyrate (cecal) | Rats | 5% this compound in diet | 4 weeks | ~10-fold increase | [2] |
| TNF-α mRNA (adipose tissue) | High-fat diet-fed rats | 2% (w/v) in drinking water | 19 weeks | Restored to control levels | [10] |
Table 3: Effects of this compound on Immune Markers
| Marker | Study Population | Dosage | Duration | Effect | Reference |
| Fecal IgA | Mice | Not specified | 4-7 days | Increased content | [7] |
| Splenocyte Proliferation (in response to Con A, anti-CD3/CD28, LPS) | Mice | Not specified | Not specified | Reduced | [7] |
| SCORAD Score (atopic dermatitis) | Infants | 1-2 g/day | 12 weeks | Significantly lower than placebo | [8] |
Experimental Protocols
Protocol 1: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the general steps for analyzing the impact of this compound on the gut microbiota.
1. Fecal Sample Collection:
-
Collect fresh fecal samples from subjects (human or animal) at baseline and after the this compound intervention period.
-
Immediately freeze samples at -80°C to preserve microbial DNA.
2. DNA Extraction:
-
Thaw fecal samples on ice.
-
Use a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. This typically involves bead-beating for mechanical lysis of bacterial cells, followed by purification of the DNA.
3. 16S rRNA Gene Amplification:
-
Amplify the V3-V4 variable region of the 16S rRNA gene using universal primers (e.g., 341F and 805R).
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: initial denaturation at 95°C for 3 minutes, followed by 25-30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
4. Library Preparation and Sequencing:
-
Purify the PCR products.
-
Attach sequencing adapters and barcodes to the amplicons using a library preparation kit (e.g., Nextera XT DNA Library Preparation Kit).
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.
5. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME2 or DADA2.
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Perform statistical analysis to compare the microbial composition between the control and this compound-treated groups.
Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) in Cecal Contents
This protocol describes the quantification of SCFAs from the cecal contents of rats.
1. Sample Collection and Preparation:
-
At the end of the study period, euthanize the rats and collect the cecal contents.
-
Immediately freeze the samples at -80°C.
2. Extraction of SCFAs:
-
Homogenize a known weight of cecal contents in an appropriate extraction solvent (e.g., acidified water or an organic solvent).
-
Centrifuge the homogenate to pellet solid debris.
3. Derivatization (Optional but recommended for LC-MS):
-
Derivatize the SCFAs in the supernatant to improve their chromatographic properties and detection sensitivity. Aniline derivatization is a common method.
4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the prepared sample into a GC-MS or LC-MS system.
-
Separate the SCFAs using an appropriate column.
-
Identify and quantify the SCFAs based on their retention times and mass-to-charge ratios, using a standard curve generated from known concentrations of acetate, propionate, and butyrate.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is used to assess the effect of this compound on glucose metabolism.
1. Animal Preparation:
-
Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Record the body weight of each rat.
2. Baseline Blood Glucose Measurement:
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
3. Glucose Administration:
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
4. Blood Glucose Monitoring:
-
Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
5. Data Analysis:
-
Plot the blood glucose concentrations over time for both the control and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose response to compare the overall glucose tolerance between the groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Health Benefits
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action in the gut and its systemic effects.
Experimental Workflow for Prebiotic Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the prebiotic effects of this compound.
Caption: A generalized workflow for assessing the prebiotic effects of this compound.
Butyrate-Mediated Anti-Inflammatory Signaling Pathway
This diagram illustrates how butyrate, produced from this compound fermentation, exerts its anti-inflammatory effects.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New anti-inflammatory molecules identified [gutmicrobiotaforhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Faecalibacterium prausnitzii Colonization Attenuates Gut Inflammation and Epithelial Damage in a DSS-Induced Colitis Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical effects of kestose, a prebiotic oligosaccharide, on the treatment of atopic dermatitis in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of an anti-inflammatory protein from Faecalibacterium prausnitzii, a commensal bacterium deficient in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics Using 1-Kestose as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Kestose (B104855), a trisaccharide composed of two fructose (B13574) units and one glucose unit, is the smallest fructooligosaccharide (FOS). It serves as a key substrate in the biosynthesis of higher molecular weight fructans and is a topic of growing interest in microbiology, plant science, and human health. In enzymology, this compound is a crucial substrate for studying the kinetics of various enzymes, particularly fructosyltransferases and certain invertases. Understanding the kinetic parameters of these enzymes with this compound provides valuable insights into their catalytic mechanisms, substrate specificity, and role in metabolic pathways. These studies are essential for applications ranging from the industrial production of prebiotics to the development of novel therapeutics targeting microbial metabolism.
This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in enzyme kinetic studies.
Enzymes Utilizing this compound
The primary enzymes studied using this compound as a substrate are:
-
Fructan:fructan 1-fructosyltransferase (1-FFT; EC 2.4.1.100): This enzyme is responsible for the elongation of fructan chains by transferring a fructosyl group from one fructan molecule to another. In this context, this compound can act as both a donor and an acceptor molecule for the synthesis of nystose (B80899) (GF3) and other longer-chain FOS. The reaction is as follows: this compound + this compound ⇌ Nystose + Sucrose (B13894)
-
Sucrose:sucrose 1-fructosyltransferase (1-SST; EC 2.4.1.99): While the primary reaction of this enzyme is the synthesis of this compound from sucrose, under certain conditions, it can exhibit activity with this compound as a substrate, contributing to the formation of other FOS.
-
Invertase (β-fructofuranosidase; EC 3.2.1.26): Typically known for hydrolyzing sucrose, some invertases, especially at high substrate concentrations, exhibit transfructosylating activity and can utilize this compound to produce other oligosaccharides or hydrolyze it. The kinetic behavior of invertase with this compound is of interest for understanding its substrate promiscuity and its role in FOS metabolism.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters of various enzymes with this compound and, for comparison, with sucrose. This data is essential for researchers designing kinetic experiments and for comparing enzyme efficiencies.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Fructosyltransferase | Aspergillus foetidus | Sucrose | ~500 | - | - | - | [1] |
| Invertase | Saccharomyces cerevisiae | Sucrose | 24 | 1 (mM/min) | - | - | |
| Invertase | Saccharomyces cerevisiae MTCC 170 | Sucrose | 0.6894 (mg/ml) | 0.3201 | - | - | [2] |
| Invertase | Saccharomyces cerevisiae MK | Sucrose | 0.3410 (mg/ml) | 0.5953 | - | - | [3] |
| Baker's Yeast Invertase | Saccharomyces cerevisiae | Sucrose | 0.860 ± 0.04 | 24.39 ± 2.44 (nmol/min/mg) | 0.28 ± 0.02 (min⁻¹) | 0.325 ± 0.03 | [4] |
| Grape Invertase | Saccharomyces cerevisiae | Sucrose | 1.243 ± 0.07 | 23.25 ± 3.14 (nmol/min/mg) | 0.56 ± 0.008 (min⁻¹) | 0.045 ± 0.003 | [4] |
| Fructan:fructan 1-fructosyltransferase (1-FFT) | Cichorium intybus (chicory) | This compound | High Affinity | - | - | - | [5] |
| Fructan:fructan 1-fructosyltransferase (1-FFT) | Echinops ritro (B10826671) (globe thistle) | This compound | Very Low Affinity | - | - | - | [5] |
Note: Quantitative kinetic data for enzymes with this compound as a substrate is less commonly reported than for sucrose. The terms "High Affinity" and "Very Low Affinity" are used where specific Km values were not provided in the cited literature.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for Fructan:fructan 1-fructosyltransferase (1-FFT) using this compound
This protocol describes the determination of Km and Vmax for 1-FFT where this compound serves as the substrate for the synthesis of nystose.
1. Materials and Reagents:
-
Purified 1-FFT enzyme
-
This compound (high purity)
-
Nystose standard
-
Sucrose standard
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.5)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Water bath or incubator
-
HPLC system with a refractive index (RI) detector and an amino-based column (e.g., NH2 column)[6][7]
2. Enzyme Assay Procedure:
-
Prepare Substrate Solutions: Prepare a series of this compound solutions in 50 mM sodium acetate buffer (pH 5.5) with concentrations ranging from a low to a high expected Km value (e.g., 10 mM to 200 mM).
-
Reaction Setup: For each substrate concentration, set up the following reaction mixture in a microcentrifuge tube:
-
X µL of this compound solution
-
Y µL of 50 mM sodium acetate buffer (to make up the final volume)
-
Z µL of purified 1-FFT enzyme solution (concentration to be optimized to ensure linear product formation over time)
-
Total reaction volume: 100 µL
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10, 20, 30 minutes).[8] It is crucial to ensure that the reaction is in the initial velocity phase, where less than 10-15% of the substrate is consumed.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).[8]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet any denatured protein. Dilute the supernatant with an appropriate mobile phase (e.g., 70:30 acetonitrile:water) for HPLC analysis.[7][9]
3. Product Quantification by HPLC:
-
HPLC Conditions:
-
Standard Curve: Prepare standard curves for this compound, nystose, and sucrose to accurately quantify the concentrations of substrate consumed and products formed.
-
Analysis: Inject the prepared samples into the HPLC system and determine the concentration of nystose produced.
4. Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction at each this compound concentration (in µmol of nystose formed per minute per mg of enzyme).
-
Plot the initial velocity (v₀) against the substrate concentration ([S], i.e., [this compound]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Metabolic Fate and Signaling of this compound in Gut Microbiota
This compound, as a prebiotic, is not digested in the upper gastrointestinal tract and reaches the colon, where it is selectively fermented by beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.[10][11] This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. Furthermore, dietary supplementation with fructooligosaccharides like this compound has been shown to influence host signaling pathways, such as the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for glucose metabolism.[12][13]
Caption: Metabolic fate of this compound and its influence on the IRS/PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable substrate for elucidating the kinetic properties of fructosyltransferases and other carbohydrate-active enzymes. The protocols and data presented herein provide a framework for researchers to design and execute robust enzyme kinetic studies. Accurate determination of kinetic parameters for this compound is critical for advancing our understanding of fructan metabolism and for the development of novel biotechnological and therapeutic applications. Further research is encouraged to expand the database of kinetic constants for a wider variety of enzymes with this compound as the substrate.
References
- 1. In silico Exploration of Interaction Profile of Fructan 6G-Fructosyltransferase (6G-FTT) Enzyme with its Substrate this compound From Cichorium Intybus in Order to Determine Active Site of this Conjugation | Bentham Science [benthamscience.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Study on the Kinetic Properties of the Invertase Produced by Saccharomyces Cerevisiae | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 5. Properties of Fructan:Fructan 1-Fructosyltransferases from Chicory and Globe Thistle, Two Asteracean Plants Storing Greatly Different Types of Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 7. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructan:fructan 1-fructosyltransferase and inulin hydrolase activities relating to inulin and soluble sugars in Jerusalem artichoke (Helianthus tuberosus Linn.) tubers during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 10. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans [mdpi.com]
- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 12. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Prebiotic Effects of 1-Kestose
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Kestose, the smallest fructooligosaccharide, has garnered significant interest for its potential as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, leading to the production of short-chain fatty acids (SCFAs) like butyrate.[1][2] These metabolic changes are associated with a range of health benefits, including improved gut health, enhanced immune function, and better metabolic regulation.[3][4][5][6] This document provides a comprehensive guide with detailed experimental designs and protocols to effectively test the prebiotic effects of this compound.
In Vitro Fermentation Studies
In vitro fermentation models are valuable for rapidly screening the prebiotic potential of this compound by assessing its ability to modulate the composition and activity of the gut microbiota in a controlled environment.
Experimental Design
A typical in vitro fermentation study involves incubating this compound with a fecal slurry from healthy human donors. Key parameters to measure include changes in microbial populations, SCFA production, and pH.
Table 1: Example In Vitro Fermentation Experimental Groups
| Group | Substrate | Fecal Inoculum | Key Measurements |
| 1 (Control) | None or Maltodextrin | Yes | Baseline microbiota, SCFA levels, pH |
| 2 (this compound) | This compound (e.g., 0.5% w/v) | Yes | Changes in microbiota, SCFA levels, pH |
Protocol: In Vitro Fecal Batch Fermentation
This protocol is adapted from established methods for assessing prebiotic fermentation.[7][8][9]
Materials:
-
Fresh fecal samples from healthy donors (screened for recent antibiotic use)
-
Anaerobic chamber
-
Basal medium (e.g., Gut Simulation Medium - GSM)
-
This compound (high purity)
-
Control substrate (e.g., maltodextrin)
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
Anaerobic culture tubes or a 96-well deep-well plate
-
Incubator with shaking capabilities
Procedure:
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) slurry.
-
Filter the slurry through sterile cheesecloth or a strainer to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the basal medium and dispense it into anaerobic culture tubes or a 96-well plate.
-
Add this compound or the control substrate to the respective tubes/wells to the desired final concentration (e.g., 0.5% w/v).
-
Inoculate the tubes/wells with the prepared fecal slurry (e.g., 10% v/v).
-
Seal the tubes/plate.
-
-
Incubation:
-
Incubate the cultures at 37°C under anaerobic conditions with gentle shaking for 24-48 hours.
-
-
Sampling and Analysis:
-
Collect samples at baseline (0 hours) and at the end of the incubation period.
-
Measure the pH of the fermentation broth.
-
Aliquot samples for SCFA analysis and microbial DNA extraction and store at -80°C.
-
Expected Quantitative Data
Table 2: Expected Changes in SCFA Concentrations after In Vitro Fermentation with this compound
| SCFA | Control Group (mM) | This compound Group (mM) | Fold Change |
| Acetate | 30 ± 5 | 60 ± 10 | ~2.0 |
| Propionate | 15 ± 3 | 25 ± 5 | ~1.7 |
| Butyrate | 10 ± 2 | 40 ± 8 | ~4.0 |
Table 3: Expected Changes in Key Bacterial Genera after In Vitro Fermentation with this compound
| Bacterial Genus | Control Group (Relative Abundance) | This compound Group (Relative Abundance) | Fold Change |
| Bifidobacterium | 5% ± 2% | 20% ± 5% | ~4.0 |
| Faecalibacterium | 4% ± 1.5% | 12% ± 3% | ~3.0 |
Animal Studies
Animal models, particularly rodent models, are crucial for investigating the systemic effects of this compound on host physiology.
Experimental Design
A common approach involves feeding rats or mice a diet supplemented with this compound. High-fat diet-induced obesity models are often used to assess the potential of this compound to mitigate metabolic dysfunction.[3][6][10]
Table 4: Example Animal Study Experimental Groups (High-Fat Diet Model)
| Group | Diet | Supplement | Duration | Key Measurements |
| 1 (Control) | Control Diet | Vehicle (Water) | 4-19 weeks | Body weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression |
| 2 (HFD) | High-Fat Diet | Vehicle (Water) | 4-19 weeks | Body weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression |
| 3 (HFD + this compound) | High-Fat Diet | This compound (e.g., 2% w/v in drinking water) | 4-19 weeks | Body weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression |
Key Experimental Protocols
1. DNA Extraction from Cecal Contents: [11][12]
-
Collect cecal contents from euthanized animals and immediately freeze them at -80°C.
-
Use a commercial DNA extraction kit designed for stool or soil samples, which typically includes a bead-beating step for mechanical lysis of bacterial cells.
-
Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
2. 16S rRNA Gene Amplification and Sequencing:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them.
-
Perform library preparation and sequencing on an Illumina platform (e.g., MiSeq).
3. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.
1. Sample Preparation: [6][13][14]
-
Homogenize a known amount of cecal contents in a suitable buffer.
-
Acidify the homogenate to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Centrifuge to separate the phases and transfer the organic layer to a new tube.
-
Derivatize the SCFAs if necessary, depending on the GC method.
2. Gas Chromatography Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable column for SCFA separation (e.g., a free fatty acid phase column).
-
Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.
1. RNA Extraction from Adipose Tissue: [15][16][17]
-
Excise adipose tissue, rinse with sterile PBS, and immediately freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Homogenize the tissue in a lysis buffer suitable for high-lipid tissues (e.g., TRIzol).
-
Perform RNA extraction using a combination of phenol-chloroform extraction and a column-based purification method to ensure high purity.
-
Assess RNA integrity and quantity using a bioanalyzer and a spectrophotometer.
2. Reverse Transcription and Quantitative PCR (RT-qPCR): [18][19]
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR using primers specific for the target genes (e.g., Tnf, Il6) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Quantitative Data
Table 5: Expected Outcomes in a High-Fat Diet Rodent Model with this compound Supplementation
| Parameter | High-Fat Diet Group | HFD + this compound Group |
| Body Weight Gain | High | Reduced |
| Fasting Insulin | Elevated | Reduced |
| Cecal Butyrate | Low | Increased (up to 10-fold) |
| Fecal Bifidobacterium | Low | Increased |
| Adipose Tissue Tnf mRNA | High | Reduced[3] |
Human Clinical Trials
Human clinical trials are the gold standard for confirming the prebiotic effects of this compound and its health benefits in a target population.
Experimental Design
A randomized, double-blind, placebo-controlled trial is the most robust design for evaluating the efficacy of this compound.
Table 6: Example Human Clinical Trial Design
| Group | Intervention | Duration | Primary Outcome | Secondary Outcomes |
| 1 (Placebo) | Maltodextrin (e.g., 5-10 g/day ) | 8-12 weeks | Change in fecal Bifidobacterium and Faecalibacterium prausnitzii abundance | Changes in SCFA levels, bowel habits, metabolic markers (e.g., fasting insulin), inflammatory markers |
| 2 (this compound) | This compound (e.g., 5-10 g/day ) | 8-12 weeks | Change in fecal Bifidobacterium and Faecalibacterium prausnitzii abundance | Changes in SCFA levels, bowel habits, metabolic markers (e.g., fasting insulin), inflammatory markers |
Protocol: Randomized Controlled Trial
This protocol outlines the key steps for conducting a human clinical trial on the prebiotic effects of this compound.[20][21][22]
1. Participant Recruitment:
-
Define clear inclusion and exclusion criteria based on the target population (e.g., healthy adults, individuals with constipation, or those with metabolic syndrome).
-
Obtain informed consent from all participants.
2. Randomization and Blinding:
-
Randomly assign participants to either the this compound or placebo group.
-
Ensure that both participants and researchers are blinded to the treatment allocation.
3. Intervention:
-
Provide participants with the investigational product (this compound) and placebo in identical packaging.
-
Instruct participants on the daily dosage and duration of the intervention.
-
Monitor compliance through diaries or by counting returned product sachets.
4. Data and Sample Collection:
-
Collect baseline and end-of-study data on dietary intake, bowel habits (using a validated questionnaire), and anthropometric measurements.
-
Collect fecal and blood samples at baseline and at the end of the intervention period.
5. Laboratory Analyses:
-
Analyze fecal samples for gut microbiota composition (16S rRNA sequencing) and SCFA concentrations (GC).
-
Analyze blood samples for metabolic markers (e.g., glucose, insulin, lipids) and inflammatory cytokines.
6. Statistical Analysis:
-
Compare the changes in primary and secondary outcomes between the this compound and placebo groups using appropriate statistical tests.
Expected Quantitative Data
Table 7: Expected Outcomes in a Human Clinical Trial with this compound Supplementation
| Parameter | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) |
| Fecal Faecalibacterium prausnitzii | No significant change | Significant increase (up to 10-fold)[1] |
| Fecal Bifidobacterium | No significant change | Significant increase[1][6] |
| Fasting Serum Insulin | No significant change | Significant reduction[6][23] |
| Bowel Movement Frequency | No significant change | Significant increase in individuals with constipation[24] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways
The prebiotic effects of this compound are mediated through the modulation of the gut microbiota and the subsequent production of SCFAs. These changes influence host signaling pathways, leading to physiological benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 7. agilent.com [agilent.com]
- 8. dwscientific.com [dwscientific.com]
- 9. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 10. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cost Effective Method for gDNA Isolation from the Cecal Content and High Yield Procedure for RNA Isolation from the Colonic Tissue of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U Michigan - DNA Extraction for Illumina 16S rRNA Extraction [protocols.io]
- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. Study Protocol for a Randomised Controlled Trial Investigating the Effects of Maternal Prebiotic Fibre Dietary Supplementation from Mid-Pregnancy to Six Months' Post-Partum on Child Allergic Disease Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Best practices for designing better clinical trials of probiotics and prebiotics [gutmicrobiotaforhealth.com]
- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 24. The Association Between Gut Microbiota, Toll-Like Receptors, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the purification of 1-Kestose from reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Kestose from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Enzymatic synthesis of this compound from sucrose (B13894) typically results in a complex mixture of carbohydrates. The most common impurities include residual sucrose, monosaccharides (glucose and fructose), and other fructooligosaccharides (FOS) such as nystose (B80899) (GF3) and 1F-fructofuranosylnystose (GF4).[1][2][3] The presence of these structurally similar molecules poses a significant challenge to the purification of this compound.
Q2: Why is it difficult to separate this compound from other sugars in the reaction mixture?
A2: The primary challenge lies in the similar physicochemical properties of this compound and the accompanying impurities.[4] Since they are all sugars with comparable molecular weights and structures, achieving high-resolution separation requires optimized purification techniques.
Q3: What are the recommended analytical methods for assessing the purity of a this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique. Due to the lack of a UV chromophore in these sugars, a Refractive Index Detector (RID) is frequently used.[5][6] Alternatively, a Charged Aerosol Detector (CAD) can provide a more uniform response for analytes regardless of their structure.[7][8]
Q4: Can I use a rotary evaporator to concentrate my this compound sample?
A4: Yes, a rotary evaporator can be used to concentrate the reaction mixture. This is often done after enzymatic synthesis and before purification to reduce the volume. It is a standard step in the downstream processing of FOS.
Troubleshooting Guide: HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Detector lamp is off. | Ensure the detector lamp is turned on.[9] |
| No sample was injected or the sample has degraded. | Verify that the sample was correctly loaded and is not expired.[9] | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure the composition is correct for your column and analytes.[9] | |
| High backpressure | Clogged column frit or inline filter. | Replace the inline filter. If the pressure remains high, reverse-flush the column (if permissible by the manufacturer).[5][8] |
| Particulate matter in the sample. | Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[10] | |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. If precipitation is observed, prepare a fresh mobile phase.[11] | |
| Peak tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure analytes are fully ionized or neutral. Consider adding a modifier to the mobile phase.[5][12] |
| Column overload. | Reduce the injection volume or dilute the sample.[8] | |
| Column degradation. | Replace the column if it is old or has been used extensively. | |
| Poor resolution between this compound and Nystose | Suboptimal mobile phase composition. | Optimize the mobile phase. For reversed-phase columns, adjusting the water/acetonitrile gradient can improve separation.[13] |
| Inappropriate column. | Consider using a specialized column for oligosaccharide separation, such as a cation-exchange column in the silver or potassium form.[2][14] | |
| High column temperature causing hydrolysis. | Reduce the column temperature. A temperature of around 40°C has been shown to minimize hydrolysis of FOS during analysis.[2][3] | |
| Retention time shifting | Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared consistently for each run.[5] |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[8] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[8] |
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis and purification.
| Parameter | Method | Value | Reference |
| LOD (this compound) | HPLC-RID | 0.090 g/L | [13] |
| LOQ (this compound) | HPLC-RID | 0.214 g/L | [13] |
| LOD (this compound) | HPLC-MS | 0.38 - 0.69 mg/L | [13] |
| LOQ (this compound) | HPLC-MS | 1.29 - 2.38 mg/L | [13] |
| Purity after Activated Charcoal Chromatography | - | ~80% | [15] |
| Recovery after Activated Charcoal Chromatography | - | ~97.8% | [15] |
| Purity after Simulated Moving Bed (SMB) Chromatography | - | Increased from 37.1% to 62.9% (w/w) | [16] |
| Yield after Simulated Moving Bed (SMB) Chromatography | - | 69.4% (w/w) | [16] |
Experimental Protocols
Protocol 1: Analytical HPLC for this compound Purity Assessment
This protocol is a general guideline for the analysis of this compound using a reversed-phase HPLC system with a refractive index detector.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
-
Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 µm) with polar end-capping.[13]
-
Mobile Phase:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0–8 min: 100% A
-
8–9 min: 20% B
-
9–12 min: 20% B
-
12–13 min: 100% A
-
13–20 min: 100% A[13]
-
-
Flow Rate: 0.7 mL/min (can be increased to 1.5 mL/min during re-equilibration).[13]
-
Column Temperature: 35°C.[13]
-
Detector Temperature: 35°C.[13]
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute the reaction mixture in ultrapure water to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and quantify this compound and other sugars by comparing their retention times and peak areas with those of known standards.
-
Protocol 2: Preparative Chromatography for Removal of Monosaccharides and Disaccharides
This protocol describes a method for the purification of FOS, including this compound, from smaller sugars using an activated charcoal fixed-bed column.
-
Materials:
-
Activated charcoal
-
Glass column
-
Peristaltic pump
-
Fraction collector
-
-
Procedure:
-
Column Packing: Prepare a slurry of activated charcoal in water and pack it into the glass column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of deionized water.
-
Sample Loading: Load the crude FOS mixture onto the column.
-
Elution of Monosaccharides and Disaccharides: Elute the column with deionized water to remove glucose, fructose, and sucrose.
-
Elution of FOS: Elute the column with a solution of 15% (v/v) ethanol in water to recover the FOS, including this compound.[15]
-
Fraction Collection: Collect fractions and analyze them using analytical HPLC (Protocol 1) to identify the fractions containing pure this compound.
-
Process Optimization: The separation can be optimized by adjusting the temperature (e.g., 50°C) and the ethanol concentration in the eluent.[15]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC problems.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "A Comprehensive Study of Sequential Simulated Moving Bed" by Yan Li [ir.lib.uwo.ca]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. researchgate.net [researchgate.net]
- 8. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 9. uhplcs.com [uhplcs.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. lcms.cz [lcms.cz]
- 12. youtube.com [youtube.com]
- 13. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. Purification of fructooligosaccharides in an activated charcoal fixed bed column [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing fermentation parameters for 1-Kestose production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for 1-kestose (B104855) production.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are commonly used for this compound production?
A1: Several microorganisms are utilized for this compound production, primarily those producing fructosyltransferase (FTase) or β-fructofuranosidase enzymes. Commonly used strains include fungi such as Aspergillus oryzae, Aspergillus kawachii, Aspergillus terreus, and Aspergillus phoenicis.[1][2][3] Yeasts like Saccharomyces cerevisiae are often used as hosts for expressing recombinant fructosyltransferases.[4][5][6] Bacteria such as Lactobacillus sanfranciscensis have also been shown to produce this compound.[7][8][9] Additionally, enzymes from plants, like Schedonorus arundinaceus, have been expressed in microbial systems for this purpose.[10]
Q2: What is the optimal sucrose (B13894) concentration for this compound production?
A2: The optimal sucrose concentration typically ranges from high to very high, as it serves as both the fructosyl donor and acceptor. Higher sucrose concentrations generally favor the transfructosylation reaction required for this compound synthesis over hydrolysis. For instance, with Lactobacillus sanfranciscensis, this compound production increases with initial sucrose concentrations up to 160 g/L.[7][8][9] For enzymatic production using fructosyltransferase from Aspergillus foetidus expressed in yeast, this compound synthesis starts at sucrose concentrations above 100 mM and increases significantly at concentrations up to 1 M.[4] Studies with Aspergillus phoenicis have used initial sucrose concentrations as high as 750 g/L.[2]
Q3: How do pH and temperature affect this compound yield?
A3: Both pH and temperature are critical parameters that need to be optimized for the specific microorganism or enzyme being used. The optimal pH for the fructosyltransferase from Aspergillus phoenicis is around 8.0, which helps to minimize the activity of a contaminating invertase with an acidic pH optimum.[2] In contrast, β-fructofuranosidase from Aspergillus niger has an optimal pH in the range of 5.0-6.0.[2] The optimal temperature for this compound production with Aspergillus phoenicis is 55°C, while the enzyme from Aspergillus niger works best at 50-60°C.[2] For the recombinant enzyme from Schedonorus arundinaceus, a reaction temperature of 45°C is used.
Q4: How can I minimize the production of byproducts like nystose (B80899) and fructose (B13574)?
A4: Minimizing byproduct formation is crucial for simplifying downstream processing.
-
Nystose: The formation of nystose, a tetrasaccharide, can sometimes be reduced by controlling the reaction time. Stopping the reaction before this compound is further converted to nystose is key. Some enzymes, like the one from Aspergillus foetidus, primarily produce this compound from sucrose without generating significant amounts of higher degree polymerization oligosaccharides.[4][5] Mutant enzymes, such as a G85W variant of Aspergillus kawachii FFase, have been developed to increase this compound production while reducing nystose formation.[1]
-
Fructose: Fructose is produced through the hydrolytic activity of the enzyme. High sucrose concentrations favor the desired transfructosylation reaction over hydrolysis.[7] Using enzymes with a high ratio of transfructosylation to hydrolysis activity (It/Is ratio) is also beneficial. For some systems, like with Aspergillus phoenicis, operating at a pH that is suboptimal for contaminating hydrolytic enzymes (invertases) can significantly reduce fructose formation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal sucrose concentration. | Increase the initial sucrose concentration in the fermentation medium. High sucrose levels favor the transfructosylation reaction.[4][7] |
| Incorrect pH of the medium. | Verify and adjust the pH to the optimum for your specific enzyme or microorganism. This can range from acidic (5.0-6.0) to alkaline (8.0).[2] | |
| Suboptimal temperature. | Ensure the fermentation is running at the optimal temperature for the enzyme's activity and stability (e.g., 45°C, 55°C).[2] | |
| Enzyme inactivation or inhibition. | Check for the presence of inhibitors in the media. If using whole cells, ensure the cells are viable and active. Consider purifying the enzyme to remove cellular components that may interfere. | |
| High Levels of Nystose | Excessive reaction time. | Perform a time-course experiment to identify the point of maximum this compound accumulation before it is converted to nystose. Stop the reaction at this optimal time point. |
| Enzyme characteristics. | Consider using an enzyme with higher specificity for this compound production or explore enzyme engineering to reduce the formation of higher oligosaccharides.[1] | |
| High Levels of Fructose/Glucose (Hydrolysis) | Low sucrose concentration. | As with low yield, increase the sucrose concentration to push the equilibrium towards transfructosylation.[7] |
| Non-optimal pH favoring hydrolysis. | Adjust the pH to conditions that favor transfructosylation over hydrolysis. For example, an alkaline pH can suppress acid-active invertases.[2] | |
| High water activity. | High water content can promote hydrolysis. Operating with very high substrate concentrations can limit water activity. | |
| Difficulty in this compound Purification | Presence of inhibitory byproducts. | Nystose can inhibit the crystallization of this compound.[1] Employ strategies to reduce nystose formation during fermentation. |
| Similar properties of FOS. | Use advanced chromatographic techniques for separation. Consider using a successive fermentation with a yeast like Saccharomyces cerevisiae to consume residual monosaccharides and disaccharides, thereby increasing the purity of the FOS mixture.[3] |
Quantitative Data Summary
Table 1: Comparison of this compound Production Under Different Conditions
| Microorganism/Enzyme | Sucrose Conc. | Temperature | pH | This compound Yield | Reference |
| Aspergillus phoenicis | 750 g/L | 55°C | 8.0 | ~300 g/L | [2] |
| Aspergillus japonicus | (from molasses) | 40°C | N/A | 84.9 mg/mL | [11] |
| Aspergillus kawachii G85W mutant | 30% | N/A | N/A | 159 g/L | [1] |
| Schedonorus arundinaceus 1-SSTrec | 600 g/L | 45°C | 5.5 | >90% of total FOS (53-58% w/w) | [10] |
| Aspergillus oryzae DIA-MF | 165 g/L | N/A | N/A | Part of 119 g/L total FOS | [3] |
| Lactobacillus sanfranciscensis | 160 g/L | N/A | 5.6 | Increased with sucrose conc. | [7][8] |
Experimental Protocols
Protocol 1: General Whole-Cell Fermentation for this compound Production
-
Inoculum Preparation:
-
Culture the selected microbial strain (e.g., Aspergillus oryzae) on an appropriate agar (B569324) medium.
-
Prepare a spore suspension or a liquid pre-culture in a suitable growth medium. For fungi, this may involve harvesting spores and adjusting the concentration (e.g., 1 x 10^7 spores/mL).[3]
-
-
Fermentation Medium:
-
Fermentation:
-
Inoculate the sterile fermentation medium with the prepared inoculum.
-
Maintain the fermentation at the optimal temperature and pH for the chosen strain.
-
Provide aeration and agitation if required by the microorganism.
-
Collect samples periodically to monitor sucrose consumption and this compound formation.
-
-
Analysis:
-
Terminate the enzymatic reaction in the samples (e.g., by boiling).
-
Analyze the concentration of sucrose, glucose, fructose, this compound, and other fructooligosaccharides (FOS) using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[10]
-
Protocol 2: Enzymatic Synthesis of this compound
-
Enzyme Preparation:
-
Reaction Mixture:
-
Prepare a concentrated sucrose solution (e.g., 600 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Enzymatic Reaction:
-
Add the enzyme preparation to the sucrose solution.
-
Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Reaction Termination:
-
Inactivate the enzyme to stop the reaction at the point of maximum this compound accumulation. This is often done by heat inactivation (e.g., heating to 71.5°C).
-
-
Product Analysis:
-
Quantify the sugars in the final reaction mixture using HPLC as described in the fermentation protocol.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from <i>Aspergillus foetidus</i> [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Exopolysaccharide and Kestose Production by Lactobacillus sanfranciscensis LTH2590 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Exopolysaccharide and Kestose Production by Lactobacillus sanfranciscensis LTH2590 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of 1-Kestose under different pH and temperature conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-kestose (B104855) under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your studies involving this key fructooligosaccharide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound in my sample after storage or processing. | Acidic Conditions: this compound is susceptible to hydrolysis under acidic conditions (pH < 7.0), which is accelerated by elevated temperatures.[1][2] | - Adjust the pH of your solution to neutral (pH 7.0) or slightly alkaline for storage. - If the experimental design requires acidic conditions, consider conducting the experiment at lower temperatures to minimize degradation.[3] - Analyze samples immediately after preparation if acidic conditions are unavoidable. |
| Inconsistent this compound concentrations across replicate samples. | Inadequate pH Control: Small variations in pH, especially in the acidic range, can lead to significant differences in this compound degradation rates. | - Utilize robust buffering systems to maintain a constant pH throughout the experiment.[2] - Verify the pH of each sample replicate before and after the experiment. |
| Non-uniform Heating: Inconsistent temperature distribution during thermal processing can lead to variable degradation rates. | - Ensure uniform heating of all samples by using a calibrated water bath, oven, or heating block. - For larger sample volumes, incorporate gentle agitation to ensure even heat distribution. | |
| Appearance of unexpected peaks (e.g., fructose (B13574), glucose) in my chromatogram. | Hydrolysis of this compound: The breakdown of this compound yields fructose and glucose. The presence of these monosaccharides indicates degradation. | - Review your experimental conditions (pH and temperature) to identify potential causes of hydrolysis. - Use the quantitative data provided in the tables below to estimate the expected degradation rate under your conditions. |
| Difficulty in quantifying this compound in complex matrices (e.g., fruit juice). | Matrix Effects: Components within complex mixtures can interfere with the analytical method, affecting recovery and quantification.[4][5] | - Employ a validated analytical method such as HPLC-RID, HPAEC-PAD, or LC-MS/MS.[2][6][7][8] - Perform a matrix-matched calibration or a standard addition method to compensate for matrix effects. - Consider sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for maintaining this compound stability?
A1: this compound exhibits the highest stability at a neutral pH of 7.0.[1] Stability decreases significantly under acidic conditions (pH < 7.0).[1][2] For short-term storage and processing, maintaining a neutral pH and low temperatures (e.g., refrigeration) is recommended.
Q2: How does the stability of this compound compare to other fructooligosaccharides (FOS)?
A2: Generally, the stability of FOS decreases with an increasing degree of polymerization under certain conditions. However, specific stability can vary. For instance, one study found that at various temperatures and pH levels, nystose (B80899) (GF3) showed faster degradation compared to this compound (GF2) and 1F-fructofuranosylnystose (GF4).[1] Another study noted that pentasaccharides were more stable to heat treatment than trisaccharides like this compound at pH 3.5.[4]
Q3: What is the expected shelf-life of this compound in an aqueous solution?
A3: The shelf-life is highly dependent on the pH and storage temperature. At neutral pH and refrigerated temperatures, this compound is relatively stable. However, under acidic conditions, its degradation can be rapid, especially at elevated temperatures. For example, at 120°C and acidic pH, complete degradation can occur quickly.[2] The provided kinetic data can be used to predict its half-life under specific conditions.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound is hydrolysis, which breaks the glycosidic bonds to yield its constituent monosaccharides: fructose and glucose.
Q5: Which analytical techniques are most suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a common and reliable method for quantifying this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[2][8]
Quantitative Data on this compound Stability
The following tables summarize the kinetic data for this compound degradation under various pH and temperature conditions. The degradation is reported to follow first-order kinetics.[1][2]
Table 1: Thermal Degradation Rate Constants (k) of this compound (GF2)
| Temperature (°C) | pH 5.0 (k x 10⁻³ min⁻¹) | pH 6.0 (k x 10⁻³ min⁻¹) | pH 7.0 (k x 10⁻³ min⁻¹) |
| 90 | 1.2 | 0.4 | 0.2 |
| 100 | 2.8 | 1.0 | 0.5 |
| 110 | 6.5 | 2.4 | 1.2 |
Data adapted from a study on fructooligosaccharides from defatted rice bran. The degradation rate constant (k) indicates the rate of hydrolysis; a higher value signifies lower stability.[1]
Table 2: Activation Energies (Ea) for this compound (GF2) Degradation
| pH | Activation Energy (kJ·mol⁻¹) |
| 5.0 | 95.7 |
| 6.0 | 104.5 |
| 7.0 | 108.9 |
Activation energy (Ea) is the minimum energy required for the hydrolysis reaction to occur. A higher Ea suggests a greater temperature dependency of the degradation rate.[1]
Table 3: Hydrolysis of Fructooligosaccharides at pH 4.0
| Temperature (°C) | This compound (GF2) Half-life (min) |
| 80 | ~180 |
| 90 | ~90 |
| 100 | ~45 |
| 110 | ~20 |
| 120 | ~10 |
Approximate half-life values extrapolated from kinetic data presented in a study on FOS hydrolysis. Half-life is the time required for 50% of the this compound to degrade.[2]
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-RID
This protocol outlines the methodology for assessing the stability of this compound under defined pH and temperature conditions using High-Performance Liquid Chromatography with a Refractive Index Detector.
-
Preparation of Buffered Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.
-
-
Sample Preparation:
-
Dissolve a known concentration of this compound standard in each buffer solution.
-
Filter the solutions through a 0.45 µm syringe filter into clean HPLC vials.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperatures (e.g., 80, 90, 100, 110, 120°C).
-
At specified time intervals, remove a vial from each pH and temperature condition and immediately cool it in an ice bath to quench the degradation reaction.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve by injecting known concentrations of this compound, glucose, and fructose. Calculate the concentration of each compound in the incubated samples based on the peak areas.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.
-
The slope of the resulting linear regression will be the negative of the first-order degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Use the Arrhenius equation to determine the activation energy (Ea).
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting common issues in HPLC analysis of 1-Kestose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Kestose. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during your HPLC experiments in a question-and-answer format.
I. Peak Quality and Shape Issues
Question: Why are my this compound peaks tailing?
Answer: Peak tailing in HPLC analysis of this compound can stem from either chemical or physical issues.
-
Chemical Causes: Acid-base interactions between your sample and the stationary phase are a common cause. The silica (B1680970) backbone of many columns has acidic silanol (B1196071) groups that can interact with basic analytes, causing tailing.[1][2]
-
Physical Causes: Voids in the column packing, excessive tubing, or poorly fitted connections can create empty spaces in the system.[1][2] As the analyte travels through, it can get diluted in these spaces, leading to a tailed peak.[2]
Troubleshooting Steps:
-
Inject a neutral compound: To distinguish between chemical and physical problems, inject a neutral compound like toluene. If it also tails, you likely have a physical problem with your system (e.g., a column void or a bad fitting).[1] If the neutral compound gives a symmetrical peak while your this compound peak tails, the issue is likely chemical.
-
For Chemical Tailing:
-
For Physical Tailing:
-
Check connections: Ensure all fittings are tight and appropriate for the tubing.
-
Inspect the column: A void may have formed at the column inlet. Back-flushing the column or replacing it may be necessary.[3]
-
Question: Why are my peaks broad?
Answer: Broad peaks can be caused by several factors:
-
Mobile Phase Issues: The composition of the mobile phase may have changed, or the flow rate could be too low.[4]
-
System Leaks: A leak, particularly between the column and the detector, can lead to peak broadening.[4]
-
Column Contamination: A contaminated guard column or analytical column can also cause broader peaks.[4]
-
Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[4]
Troubleshooting Steps:
-
Prepare a fresh mobile phase.
-
Check the flow rate and ensure there are no leaks in the system.
-
Replace the guard column.
-
If the problem persists, consider washing the analytical column with a strong solvent.[3]
-
Use a column oven to maintain a constant temperature.[4]
II. Retention Time and Resolution Problems
Question: My this compound retention time is drifting or inconsistent. What should I do?
Answer: Retention time variability is a common issue and can be caused by:
-
Changes in Mobile Phase Composition: Even small changes, such as the evaporation of the organic solvent from a pre-mixed mobile phase, can cause retention time to drift.[5]
-
Flow Rate Inaccuracy: Issues with the pump, such as worn seals or faulty check valves, can lead to an inconsistent flow rate.[4][6]
-
Temperature Fluctuations: The column temperature significantly impacts retention time. A 1°C change can alter retention by approximately 2%.[7]
-
Insufficient Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting an analysis.[5][6]
Troubleshooting Steps:
-
Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[6]
-
Flow Rate: Verify the pump's flow rate by collecting the eluent in a volumetric flask over a set time. Clean or replace pump check valves and seals if necessary.[5][6]
-
Temperature: Use a column oven to ensure a stable and consistent temperature.[5]
-
Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[6]
Question: I am having trouble separating this compound from other sugars like fructose, glucose, and sucrose (B13894) (co-elution). How can I improve resolution?
Answer: Co-elution of carbohydrates is a significant challenge in HPLC analysis.[8] Here are some strategies to improve resolution:
-
Column Selection:
-
Cation-exchange columns in the silver or lead form are effective for separating oligosaccharides.[9][10]
-
Reversed-phase C18 columns with polar endcapping have shown good separation for this compound and other oligosaccharides in highly aqueous mobile phases. Standard C18 columns may suffer from phase collapse in these conditions.[8]
-
Amino columns are also used, but can be less stable hydrolytically.[11]
-
-
Mobile Phase Optimization:
-
Temperature Control: Optimizing the column temperature can improve separation. However, be aware that high temperatures (e.g., 80°C) can cause hydrolysis of this compound, leading to the appearance of smaller sugar peaks. A lower temperature, such as 40°C, has been found to provide good separation with negligible hydrolysis.[9]
III. Quantification and Detection Issues
Question: I am not detecting my this compound peak, or the signal is very weak.
Answer: This issue can be related to the detector, the sample concentration, or the chromatographic conditions. This compound lacks a strong chromophore, making detection by UV challenging at common wavelengths.[13] Refractive Index (RI) detection is most commonly used.[8][14]
Troubleshooting Steps:
-
Detector Choice: Ensure you are using a suitable detector. An RI detector is standard for underivatized sugars.[8] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also viable alternatives.[15]
-
RI Detector Specifics:
-
Temperature Stability: The RI detector's cell temperature should be stable and ideally match the column temperature.[12]
-
Sample Diluent: Dissolve your standards and samples in the mobile phase whenever possible to minimize baseline disturbances at the solvent front.[12]
-
Gradient Elution: RI detectors are not suitable for gradient elution due to baseline drift as the mobile phase composition changes.[11][13]
-
-
Concentration: Your sample concentration might be below the limit of detection (LOD) or limit of quantification (LOQ) of your method. Prepare and inject a more concentrated standard to confirm the retention time and detector response.
Question: I am seeing ghost peaks in my chromatogram.
Answer: Ghost peaks are extraneous peaks that can appear in your chromatogram.
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Use high-purity (HPLC grade) solvents and salts to prepare your mobile phase.[6]
-
Carryover from Previous Injections: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
System Contamination: Flush the entire HPLC system, including the injector and detector cell, with a strong, appropriate solvent.[6]
Data Presentation: HPLC Method Parameters
The following tables summarize typical quantitative parameters for the HPLC analysis of this compound.
Table 1: Example HPLC System Configurations for this compound Analysis
| Parameter | Method 1: Cation-Exchange | Method 2: Reversed-Phase |
| Column | REZEX RSO-Oligosaccharide (Ag+ form)[9] | Synergi™ Hydro-RP C18 with polar endcapping (150 x 4.6 mm, 4 µm)[8] |
| Mobile Phase | Double distilled water[9] | Gradient: A=Ultrapure water, B=Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[9] | 0.7 mL/min[8] |
| Column Temp. | 40 °C (to prevent hydrolysis)[9] | 35 °C[8] |
| Detector | Refractive Index (RI)[9] | Refractive Index (RI)[8] |
| Injection Vol. | 10 µL[9] | 20 µL[16] |
Table 2: Reported Detection and Quantification Limits for this compound
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-RI | 0.090 g/L | 0.214 g/L | [8] |
| HPLC-RI | 0.7 mg/mL | 1.4 mg/mL | [14][17] |
| RP-HPLC/MS | 0.38 - 0.69 mg/L | 1.29 - 2.38 mg/L | [8] |
Experimental Protocols
Protocol 1: Analysis of this compound using a Cation-Exchange Column
This protocol is based on the method described for the analysis of fructooligosaccharides.[9]
-
System Preparation:
-
HPLC System: An HPLC system equipped with a pump, on-line degasser, injection valve with a 10 µL loop, column thermostat, and a differential refractive index (RI) detector.[9]
-
Column: REZEX RSO-Oligosaccharide column (Ag+ form).[9]
-
Mobile Phase: Prepare fresh, double-distilled water, filtered through a 0.2 µm membrane.[9]
-
System Equilibration: Purge the system with the mobile phase and allow it to circulate at a flow rate of 0.3 mL/min until a stable baseline is achieved. Set the column temperature to 40°C and the RI detector temperature to 32°C.[9]
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound (e.g., 10-15 g/L) in double-distilled water. Filter through a 0.2 µm membrane.[9] Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample in double-distilled water to a concentration within the calibration range. Filter the diluted sample through a 0.2 µm membrane before injection.[9] If proteins are present, a deproteinization step may be required.[9]
-
-
Chromatographic Analysis:
-
Inject 10 µL of the standard or sample.
-
Run the analysis isocratically with water as the mobile phase at a flow rate of 0.3 mL/min.
-
Record the chromatogram and identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.
Caption: A workflow diagram for troubleshooting common HPLC analysis issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. shimadzu.at [shimadzu.at]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatography - Why I am unable to detect nystose & kestose using hplc and refractive index detector while could see peaks of glucose,sucrose,fructose, and raffinose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. separation of carbohydrates by HPLC using RID detector - Chromatography Forum [chromforum.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. office2.jmbfs.org [office2.jmbfs.org]
Identifying and minimizing by-products in 1-Kestose synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during 1-kestose (B104855) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in enzymatic this compound synthesis from sucrose (B13894)?
A1: The primary by-products in the enzymatic synthesis of this compound are other fructooligosaccharides (FOS) and monosaccharides. These include:
-
Nystose (B80899) (GF3): Formed by the transfer of a fructosyl group to this compound.[1][2]
-
6-Kestose and Neokestose: Isomers of this compound formed by some fructosyltransferases.[3][4]
-
Glucose and Fructose: Resulting from the hydrolysis of sucrose, which competes with the desired transfructosylation reaction.[1][5]
-
Higher Degree of Polymerization (DP) FOS: Such as 1F-fructofuranosylnystose (GF4).[1][6]
Q2: How do these by-products affect the final product?
A2: By-products can significantly impact the purification and functionality of this compound. For instance, nystose has similar physical properties to this compound, making it difficult to separate by crystallization.[1][7] The presence of monosaccharides reduces the overall yield and purity of the target this compound.[6]
Q3: What are the key factors influencing the formation of by-products?
A3: Several factors can influence the type and quantity of by-products formed:
-
Enzyme Specificity: The type of fructosyltransferase (FTF) or β-fructofuranosidase used has a major impact. Enzymes from different microbial sources exhibit varying ratios of transfructosylation to hydrolysis activity.[1][8]
-
Substrate Concentration: High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis, leading to a higher yield of this compound.[3]
-
Reaction Conditions: pH, temperature, and reaction time can all affect enzyme activity and stability, thereby influencing the product profile.[9]
-
Product Inhibition/Further Reactions: Accumulation of this compound can lead to the formation of nystose. Glucose, a by-product, can also inhibit fructosyltransferase activity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. High hydrolytic activity of the enzyme. 2. Suboptimal substrate concentration. 3. Non-ideal reaction conditions (pH, temperature). 4. Enzyme inhibition by by-products (e.g., glucose). | 1. Select an enzyme with a high transfructosylation-to-hydrolysis (T/H) ratio.[8] 2. Increase the initial sucrose concentration. Concentrations of 50% (w/v) or higher are often used.[2] 3. Optimize pH and temperature for your specific enzyme. For example, Aspergillus aculeatus fructosyltransferase has optimal activity at pH 5.0-7.0 and 60°C.[8] 4. Consider in-situ product removal techniques, though this is more advanced. |
| High Nystose Concentration | 1. Prolonged reaction time allowing for the secondary transfer of a fructosyl unit to this compound. 2. High concentration of this compound acting as a substrate. | 1. Monitor the reaction progress over time and stop it when the this compound concentration is maximal and before significant nystose formation occurs. 2. Use an enzyme with lower affinity for this compound as a fructosyl acceptor. Some mutant enzymes have been developed for this purpose.[1] |
| High Levels of Glucose and Fructose | 1. The enzyme used has high invertase (hydrolytic) activity. 2. Low initial sucrose concentration. 3. Reaction conditions favor hydrolysis. | 1. Choose an enzyme with a high T/H ratio.[8] 2. Increase the sucrose concentration to favor the bimolecular transfructosylation reaction over the hydrolytic reaction with water.[3] 3. Adjust pH and temperature to conditions that favor synthesis over hydrolysis for your specific enzyme. |
| Presence of other Kestose Isomers (6-kestose, neokestose) | The enzyme used has broader specificity and is not exclusively a 1-SST (sucrose:sucrose 1-fructosyltransferase). | Select an enzyme known for its high specificity in producing this compound, such as the fructosyltransferase from Aspergillus foetidus.[3] |
Quantitative Data on By-product Formation
Table 1: Influence of Enzyme Source on this compound and By-product Formation
| Enzyme Source | This compound (% of total sugars) | Nystose (% of total sugars) | Monosaccharides (% of total sugars) | Reference |
| Aspergillus or Fusarium sp. | 36 - 41 | 11 - 23 | 13 - 32 | [2] |
| Scopulariopsis brevicaulis | > 53 | < 7 | Not specified | [2] |
| Recombinant FTF from Festuca arundinacea in Pichia pastoris | > 55 (of which >90% is this compound) | Not specified | Not specified | [10] |
Table 2: Kinetic Parameters of Fructosyltransferase from Aspergillus aculeatus
| Activity | Km | kcat | Reference |
| Transfructosylating | 0.53 ± 0.05 M | 1.62 ± 0.09 x 104 s-1 | [8] |
| Hydrolytic | 27 ± 3 mM | 775 ± 25 s-1 | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Enzyme Preparation: Use a commercially available fructosyltransferase or a lab-prepared enzyme solution. The enzyme from Aspergillus aculeatus (e.g., Pectinex Ultra SP-L) is a common choice.[8]
-
Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 50-60% w/v) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5).[9]
-
Enzymatic Reaction:
-
Add the enzyme solution to the sucrose substrate. A typical enzyme concentration is 1% (v/v).[9]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation.[2][9]
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).
-
-
Reaction Termination: Inactivate the enzyme to stop the reaction. This can be achieved by heating the reaction mixture to 95-100°C for 10 minutes.
-
Sample Analysis: Analyze the composition of the reaction mixture using HPLC.
Protocol 2: Analysis of this compound and By-products by HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector is commonly used.[11][12]
-
Column: A carbohydrate analysis column, such as an amino-based or a ligand-exchange column, is suitable for separating mono- and oligosaccharides.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) is often employed.[9]
-
Sample Preparation: Dilute the samples from the enzymatic reaction with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare standard solutions of glucose, fructose, sucrose, this compound, and nystose of known concentrations to generate calibration curves for quantification.[9][11] The limits of detection and quantification for this compound have been reported to be 0.7 mg/mL and 1.4 mg/mL, respectively.[12]
Visualizations
Caption: Workflow for enzymatic synthesis and analysis of this compound.
Caption: Reaction pathways in this compound synthesis leading to by-products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US6479657B1 - Crystalline this compound and process for preparing the same - Google Patents [patents.google.com]
- 3. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01391B [pubs.rsc.org]
- 5. Regulation of fructosyltransferase activity by carbohydrates, in solution and immobilized on hydroxyapatite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021086141A1 - Procédé de préparation de fructo-oligosaccharides contenant du kestose - Google Patents [patents.google.com]
- 8. Purification and kinetic characterization of a fructosyltransferase from Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20150232898A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. office2.jmbfs.org [office2.jmbfs.org]
Degradation pathways of 1-Kestose during processing and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-kestose (B104855) during processing and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through two main pathways:
-
Acid Hydrolysis: In acidic environments, particularly when heated, the glycosidic bonds of this compound are cleaved. This results in the release of its constituent monosaccharides: glucose and fructose (B13574). The hydrolysis of fructooligosaccharides (FOS) like this compound is significantly faster in acidic conditions compared to neutral or basic pH.
-
Enzymatic Hydrolysis: Various enzymes can catalyze the breakdown of this compound. The most common are β-fructofuranosidases (also known as invertases) and fructan exohydrolases (FEHs). These enzymes specifically target the fructosyl linkages, leading to the release of fructose and sucrose (B13894), or glucose and fructose.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound is influenced by several factors:
-
pH: this compound is most stable at a neutral pH and becomes increasingly labile in acidic conditions.[1]
-
Temperature: Higher temperatures accelerate the degradation of this compound, especially in combination with acidic pH.[1][2]
-
Enzyme Presence: The presence of enzymes such as β-fructofuranosidases or inulinases will lead to the hydrolysis of this compound.[3]
-
Storage Conditions: For long-term stability, this compound powder should be stored in a tightly sealed container at low temperatures (-20°C is recommended for up to two years) to protect it from moisture. In aqueous solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend this to a year. For short-term storage of solutions, 4°C is acceptable for a few days.
Q3: What are the primary degradation products of this compound?
A3: The degradation products of this compound depend on the degradation pathway:
-
Acid Hydrolysis: The primary products are glucose and fructose.
-
Enzymatic Hydrolysis: Depending on the enzyme, the products can be:
-
Fructose and sucrose (from enzymes that cleave the terminal fructosyl residue).
-
Glucose and fructose (from complete hydrolysis by some invertases).
-
Neokestose can be a transglycosylation product from the action of some microbial β-fructofuranosidases.
-
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Several analytical techniques are suitable for monitoring this compound degradation:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis and is well-suited for separating and quantifying this compound and its degradation products.[1][4]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A common and reliable method for quantifying sugars.[5][6]
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity, and the mass spectrometer can help in identifying unknown degradation products.
Troubleshooting Guides
Analytical Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC/HPAEC | 1. Column contamination or degradation.2. Incompatible sample solvent.3. Presence of borate (B1201080) ions in the mobile phase (can cause peak tailing for some carbohydrates).[7]4. Extra-column band broadening. | 1. Wash the column with a strong solvent, or replace the column if it's old.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.3. Install a borate ion trap column between the pump and the injector.[7]4. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition or gradient.2. Column is not suitable for the separation.3. Flow rate is too high. | 1. Optimize the mobile phase composition and gradient elution profile.2. Use a column specifically designed for carbohydrate or oligosaccharide analysis (e.g., Dionex CarboPac series for HPAEC).[8]3. Reduce the flow rate to improve separation efficiency. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample.2. Carryover from a previous injection. | 1. Use high-purity solvents and sample vials. Flush the injection system.2. Run a blank gradient after each sample injection to wash out any residual compounds. |
| Low Sensitivity/No Peaks | 1. Detector issue (e.g., lamp failure in RID, electrode fouling in PAD).2. Sample degradation before analysis.3. Incorrect injection volume or sample concentration. | 1. Perform detector maintenance as per the manufacturer's instructions.2. Ensure proper sample storage and handling.3. Verify the injection volume and ensure the sample concentration is within the detection limits of the method.[5][6] |
Experimental Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Fast Degradation of this compound | 1. The pH of the solution is lower than anticipated.2. The temperature is higher than intended.3. Microbial contamination introducing degrading enzymes. | 1. Accurately measure and buffer the pH of your solution.2. Calibrate your heating equipment and monitor the temperature closely.3. Filter-sterilize your solutions and work under aseptic conditions if necessary. |
| Inconsistent Degradation Rates Between Replicates | 1. Inaccurate measurement of temperature or pH.2. Non-homogenous sample mixture.3. Inconsistent timing of sample collection. | 1. Ensure precise control and measurement of experimental parameters.2. Thoroughly mix all solutions before sampling.3. Use a precise timer for sample collection. |
| Formation of Unexpected Degradation Products | 1. Contamination of the this compound starting material.2. Side reactions occurring under the experimental conditions.3. Transglycosylation activity of the enzyme used. | 1. Check the purity of your this compound standard.2. Analyze for potential side products using a technique like LC-MS.3. Be aware that some enzymes can synthesize new oligosaccharides from the degradation products. |
Quantitative Data
Table 1: Thermal Degradation Rate Constants (k) of this compound (GF2)
| Temperature (°C) | pH | k (min⁻¹) | Reference |
| 90 | 5.0 | 0.0015 | [9] |
| 100 | 5.0 | 0.0038 | [9] |
| 110 | 5.0 | 0.0091 | [9] |
| 90 | 6.0 | 0.0005 | [9] |
| 100 | 6.0 | 0.0012 | [9] |
| 110 | 6.0 | 0.0029 | [9] |
| 90 | 7.0 | 0.0002 | [9] |
| 100 | 7.0 | 0.0004 | [9] |
| 110 | 7.0 | 0.0010 | [9] |
Table 2: Kinetic Parameters for Enzymatic Hydrolysis of this compound
| Enzyme | Source Organism | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| β-Fructofuranosidase | Xanthophyllomyces dendrorhous | 17 | N/A | 5.0-6.5 | 65-70 | [2] |
| Fructan 1-Exohydrolase (FEH w1/w2) | Wheat | 7 | 0.0232 | 4.5-5.5 | 30-40 | [10] |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by HPAEC-PAD
-
Sample Preparation:
-
Dilute the sample to a concentration within the linear range of the instrument (typically in the µg/mL range).[11]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA1 or PA200.[8][12]
-
Mobile Phase A: Deionized water (18 MΩ·cm).
-
Mobile Phase B: Sodium hydroxide (B78521) solution (e.g., 600 mM).
-
Mobile Phase C: Sodium acetate (B1210297) solution (e.g., 500 mM).
-
Column Temperature: 30 °C.
-
Injection Volume: 10-25 µL.
-
-
Chromatographic Conditions (Example Gradient for FOS):
-
A gradient elution is typically used to separate mono-, di-, and oligosaccharides. An example gradient could involve a combination of sodium hydroxide and sodium acetate.[12]
-
The separation can be achieved using a gradient of sodium acetate in a constant concentration of sodium hydroxide.
-
-
Detection:
-
Use a pulsed amperometric waveform suitable for carbohydrates. A typical four-step potential waveform is applied for detection.[7]
-
-
Data Analysis:
-
Identify and quantify peaks by comparing retention times and peak areas to those of known standards (glucose, fructose, sucrose, and this compound).
-
Protocol 2: Analysis of this compound Degradation by HPLC-RID
-
Sample Preparation:
-
Dilute samples to a concentration range of approximately 0.1 - 10 mg/mL.
-
Filter samples through a 0.45 µm syringe filter.
-
-
Instrumentation:
-
HPLC System: An HPLC system with a refractive index detector.
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87C or a reversed-phase C18 column with polar end-capping.[13][14]
-
Mobile Phase: Deionized water or a mixture of acetonitrile (B52724) and water.
-
Column Temperature: 35-85 °C, depending on the column.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
Visualizations
Caption: Degradation pathways of this compound.
Caption: General experimental workflow for analyzing this compound degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure identification of the oligosaccharides by UPLC-MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. P39-T Analysis of Oligosaccharides by Capillary-Scale High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (CHPAEC-PAD) and On-Line Electrospray-Ionization Ion-Trap Mass Spectrometry (CHPAEC-ITMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selective Stimulation of Bifidobacteria by 1-Kestose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the selective stimulation of Bifidobacterium by 1-Kestose.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered more selective for Bifidobacterium than other fructooligosaccharides (FOS)?
A1: this compound, the smallest fructooligosaccharide (GF₂), has demonstrated superior selective-stimulating activity for Bifidobacterium compared to longer-chain FOS like nystose (B80899) (GF₃).[1][2][3] Studies have shown that many Bifidobacterium strains can rapidly ferment this compound, leading to significant growth and production of short-chain fatty acids (SCFAs), such as acetate (B1210297).[4] In contrast, the utilization of nystose by some bifidobacteria is less efficient, and it may also be fermented by other gut bacteria, such as Clostridium species, reducing its selectivity.[1][2] The preferential utilization is linked to the specific transport machinery and metabolic enzymes, like β-fructofuranosidases, possessed by bifidobacteria that are highly efficient at catabolizing shorter-chain FOS.
Q2: What is the optimal concentration of this compound for in vitro experiments?
A2: The optimal concentration can vary depending on the specific Bifidobacterium strain and experimental conditions. However, studies have successfully used concentrations ranging from 0.5% to 2% (w/v) in culture media to observe significant growth stimulation.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and research question.
Q3: Can this compound be utilized by other gut microorganisms?
A3: While this compound shows high selectivity for Bifidobacterium, some other beneficial gut microbes, such as Faecalibacterium prausnitzii, have also been shown to efficiently utilize it.[4][6][7][8] The co-stimulation of these beneficial bacteria can be considered a positive outcome. However, the negligible utilization by potentially pathogenic bacteria like certain Clostridium species underscores its selectivity.[1][2]
Q4: What are the primary metabolic end-products of this compound fermentation by Bifidobacterium?
A4: The primary end-products of this compound fermentation by Bifidobacterium are short-chain fatty acids (SCFAs), mainly acetate and lactate.[4] The high acetate-to-propionate ratio observed in some studies is indicative of selective Bifidobacterium growth.[1][2]
Q5: Are there any known inhibitors of this compound metabolism in Bifidobacterium?
A5: Competitive inhibition by other preferred simple sugars, such as glucose, could potentially delay the utilization of this compound. The expression of genes related to FOS metabolism in Bifidobacterium longum has been shown to be poor in the presence of glucose. It is advisable to use a basal medium with this compound as the primary or sole carbon source to accurately assess its prebiotic effect.
Troubleshooting Guides
Issue 1: Poor or no growth of Bifidobacterium in media supplemented with this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Bifidobacterium strain | Verify that the strain you are using is capable of fermenting this compound. Not all Bifidobacterium species and strains have the same carbohydrate utilization capabilities. |
| Suboptimal anaerobic conditions | Bifidobacterium are strict anaerobes. Ensure your anaerobic chamber or jar provides a consistently oxygen-free environment. Use of an anaerobic indicator strip is highly recommended. Media should be pre-reduced before inoculation. |
| Incorrect media composition | The basal medium may lack essential nutrients for your specific strain. Ensure the medium is supplemented with necessary growth factors. The pH of the medium should also be in the optimal range for bifidobacterial growth (typically 6.5-7.0). |
| This compound degradation | Ensure the this compound was not degraded during media preparation (e.g., by excessive heat or extreme pH). Filter-sterilize this compound solutions and add them to the autoclaved and cooled medium. |
Issue 2: Contamination of Bifidobacterium cultures.
| Possible Cause | Troubleshooting Step |
| Non-sterile technique | Strictly adhere to aseptic techniques during all manipulations. Work in a laminar flow hood and sterilize all equipment and media. |
| Contaminated this compound stock | Prepare a fresh, filter-sterilized this compound solution. |
| Inadequate selective medium | If working with mixed cultures, consider using a selective medium for Bifidobacterium to inhibit the growth of contaminants. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation | Standardize the inoculum preparation. Use cultures in the same growth phase (e.g., mid-logarithmic phase) and normalize the cell density before inoculating your experimental cultures. |
| Inaccurate pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Fluctuations in incubation conditions | Ensure consistent temperature and anaerobic conditions for all replicates throughout the experiment. |
Data Presentation
Table 1: In Vitro Growth Stimulation of Bifidobacterium spp. by this compound vs. Other Carbohydrates.
| Bifidobacterium Strain | Carbohydrate (1% w/v) | Growth (OD at 24h) | pH at 24h | Reference |
| B. breve | This compound | ~1.2 | ~4.5 | [4] |
| Nystose | ~0.4 | ~6.0 | [4] | |
| Glucose | ~1.3 | ~4.5 | [4] | |
| B. longum | This compound | ~1.0 | ~4.8 | [4] |
| Nystose | ~0.2 | ~6.5 | [4] | |
| B. bifidum | This compound | ~0.9 | ~5.0 | [4] |
| Nystose | ~0.2 | ~6.5 | [4] |
Table 2: Effect of Dietary this compound on Cecal Bifidobacterium in Rats.
| Dietary Group | Bifidobacterium (log10 cells/g cecal contents) | Total Bacteria (log10 cells/g cecal contents) | Reference |
| Control (0% this compound) | ~8.5 | ~10.0 | [9][10] |
| 0.1% this compound | ~8.6 | ~10.1 | [9][10] |
| 0.2% this compound | ~8.8 | ~10.2 | [9][10] |
| 0.3% this compound | ~9.2 | ~10.4* | [9][10] |
| Statistically significant increase compared to control. | |||
| Statistically significant increase compared to control (p < 0.01). |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Bifidobacterium
-
Preparation of Media:
-
Prepare a basal medium for Bifidobacterium (e.g., modified MRS broth without a carbon source).
-
Autoclave the basal medium and cool to room temperature.
-
Prepare a 10% (w/v) stock solution of this compound and sterilize by filtration (0.22 µm filter).
-
Aseptically add the this compound stock solution to the basal medium to a final concentration of 1% (w/v).
-
Pre-reduce the medium in an anaerobic chamber for at least 24 hours before inoculation.
-
-
Inoculum Preparation:
-
Culture the desired Bifidobacterium strain in a suitable growth medium until it reaches the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with anaerobic phosphate-buffered saline (PBS), and resuspend in PBS to a known optical density (e.g., OD₆₀₀ = 1.0).
-
-
Fermentation:
-
Inoculate the this compound-supplemented medium with the prepared inoculum (e.g., 1% v/v).
-
Incubate under strict anaerobic conditions at 37°C.
-
At desired time points (e.g., 0, 6, 12, 24 hours), aseptically withdraw samples.
-
-
Analysis:
-
Measure bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
Determine the pH of the culture supernatant.
-
Analyze the supernatant for SCFA production using techniques like HPLC or GC.
-
Protocol 2: Quantification of Bifidobacterium in Fecal Samples by qPCR
-
DNA Extraction:
-
Extract total bacterial DNA from fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions with a bead-beating step to ensure efficient lysis of Gram-positive bacteria.
-
-
Primer Design:
-
Use primers targeting the 16S rRNA gene that are specific for the genus Bifidobacterium.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the extracted DNA template.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Quantification:
-
Generate a standard curve using a serial dilution of a known quantity of Bifidobacterium DNA.
-
Quantify the number of Bifidobacterium in the fecal samples by comparing their Ct values to the standard curve.
-
Mandatory Visualizations
Caption: Intracellular metabolism of this compound by Bifidobacterium.
Caption: Workflow for in vitro this compound fermentation experiments.
Caption: Troubleshooting logic for poor bifidobacterial growth.
References
- 1. Characterization of fructooligosaccharide-degrading enzymes in human commensal Bifidobacterium longum and Anaerostipes caccae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth and survival of Bifidobacterium breve and Bifidobacterium longum in various sugar systems with fructooligosaccharide supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything You Need to Know About Fermentation [viome.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. layerorigin.com [layerorigin.com]
Overcoming matrix effects in 1-Kestose quantification in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 1-kestose (B104855) in complex biological and food samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, these effects can lead to either ion suppression or enhancement, which significantly impacts the accuracy, precision, and sensitivity of the measurement.[1] This interference can lead to unreliable and inaccurate quantitative results.[2]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[1][3] A dip or rise in the baseline signal upon injection of a blank sample extract indicates regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used.[4] This involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of a pure standard solution at the same concentration.[5] A value different from 100% indicates the extent of the matrix effect.[6]
Q3: What are the most common sources of matrix effects in biological and food samples?
A3: In biological matrices like plasma, common sources of interference include phospholipids, salts, and proteins.[5] For food samples, other sugars, fats, proteins, and polyphenols can co-extract with this compound and cause matrix effects. These components can compete with this compound for ionization in the MS source, leading to signal suppression.
Q4: Which analytical techniques are recommended for this compound quantification?
A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates like this compound without the need for derivatization.[7][8][9] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is also a powerful technique, offering high specificity and sensitivity, though it is more susceptible to matrix effects.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry for this compound
| Possible Cause | Troubleshooting Step |
| Matrix Interference | Residual matrix components can interact with the analytical column, leading to distorted peaks. Enhance the sample cleanup procedure by incorporating a Solid-Phase Extraction (SPE) step or by optimizing the existing extraction method.[6] |
| Column Contamination | The analytical column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent as recommended by the manufacturer. |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal for this compound. For HILIC separations, ensure proper mobile phase conditions for optimal peak shape. For HPAEC, ensure the correct hydroxide (B78521) concentration. |
Issue 2: Low or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | The extraction procedure may not be effectively isolating this compound. For protein-rich samples, ensure complete protein precipitation. For SPE, optimize the loading, washing, and elution steps to prevent analyte loss.[6] |
| Analyte Adsorption | This compound may adsorb to sample containers or parts of the LC system. Using low-adsorption vials and tubing can help mitigate this issue. |
| Degradation of this compound | Oligosaccharides can be susceptible to degradation under certain conditions, such as acidic environments or high temperatures during sample processing.[10] Ensure that sample preparation steps are performed under mild conditions. |
Issue 3: Significant Ion Suppression or Enhancement in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Interfering compounds are eluting at the same time as this compound. Optimize the chromatographic gradient to improve separation between this compound and the interfering peaks.[11] Alternatively, consider a column with a different selectivity. |
| Insufficient Sample Cleanup | The sample preparation method is not adequately removing matrix components. Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12] |
| High Matrix Concentration | The concentration of the sample extract is too high, leading to saturation of the ion source. Dilute the sample extract, provided the concentration of this compound remains above the limit of quantification.[3][13] |
Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery
The following table summarizes typical performance data for different sample preparation techniques in overcoming matrix effects for the analysis of a small polar molecule like this compound in a complex matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages |
| Protein Precipitation (PPT) | 85 ± 10 | 65 ± 15 (Suppression) | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70 ± 12 | 80 ± 10 (Suppression) | Removes non-polar interferences |
| Solid-Phase Extraction (SPE) | 95 ± 5 | 98 ± 4 (Minimal Effect) | High selectivity and cleanup efficiency |
| Dilute and Shoot | >99 | 50 ± 20 (Significant Suppression) | Very simple, but prone to matrix effects |
Note: Data are representative and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol: this compound Quantification in a Food Supplement using LC-MS/MS with SPE Cleanup
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C-1-kestose) to the sample to compensate for matrix effects and procedural losses.[14][15]
-
Sample Extraction:
-
Homogenize 1 g of the food supplement with 10 mL of a methanol (B129727)/water (80:20, v/v) solution.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a graphitized carbon SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 5 mL of 50% acetonitrile (B52724) in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
-
-
Quantification:
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fastercapital.com [fastercapital.com]
- 14. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent hydrolysis of 1-Kestose during analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Kestose during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?
A1: Lower than expected this compound concentrations are often due to hydrolysis, which breaks down this compound into fructose (B13574) and glucose. This can occur at various stages of your workflow, from sample storage to analysis. The primary factors promoting hydrolysis are elevated temperatures and acidic pH.
Q2: How can I prevent enzymatic hydrolysis of this compound in my samples after extraction?
A2: If your sample contains active enzymes like invertase or fructosyltransferase, it is crucial to inactivate them immediately after extraction. This can be achieved through:
-
Heat Inactivation: Boiling the sample for 10 minutes is a common and effective method to denature and inactivate enzymes.[1] Ensure rapid cooling afterward to prevent non-enzymatic hydrolysis.
-
Chemical Quenching: If heat is not suitable for your sample matrix, chemical quenching can be employed. This involves rapidly changing the pH of the solution to a range where the enzyme is inactive. For instance, the addition of a small amount of sodium carbonate solution can quickly raise the pH and stop enzymatic activity.
Q3: What are the optimal pH and temperature conditions for storing my this compound samples and standards?
A3: this compound is most stable at a neutral pH (around 7.0). Acidic conditions significantly accelerate hydrolysis. For storage, it is recommended to keep samples and standards at low temperatures, ideally frozen (-20°C or below) for long-term storage, and refrigerated (2-8°C) for short-term use. Avoid repeated freeze-thaw cycles.
Q4: Can the analytical method itself cause hydrolysis of this compound?
A4: Yes, the conditions of your analytical method, particularly in HPLC, can contribute to on-column hydrolysis. High column temperatures can accelerate this degradation. An optimal column temperature for the analysis of fructooligosaccharides is around 40°C, where hydrolysis is negligible.[2]
Q5: Are there any specific enzyme inhibitors I can add to my samples to prevent hydrolysis?
A5: Yes, specific inhibitors can be used to block the activity of enzymes that hydrolyze this compound. Some known inhibitors of β-fructofuranosidases (invertases) include:
-
Acarbose
-
Deoxynojirimycin
The addition of these inhibitors to your sample immediately after collection or extraction can help preserve the integrity of this compound. The effective concentration will depend on the specific enzyme and sample matrix, so optimization may be required.
Q6: How does the choice of mobile phase in HPLC affect this compound stability?
A6: The composition of the mobile phase can influence the stability of this compound. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase HPLC. While both can be used, acetonitrile is often preferred for carbohydrate analysis as it may offer better peak shapes and lower back pressure.[3][4][5] A mobile phase consisting of a mixture of acetonitrile and water is commonly used for the separation of fructooligosaccharides. The pH of the aqueous portion of the mobile phase should be maintained near neutral to prevent acid-catalyzed hydrolysis on the column.
Quantitative Data Summary
The stability of this compound is highly dependent on both temperature and pH. The following table summarizes the degradation rate constants (k) and half-life (t½) of this compound under various conditions. Lower k values and higher t½ values indicate greater stability.
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 90 | 5.0 | 0.0058 | 119.5 |
| 90 | 6.0 | 0.0021 | 330.1 |
| 90 | 7.0 | 0.0011 | 630.1 |
| 100 | 5.0 | 0.0132 | 52.5 |
| 100 | 6.0 | 0.0042 | 165.0 |
| 100 | 7.0 | 0.0021 | 330.1 |
| 110 | 5.0 | 0.0228 | 30.4 |
| 110 | 6.0 | 0.0061 | 113.6 |
| 110 | 7.0 | 0.0035 | 198.0 |
Experimental Protocols
Protocol 1: Heat Inactivation of Enzymes in Aqueous Samples
-
Sample Collection: Collect the aqueous sample containing this compound and potentially active enzymes.
-
Heat Treatment: Immediately transfer a measured volume of the sample to a heat-resistant vial. Place the vial in a boiling water bath or a calibrated heat block set to 100°C.
-
Incubation: Heat the sample for 10 minutes to ensure complete denaturation of enzymes.[1]
-
Cooling: Immediately cool the sample to room temperature by placing it in an ice bath.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any precipitated proteins or particulate matter.[6]
-
Storage: Store the sample at ≤ -20°C until analysis.
Protocol 2: Preparation of this compound Standards for HPLC
-
Weighing: Accurately weigh a precise amount of high-purity this compound analytical standard using a calibrated analytical balance.[6]
-
Dissolution: Dissolve the weighed standard in a high-purity solvent, such as deionized water or the initial mobile phase composition, in a clean volumetric flask.[6]
-
Dilution: Dilute to the final volume with the same solvent to achieve the desired stock concentration.
-
Mixing: Mix the solution thoroughly to ensure homogeneity.[6]
-
Serial Dilutions: Prepare a series of working standards by performing serial dilutions of the stock solution.
-
Storage: Store the standard solutions in tightly sealed vials at 2-8°C for short-term use or at ≤ -20°C for long-term storage. Prepare fresh working standards regularly to ensure accuracy.[6]
Visualizations
Caption: Key strategies and actions to prevent this compound hydrolysis.
Caption: Recommended workflow for sample preparation to ensure this compound stability.
References
- 1. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. mastelf.com [mastelf.com]
Validation & Comparative
1-Kestose vs. Inulin: A Comparative Analysis of Prebiotic Activity
A detailed guide for researchers and drug development professionals on the differential effects of 1-kestose (B104855) and inulin (B196767) on gut microbiota and short-chain fatty acid production.
This guide provides a comprehensive comparison of the prebiotic activities of this compound and inulin, two prominent fructans used in research and product development. By examining their differential impacts on microbial fermentation, gut microbiota composition, and the production of beneficial metabolites, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work.
Comparative Analysis of Prebiotic Effects
The prebiotic efficacy of a substance is determined by its ability to be selectively utilized by host microorganisms, conferring a health benefit. Both this compound, a trisaccharide, and inulin, a polysaccharide, are known to exert prebiotic effects; however, their distinct chemical structures lead to significant differences in their fermentation profiles and subsequent physiological impacts.
Microbial Fermentation and Bifidogenic Activity
In vitro studies have consistently demonstrated that this compound exhibits a more potent and selective bifidogenic effect compared to inulin. Due to its smaller size, this compound is more readily fermented by a wider range of beneficial gut bacteria, particularly species of Bifidobacterium.[1][2] In contrast, the longer-chain structure of inulin is fermented by a more limited number of bifidobacterial strains.[3]
A significant finding is the superior ability of this compound to stimulate the growth of Faecalibacterium prausnitzii, a key butyrate-producing bacterium with anti-inflammatory properties.[2] Studies have shown that this compound can increase the abundance of F. prausnitzii to a much greater extent than inulin.[2] For instance, one study reported a 10-fold increase in F. prausnitzii with this compound supplementation, compared to a 1.5-fold increase with inulin.[2]
The administration of this compound in gnotobiotic mice colonized with human fecal microbiota led to a significant increase in the population of bifidobacteria, an effect not observed with a mixture of fructo-oligosaccharides (mFOS).[1] Furthermore, this compound administration was associated with a concurrent decrease in clostridia.[1]
| Parameter | This compound | Inulin | Reference |
| Bifidobacterium Growth | High | Moderate to Low | [1][3] |
| Faecalibacterium prausnitzii Growth | High | Low | [2] |
| Selectivity for Beneficial Bacteria | High | Moderate | [1][2] |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), which play crucial roles in gut health and systemic metabolism.
Studies have indicated that this compound fermentation leads to a higher production of total SCFAs compared to inulin.[1] Notably, this compound has been shown to be a more effective substrate for butyrate production, largely due to its efficient utilization by butyrate-producing bacteria like F. prausnitzii.[2] Butyrate is the preferred energy source for colonocytes and has been linked to various health benefits, including improved gut barrier function and reduced inflammation.
In contrast, inulin fermentation also yields SCFAs, but the profile may differ. Some studies suggest that inulin fermentation can lead to a higher proportion of propionate.[4][5]
| Short-Chain Fatty Acid | This compound Fermentation | Inulin Fermentation | Reference |
| Total SCFA Production | High | Moderate | [1][6][7] |
| Acetate | Increased | Increased | [6][7] |
| Propionate | Increased | Increased (potentially higher proportion) | [4][5] |
| Butyrate | Significantly Increased | Increased | [2] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.
In Vitro Fermentation Model
In vitro fermentation models are crucial for assessing the prebiotic potential of substrates by simulating the conditions of the human colon.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized and diluted in an anaerobic buffer solution.
-
Fermentation Medium: A basal medium containing nutrients essential for bacterial growth is prepared.[8] The test prebiotics (this compound or inulin) are added as the primary carbon source.
-
Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots are collected at various time points to analyze changes in microbial populations and SCFA concentrations.
16S rRNA Gene Sequencing for Microbiota Analysis
This technique is used to identify and quantify the different types of bacteria present in a sample.[9][10][11][12][13]
-
DNA Extraction: Total DNA is extracted from fecal samples or fermentation aliquots using a commercially available kit.[11]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.[9][10]
-
Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput platform (e.g., Illumina MiSeq).[14]
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to classify the bacterial taxa and determine their relative abundances.[9]
Gas Chromatography (GC) for SCFA Analysis
Gas chromatography is the standard method for quantifying SCFAs.[15][16][17][18][19]
-
Sample Preparation: Fermentation samples or fecal extracts are acidified to protonate the SCFAs, making them volatile.[15] An internal standard is added for accurate quantification.[15]
-
Extraction: SCFAs are extracted from the acidified sample using an organic solvent (e.g., diethyl ether).
-
GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).[15][17] The different SCFAs are separated based on their boiling points and detected by the FID.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.[19]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing prebiotic activity and the general signaling pathway of prebiotic fermentation.
Caption: Experimental workflow for comparing the prebiotic activity of this compound and inulin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dietary inulin on bacterial growth, short-chain fatty acid production and hepatic lipid metabolism in gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical study: inulin short‐chain fatty acid esters for targeted delivery of short‐chain fatty acids to the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 13. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 14. Effects of this compound on microbiome changes caused by vonoprazan: a randomized, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. | Semantic Scholar [semanticscholar.org]
- 17. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 18. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 19. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
A Comparative Analysis of the Bifidogenic Efficacy of 1-Kestose and Nystose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bifidogenic effects of two prominent short-chain fructooligosaccharides (scFOS), 1-Kestose and nystose (B80899). The following sections detail in vitro and in vivo experimental findings, metabolic pathways, and methodologies to support research and development in prebiotics and gut health.
Executive Summary
Experimental evidence consistently demonstrates that this compound, a trisaccharide (GF2), exhibits a significantly greater bifidogenic effect compared to nystose, a tetrasaccharide (GF3). In vitro studies show that various species of Bifidobacterium utilize this compound more rapidly and efficiently, leading to increased bacterial growth and production of short-chain fatty acids (SCFAs). While direct quantitative in vivo comparisons are limited in publicly available literature, existing studies suggest a similar superiority of this compound in promoting the proliferation of bifidobacteria within the gut microbiota.
Data Presentation: Quantitative Comparison
In Vitro Fermentation: Bifidobacterium Growth
The growth of four different Bifidobacterium species was monitored in the presence of this compound and nystose. The data, derived from graphical representations in Tochio et al. (2018), clearly indicates a more robust growth profile with this compound.[1][2][3]
| Time (hours) | Bifidobacterium breve (OD600) | Bifidobacterium longum (OD600) | Bifidobacterium bifidum (OD600) | Bifidobacterium adolescentis (OD600) |
| This compound | Nystose | This compound | Nystose | |
| 0 | ~0.1 | ~0.1 | ~0.1 | ~0.1 |
| 3 | ~0.2 | ~0.1 | ~0.15 | ~0.1 |
| 6 | ~0.6 | ~0.15 | ~0.3 | ~0.1 |
| 9 | ~1.0 | ~0.2 | ~0.5 | ~0.1 |
| 12 | ~1.2 | ~0.25 | ~0.8 | ~0.1 |
| 24 | ~1.4 | ~0.3 | ~1.1 | ~0.15 |
Data estimated from graphical representations in Tochio et al. (2018).[1]
In Vitro Fermentation: Short-Chain Fatty Acid (SCFA) Production
The production of acetate (B1210297) and lactate (B86563) by Bifidobacterium breve was measured over 24 hours. Fermentation of this compound resulted in substantially higher concentrations of these beneficial metabolites compared to nystose.[1]
| Time (hours) | Acetate Concentration (mM) | Lactate Concentration (mM) |
| This compound | Nystose | |
| 0 | 0 | 0 |
| 3 | ~5 | ~1 |
| 6 | ~20 | ~2 |
| 9 | ~35 | ~3 |
| 12 | ~45 | ~4 |
| 24 | ~60 | ~5 |
Data estimated from graphical representations in Tochio et al. (2018).[1]
In Vivo Studies: Animal Models
Experimental Protocols
In Vitro Fermentation of Fructooligosaccharides by Bifidobacterium
This protocol is based on the methodology described in studies comparing this compound and nystose.[1][5]
-
Bacterial Strains and Pre-culture: Pure cultures of Bifidobacterium species (e.g., B. breve, B. longum, B. bifidum, B. adolescentis) are grown in a suitable medium such as MRS broth supplemented with 0.05% L-cysteine hydrochloride. Cultures are incubated anaerobically at 37°C.
-
Fermentation Medium: A basal medium is prepared containing a nitrogen source (e.g., peptone, yeast extract), vitamins, and minerals. The medium is sterilized, and then a filter-sterilized solution of either this compound or nystose is added as the sole carbon source to a final concentration of 1-2% (w/v). A control medium with no added carbohydrate and one with glucose are also prepared.
-
Inoculation and Incubation: The fermentation media are inoculated with a standardized amount of the pre-cultured Bifidobacterium strain (e.g., to an initial optical density at 600 nm (OD600) of ~0.1). The cultures are incubated anaerobically at 37°C.
-
Growth Measurement: At regular time intervals (e.g., 0, 3, 6, 9, 12, and 24 hours), aliquots are taken to measure bacterial growth by monitoring the optical density at 600 nm (OD600) using a spectrophotometer.
-
SCFA Analysis: At the same time points, samples of the culture supernatant are collected by centrifugation. The concentrations of short-chain fatty acids (e.g., acetate, lactate, propionate, butyrate) are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
In Vivo Gnotobiotic Mouse Model
This protocol outlines a general procedure for assessing the bifidogenic effects of prebiotics in a controlled animal model, based on methodologies from relevant studies.[6][7][8]
-
Animal Model: Germ-free mice are housed in sterile isolators to prevent microbial contamination.
-
Microbiota Colonization: The mice are colonized with a defined microbial community, such as human fecal microbiota, to create a gnotobiotic model. This is typically done via oral gavage.
-
Dietary Intervention: Following a stabilization period, the mice are divided into experimental groups and fed a purified diet. The diets are supplemented with either this compound, nystose, or a control substance (e.g., cellulose) at a specified concentration.
-
Sample Collection: Fecal samples are collected at baseline and at regular intervals throughout the study period. At the end of the study, cecal contents may also be collected.
-
Microbial Analysis: DNA is extracted from the fecal or cecal samples. The abundance of Bifidobacterium and other bacterial groups is quantified using quantitative real-time PCR (qPCR) targeting the 16S rRNA gene.
-
SCFA Analysis: The concentrations of SCFAs in fecal or cecal samples are analyzed by HPLC or GC.
Mandatory Visualization
Caption: Workflow for in vitro comparison of this compound and nystose bifidogenic effects.
Caption: Simplified metabolic pathway of fructans in Bifidobacterium.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gnotobiotic Mouse Immune Response Induced by Bifidobacterium sp. Strains Isolated from Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to colonize gnotobiotic mice in early life and assess the impact on early life immune programming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constructing a gnotobiotic mouse model with a synthetic human gut microbiome to study host–microbe cross talk - PMC [pmc.ncbi.nlm.nih.gov]
1-Kestose: A Superior Prebiotic for Selectively Promoting Faecalibacterium prausnitzii
A Comparative Guide for Researchers and Drug Development Professionals
Faecalibacterium prausnitzii is a key commensal bacterium in the human gut, recognized for its butyrate (B1204436) production and significant anti-inflammatory properties. Its depletion is linked to various inflammatory and metabolic disorders, making it a prime target for therapeutic intervention. Prebiotics, non-digestible food ingredients that selectively stimulate the growth of beneficial bacteria, offer a promising strategy to boost F. prausnitzii populations. Among these, the short-chain fructooligosaccharide (FOS) 1-kestose (B104855) has emerged as a particularly effective and selective prebiotic for this important butyrate producer.
This guide provides a comprehensive comparison of this compound with other common prebiotics, supported by experimental data, to validate its efficacy in selectively promoting F. prausnitzii.
Performance Comparison: this compound vs. Alternative Prebiotics
Experimental evidence from both human and animal studies indicates the superiority of this compound in stimulating the growth of F. prausnitzii when compared to longer-chain prebiotics like inulin, other FOS mixtures, and galactooligosaccharides (GOS).
In Vivo and In Vitro Growth Stimulation
Studies have consistently demonstrated that the shorter chain length of this compound leads to more efficient utilization by F. prausnitzii.
| Prebiotic | Study Type | Organism | Dosage/Concentration | Key Findings on F. prausnitzii Growth | Reference |
| This compound | Human Clinical Trial | Human Adults | 5 g/day for 8 weeks | Approximately 10-fold increase in fecal F. prausnitzii numbers.[1][2] | [1][2] |
| This compound | Human Clinical Trial | Human Infants | 1-3 g/day for 12 weeks | Approximately 10-fold increase in fecal F. prausnitzii numbers in younger infants.[2] | [2] |
| Inulin-type fructans | Human Clinical Trial | Human Adults | 16 g/day for 3 months | Approximately 2-fold increase in the abundance of F. prausnitzii.[1][2] | [1][2] |
| Inulin | Human Clinical Trial | Human Adults | 10 g/day for 16 days | Approximately 50% increase in the abundance of F. prausnitzii.[1][2] | [1][2] |
| Short-chain FOS | In vitro | 11 butyrate-producing strains | Not specified | All 11 strains, including F. prausnitzii, were able to grow.[1][2] | [1][2] |
| Long-chain FOS/Inulin | In vitro | 11 butyrate-producing strains | Not specified | Growth of butyrate-producing strains, including F. prausnitzii, decreased as the chain length of FOS increased.[1][2] | [1][2] |
Metabolite Production: Emphasis on Butyrate
The primary beneficial output of F. prausnitzii is the short-chain fatty acid (SCFA) butyrate, which is a crucial energy source for colonocytes and possesses potent anti-inflammatory properties. The consumption of this compound has been shown to lead to a significant increase in butyrate production.
| Prebiotic | Study Type | Organism | Dosage/Concentration | Key Findings on Butyrate Production | Reference |
| This compound | Animal Study | Rats | 5% diet | Approximately 10-fold higher butyrate concentration in cecal contents compared to control.[1] | [1] |
| FOS (mixture) | Animal Study | Rats | 10% diet | Approximately 5-fold increase in butyrate production.[3] | [3] |
| GOS | Animal Study | Rats | 10% diet | Approximately 2-fold increase in butyrate production.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
In Vitro Fermentation Assay for Faecalibacterium prausnitzii
This protocol outlines the steps for assessing the growth of F. prausnitzii on various prebiotic substrates in a controlled anaerobic environment.
1. Bacterial Strain and Pre-culture:
-
Faecalibacterium prausnitzii (e.g., ATCC 27766 or other well-characterized strains) is used.
-
The strain is pre-cultured in a suitable anaerobic medium such as modified Gifu Anaerobic Medium (mGAM) or Yeast Extract-Casitone-Fatty Acid (YCFA) broth.
-
The pre-culture is incubated at 37°C in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
2. Fermentation Medium:
-
A basal medium containing essential nutrients but lacking a carbohydrate source is prepared.
-
Prebiotic substrates (this compound, inulin, FOS, GOS) are filter-sterilized and added to the basal medium to a final concentration of, for example, 1% (w/v). A control with no added carbohydrate and a positive control with glucose are also included.
3. Inoculation and Incubation:
-
The fermentation media are inoculated with the F. prausnitzii pre-culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Cultures are incubated anaerobically at 37°C.
4. Growth Measurement:
-
Bacterial growth is monitored over time (e.g., at 0, 6, 12, 24, and 48 hours) by measuring the OD₆₀₀.
-
At selected time points, samples can be taken for colony-forming unit (CFU) counting on appropriate agar (B569324) plates to determine viable cell numbers.
5. Metabolite Analysis:
-
At the end of the incubation period, culture supernatants are collected by centrifugation.
-
Supernatants are analyzed for SCFA (butyrate, acetate, propionate) concentrations using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol describes a common method for the quantification of SCFAs from bacterial fermentation samples.
1. Sample Preparation:
-
Culture supernatants are acidified (e.g., with hydrochloric acid).
-
An internal standard (e.g., 2-ethylbutyric acid) is added to each sample.
-
SCFAs are extracted from the acidified samples using an organic solvent (e.g., diethyl ether).
-
The organic layer containing the SCFAs is collected and dried.
2. Derivatization (Optional but common for improving detection):
-
The extracted SCFAs are derivatized to form more volatile and stable compounds (e.g., by esterification).
3. GC Analysis:
-
The prepared samples are injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column coated with a polar stationary phase).
-
The SCFAs are separated based on their boiling points and interaction with the stationary phase.
-
A Flame Ionization Detector (FID) is typically used for detection.
4. Quantification:
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.
Visualizing the Mechanisms
Proposed Metabolic Pathway of this compound in F. prausnitzii
The metabolism of this compound by F. prausnitzii is believed to involve extracellular hydrolysis followed by the transport of monosaccharides and subsequent fermentation to butyrate.
Caption: Proposed this compound metabolism in F. prausnitzii.
Experimental Workflow for Prebiotic Validation
The validation of a prebiotic's effect on a specific bacterium follows a structured experimental workflow.
Caption: Workflow for validating a selective prebiotic.
References
- 1. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-associated effect of kestose on Faecalibacterium prausnitzii and symptoms in the atopic dermatitis infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pure 1-Kestose vs. Mixed FOS: A Comparative Guide to Gut Health Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructooligosaccharides (FOS) are well-established prebiotics known for their beneficial effects on gut health. Commercially available FOS supplements are typically a mixture of short-chain fructose (B13574) molecules, including 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-β-fructofuranosylnystose (GF4).[1][2] However, emerging research suggests that the individual components of FOS may exert differential effects on the gut microbiota and host health. This guide provides a detailed comparison of the efficacy of pure this compound versus mixed FOS, supported by experimental data, to inform research and development in the field of gut health.
I. Impact on Gut Microbiota Composition
The composition of the gut microbiota is a critical determinant of gut health. The selective fermentation of prebiotics by specific beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, is a key mechanism underlying their positive effects.
Comparative Data: Bifidogenic Effect
In vitro and in vivo studies have consistently demonstrated the superior bifidogenic activity of pure this compound compared to mixed FOS. The shorter chain length of this compound is thought to make it a more readily available substrate for many beneficial bacteria.[1][3]
| Study Type | Substrate(s) | Key Findings | Reference |
| In Vitro Fermentation | This compound, Nystose, Mixed FOS (Meioligo®) | Growth of various Bifidobacterium species (B. breve, B. longum, B. bifidum, B. adolescentis) was significantly more rapid and greater with this compound compared to nystose. The bifidogenic effect of mixed FOS was attributed primarily to its this compound content. | [1] |
| Gnotobiotic Mice | This compound, Mixed FOS | Administration of this compound to mice associated with human fecal microbiota significantly increased the number of bifidobacteria. In contrast, mixed FOS administration did not sustain these increased bifidobacterial levels. | [3] |
| Human Clinical Trial | This compound (10 g/day for 12 weeks) | The relative abundance of fecal Bifidobacterium significantly increased in participants supplemented with this compound compared to a placebo group. | [4] |
Comparative Data: Stimulation of Butyrate-Producing Bacteria
Butyrate (B1204436), a short-chain fatty acid (SCFA), is a primary energy source for colonocytes and has anti-inflammatory properties. Faecalibacterium prausnitzii is a key butyrate producer in the human gut.
| Study Type | Substrate(s) | Key Findings | Reference |
| In Vitro Studies | Short-chain FOS (including this compound) vs. longer-chain FOS (Inulin) | All 11 tested strains of representative butyrate-producing bacteria could grow on short-chain FOS, while this number decreased as the chain length of FOS increased. Inulin (B196767) was utilized by only 1 of the 11 strains. | [1] |
| Human Clinical Trial | This compound (5 g/day for 8 weeks) in infants | The number of F. prausnitzii increased approximately 10-fold in infants receiving this compound. | [5] |
| Review of Human Studies | This compound vs. Inulin-type fructans | The prebiotic capacity to stimulate the growth of resident F. prausnitzii appeared far more efficient with this compound treatment compared to inulin or inulin-type fructans. | [1] |
II. Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate, which play crucial roles in maintaining gut homeostasis.
Comparative Data: SCFA Production
| Study Type | Substrate(s) | Key Findings on SCFA Production | Reference |
| In Vitro Fermentation with Bifidobacterium | This compound, Nystose | A large production of acetate was observed in all B. breve strains cultured with this compound, while only marginal production was seen with nystose. | [1] |
| Rat Study | This compound (2.5% and 5% in diet for 4 weeks) | The butyrate concentration in the cecal contents was significantly higher in the this compound groups compared to the control group, with the 5% group showing an approximately 10-fold increase. | [6] |
| Human Clinical Trial (Children) | This compound (3 g/day for 8 weeks) | While there was a trend towards increased SCFA concentrations in stool, the changes were not statistically significant in this pilot study. | [7] |
| Human Clinical Trial (Ulcerative Colitis) | This compound (10 g/day for 8 weeks) | The levels of fecal SCFAs were not significantly different between the this compound and placebo groups in this study population. | [8][9] |
III. Experimental Protocols
In Vitro Fermentation of FOS with Pure Bacterial Cultures
This protocol is designed to assess the ability of specific bacterial strains to utilize different FOS components.
-
Bacterial Strains: Pure cultures of Bifidobacterium species (e.g., B. breve, B. longum, B. bifidum, B. adolescentis) are grown in appropriate anaerobic broth.
-
Substrates: Sterile solutions of this compound, nystose, and a defined mixed FOS (e.g., Meioligo®) are prepared. A culture with glucose serves as a positive control, and a culture without any added carbohydrate serves as a negative control.
-
Incubation: The bacterial strains are inoculated into the broth containing the different substrates at a concentration of 1.0% (w/v). The cultures are incubated anaerobically at 37°C for 24 hours.
-
Analysis:
-
Bacterial Growth: Optical density (OD) at 600 nm is measured at regular intervals (e.g., 0, 3, 6, 9, 12, and 24 hours) to monitor bacterial growth.
-
pH Measurement: The pH of the culture medium is measured at the same time points to assess the metabolic activity of the bacteria.
-
SCFA Analysis: Supernatants are collected at the end of the incubation period for SCFA analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Gnotobiotic Mouse Model for Gut Microbiota Analysis
This model allows for the study of the effects of prebiotics on a defined gut microbial community in a controlled in vivo setting.
-
Animal Model: Germ-free mice are colonized with a known human fecal microbiota.
-
Dietary Intervention: The mice are divided into groups and fed a standard diet supplemented with either pure this compound or a defined mixed FOS. A control group receives the standard diet without any prebiotic supplementation.
-
Sample Collection: Fecal samples are collected at baseline and at regular intervals throughout the study. At the end of the study, cecal contents are also collected.
-
Microbiota Analysis: DNA is extracted from fecal and cecal samples. The composition of the gut microbiota is analyzed by sequencing the 16S rRNA gene.
-
SCFA Analysis: SCFA concentrations in the cecal contents are determined using GC-FID or GC-MS.
Human Clinical Trial Protocol
This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the effects of this compound in a human population.
-
Study Population: Healthy volunteers or a specific patient population (e.g., individuals with constipation or metabolic syndrome) are recruited.
-
Intervention: Participants are randomly assigned to receive a daily dose of either pure this compound (e.g., 10 grams/day) or a placebo (e.g., maltodextrin) for a defined period (e.g., 8-12 weeks).
-
Data Collection:
-
Fecal Samples: Stool samples are collected at baseline and at the end of the intervention for microbiota and SCFA analysis.
-
Clinical Outcomes: Depending on the study's objective, clinical parameters such as bowel movement frequency, stool consistency, blood markers of metabolic health (e.g., fasting insulin, glucose), or symptom scores are recorded.
-
-
Analysis:
-
Microbiota Analysis: Fecal DNA is extracted, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the relative abundance of different bacterial taxa.
-
SCFA Analysis: Fecal SCFA concentrations are measured using GC-FID or GC-MS.
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in outcomes between the intervention and placebo groups.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-associated effect of kestose on Faecalibacterium prausnitzii and symptoms in the atopic dermatitis infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of this compound on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
1-Kestose: A Superior Short-Chain Fructooligosaccharide in Modulating Gut Health
A Comparative Guide to the Biological Activity of 1-Kestose (B104855)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between prebiotic compounds is critical for targeted therapeutic development. This guide provides an objective comparison of the biological activity of this compound against other short-chain fructooligosaccharides (scFOS), supported by experimental data. Emerging evidence indicates that this compound, the smallest FOS molecule, exhibits superior prebiotic effects, particularly in stimulating beneficial gut microbiota and enhancing the production of health-promoting metabolites.
Superior Bifidogenic and Prebiotic Activity of this compound
Short-chain fructooligosaccharides (scFOS) are well-established prebiotics that selectively promote the growth of beneficial gut bacteria.[1][2] Among scFOS, which primarily include this compound (GF2), nystose (B80899) (GF3), and fructosylnystose (GF4), this compound has demonstrated a more potent bifidogenic effect.[3][4][5] This enhanced activity is attributed to its smaller degree of polymerization, which allows for more efficient utilization by specific gut microbes.[3][6]
In vitro studies have consistently shown that this compound stimulates the growth of various Bifidobacterium species more rapidly and to a greater extent than nystose.[7][8] This preferential utilization is also observed in vivo, where administration of this compound to gnotobiotic mice with human fecal microbiota led to a significant increase in bifidobacterial populations, an effect not observed with a mixture of FOS rich in nystose.[9]
Beyond its bifidogenic properties, this compound has been shown to effectively stimulate the growth of other beneficial bacteria, notably Faecalibacterium prausnitzii, a key butyrate (B1204436) producer with significant anti-inflammatory properties.[6][7][10] The prebiotic capacity of this compound to enhance F. prausnitzii appears to be more efficient compared to longer-chain FOS and inulin.[6][7]
Comparative Effects on Gut Microbiota Composition
The differential effects of this compound and other scFOS on gut microbial composition are summarized in the table below.
| Feature | This compound | Other Short-Chain FOS (e.g., Nystose) | References |
| Stimulation of Bifidobacterium spp. | High | Moderate to Low | [7][8][9] |
| Stimulation of Faecalibacterium prausnitzii | High | Moderate to Low | [6][7] |
| Stimulation of Lactobacillus spp. | Moderate | Moderate | [11] |
| Effect on Clostridia | Negligible to inhibitory | Can be utilized by some species | [9] |
Enhanced Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which play crucial roles in gut health, immune function, and metabolism.[12] Studies have demonstrated that this compound supplementation leads to a significant increase in total SCFA production, with a particularly pronounced effect on butyrate levels.[7][12]
In a rat model, a diet supplemented with this compound resulted in a dose-dependent increase in cecal butyrate concentrations, reaching levels approximately 10-fold higher than the control group.[12] This effect is likely due to the efficient stimulation of butyrate-producing bacteria like F. prausnitzii.[7] The acetate-to-propionate ratio is also significantly higher with this compound administration, indicating a selective activation of bifidobacteria.[9]
Comparative SCFA Production
| SCFA Profile | This compound | Other Short-Chain FOS (e.g., Nystose) | References |
| Total SCFA Production | High | Moderate | [8] |
| Butyrate Production | High | Moderate | [7][12] |
| Acetate Production | High | Moderate | [12] |
| Acetate/Propionate Ratio | High | Lower | [9] |
Modulation of Host Signaling Pathways
The biological activities of this compound and other scFOS extend beyond the gut lumen, influencing host physiological processes through the modulation of various signaling pathways. The production of SCFAs, particularly butyrate, is a key mechanism through which these prebiotics exert their systemic effects.
Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory and immunomodulatory properties.[13] It can inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors (GPRs), leading to the regulation of gene expression and cellular function.[13]
FOS, through the action of SCFAs, can modulate the immune system by influencing the innate and adaptive immune responses.[1] This includes the regulation of pro-inflammatory cytokine production via the inhibition of the NF-κB signaling pathway.[13] Furthermore, FOS can impact the gut-brain axis, with SCFAs crossing the blood-brain barrier and influencing neurotransmitter production and brain function.[3][14] Some studies suggest that FOS may modulate the TLR4 signaling pathway, contributing to neuroprotection and central immune regulation.[14][15]
Caption: Signaling pathways modulated by this compound and other scFOS.
Experimental Protocols
In Vitro Fermentation of FOS
This protocol is a generalized procedure for assessing the prebiotic activity of different FOS substrates.
-
Preparation of Fecal Slurry: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Homogenize the feces in an anaerobic phosphate (B84403) buffer to create a 10% (w/v) slurry.
-
Fermentation Medium: Prepare a basal medium containing peptone water, yeast extract, and other essential nutrients. Add the FOS substrate (this compound, nystose, or a mixture) to the medium at a final concentration of 1% (w/v).
-
Inoculation and Incubation: Inoculate the fermentation medium with the fecal slurry. Incubate anaerobically at 37°C for 24-48 hours.
-
Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolite analysis.
Caption: Workflow for in vitro fermentation of FOS.
Quantification of Fecal Bacteria by qPCR
-
DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit with a bead-beating step for efficient cell lysis.[16]
-
Primer Design: Use species-specific primers targeting a conserved gene, such as the 16S rRNA gene or groEL, for Bifidobacterium and F. prausnitzii.[16]
-
qPCR Reaction: Prepare a reaction mixture containing SYBR Green I dye, primers, DNA template, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).
-
Quantification: Generate a standard curve using known concentrations of bacterial DNA to quantify the absolute abundance of the target bacteria in the fecal samples.
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
-
Sample Preparation: Homogenize fecal samples with an internal standard and acidify with an appropriate acid (e.g., hydrochloric or phosphoric acid).[11][17]
-
Extraction: Extract the SCFAs from the acidified slurry using an organic solvent such as diethyl ether or ethyl acetate.[11][17]
-
Derivatization (Optional): In some protocols, SCFAs are derivatized to enhance their volatility and detection.
-
GC Analysis: Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.[11][17]
-
Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.[11][17]
Conclusion
The available evidence strongly suggests that this compound possesses superior biological activity compared to other short-chain fructooligosaccharides. Its enhanced ability to selectively stimulate the growth of key beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, leads to a more robust production of health-promoting short-chain fatty acids, particularly butyrate. These molecular advantages translate into a greater potential for modulating host physiological processes, including immune function and gut-brain communication. For researchers and developers in the fields of functional foods and therapeutics, focusing on this compound as a key prebiotic ingredient offers a promising avenue for developing more effective strategies to improve gut health and overall well-being. Further clinical studies are warranted to fully elucidate the comparative benefits of purified this compound in human health.
References
- 1. Short-chain fructo-oligosaccharides and their effect on the immune system [nutraceuticalbusinessreview.com]
- 2. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 3. beginrebirth.com [beginrebirth.com]
- 4. Fructooligosaccharides and galactooligosaccharides improve hepatic steatosis via gut microbiota-brain axis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]
- 10. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 11. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Alteration in the Cecal Microbiota Composition by Feeding of this compound Results in a Marked Increase in the Cecal Butyrate Content in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prebiotics modulate the microbiota-gut-brain axis and ameliorate anxiety and depression-like behavior in HFD-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
A Comparative Guide to Analytical Methods for 1-Kestose Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 1-Kestose, a key fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries for its prebiotic properties. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in various matrices, from raw materials to finished products. This document outlines the experimental protocols and performance characteristics of three widely used methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assay Kits.
Introduction to this compound and its Analytical Challenges
This compound is a trisaccharide composed of one glucose and two fructose (B13574) units. As the shortest-chain FOS, its accurate quantification is essential for quality control, formulation development, and substantiating health claims. The analysis of this compound can be challenging due to the presence of other structurally similar sugars in complex sample matrices, requiring methods with high specificity and sensitivity.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound measurement depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the principles, advantages, and disadvantages of the three compared methods.
| Method | Principle | Advantages | Disadvantages |
| HPAEC-PAD | Separation of anionic carbohydrates at high pH on a polymeric anion-exchange column, followed by sensitive and direct detection using pulsed amperometry.[1][2] | High sensitivity and specificity, excellent resolution of isomers, and no need for derivatization.[1][3] | Requires specialized instrumentation and can be more complex to operate. |
| HPLC-RID | Separation based on the differential interaction of the analyte with a stationary phase, with detection based on changes in the refractive index of the eluent caused by the analyte.[4][5] | Simple, robust, and cost-effective instrumentation.[1] | Lower sensitivity and specificity compared to HPAEC-PAD; not suitable for gradient elution, which can limit the separation of complex mixtures.[1] |
| Enzymatic Assay Kits | Specific enzymes hydrolyze fructans (including this compound) into monosaccharides (fructose and glucose), which are then quantified spectrophotometrically.[6][7] | High specificity due to the nature of enzymatic reactions, simple and rapid, and does not require expensive chromatographic equipment.[6] | Measures total fructans, may not differentiate between this compound and other FOS unless coupled with a separation technique; potential for interference from other sugars if not properly accounted for. |
Quantitative Performance Data
The following table summarizes the key validation parameters for HPAEC-PAD and HPLC-RID based on published data. Direct comparative data from a single study for the enzymatic kit is limited; however, its performance is generally characterized by high specificity.
| Parameter | HPAEC-PAD | HPLC-RID |
| Linearity Range | 0.01 - 50 µM[8] | 4.3 - 22.0 mg/mL[4][9] |
| Limit of Detection (LOD) | 0.12–2.3 mg/L (for FOS)[10] | 0.090 g/L[11] |
| Limit of Quantification (LOQ) | 0.12–2.3 mg/L (for FOS)[10] | 0.214 g/L[11] |
| Recovery | 101 - 104% (for FOS)[9] | 90.3 - 110.3%[11] |
| Precision (RSD%) | < 3.9% (Repeatability)[9] | 2 - 3% (Repeatability and Reproducibility)[12] |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for successful implementation and cross-validation.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Sample Preparation: Samples are typically dissolved in high-purity water and filtered through a 0.22 µm syringe filter before injection.[8] Dilution may be necessary depending on the expected this compound concentration.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series, is used.[2]
-
Mobile Phase: A high pH mobile phase, typically sodium hydroxide (B78521) (NaOH), is used to ionize the carbohydrates for separation.[2][8] A gradient of sodium acetate (B1210297) in NaOH may be used for complex samples.[8]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Temperature: Column temperature is maintained, for instance, at 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Sample Preparation: Similar to HPAEC-PAD, samples are dissolved in the mobile phase (typically water) and filtered.
Chromatographic Conditions:
-
Column: An amino-based or ligand-exchange column is commonly used for carbohydrate analysis.[4][12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water or just deionized water is often employed.[11][12]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.[11]
-
Temperature: The column and RID detector are temperature-controlled to ensure baseline stability, for example, at 35°C or 85°C.[11][12]
-
Detection: Refractive Index Detector (RID).
Enzymatic Assay Kit (e.g., Megazyme Fructan Assay Kit)
Principle: The assay involves the following steps:
-
Removal of interfering sugars (sucrose, glucose, fructose) through enzymatic hydrolysis and subsequent reduction or oxidation.[6][7]
-
Hydrolysis of fructans (including this compound) to fructose and glucose by a specific fructanase enzyme mixture.[6][7]
-
Quantification of the released fructose and glucose using a spectrophotometric method, often involving a coupled enzyme reaction that produces a colored or UV-active compound.[7]
Brief Protocol Outline:
-
Sample Extraction: Extract fructans from the sample with hot water.
-
Removal of Interfering Sugars: Treat the extract with a mixture of sucrase, amylase, and maltase to hydrolyze sucrose (B13894) and starch.
-
Fructan Hydrolysis: Add a fructanase enzyme mixture to specifically hydrolyze fructans.
-
Quantification: Measure the released fructose and glucose using a spectrophotometer at a specific wavelength (e.g., 340 nm or 510 nm) after a colorimetric or enzymatic reaction.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results. A typical workflow for cross-validating the described methods is illustrated below.
Caption: Workflow for the cross-validation of analytical methods for this compound measurement.
Signaling Pathways and Logical Relationships
The analytical process for each method can be visualized as a logical flow from sample to result.
Caption: Logical flow diagrams for the three primary analytical methods for this compound.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the application. HPAEC-PAD offers the highest sensitivity and resolution, making it ideal for complex matrices and isomer separation.[1] HPLC-RID provides a robust and cost-effective solution for routine analysis where high sensitivity is not a primary concern.[4] Enzymatic assays are highly specific and simple to perform, making them suitable for rapid screening and quality control of total fructans.[6] For comprehensive and reliable data, it is recommended to cross-validate results between two different methods, particularly when dealing with challenging sample matrices or for regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Fructan Assay Kit | Nutritional Analysis [neogen.com]
- 7. Megazyme Fructan HK Assay Kit, 50 assays - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1-Kestose in Human Clinical Trials: A Comparative Guide for Gut Health and Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of microbiome research has identified prebiotics as a promising therapeutic avenue for managing gut health and metabolic syndrome. Among these, 1-kestose (B104855), a naturally occurring fructooligosaccharide, has garnered significant attention. This guide provides a comprehensive comparison of the clinical performance of this compound with other established prebiotics, focusing on its impact on gut microbiota and key metabolic parameters. The information is collated from human clinical trials to provide an evidence-based overview for research and development professionals.
Comparative Analysis of Clinical Trial Data
The efficacy of this compound in modulating gut microbiota and improving metabolic health has been evaluated in several human clinical trials. Below is a summary of the key quantitative data from these trials, presented alongside data for inulin (B196767), a widely studied prebiotic, for comparative analysis.
Gut Microbiota Modulation
Prebiotics selectively stimulate the growth and activity of beneficial gut bacteria. The tables below compare the effects of this compound and inulin on key microbial populations.
Table 1: Effect of this compound and Inulin on Fecal Bifidobacterium Abundance
| Prebiotic | Dosage | Trial Duration | Baseline Abundance (Mean ± SD) | Post-intervention Abundance (Mean ± SD) | Fold Change | p-value | Reference |
| This compound | 10 g/day | 12 weeks | 0.1971 ± 0.1158 | 0.3244 ± 0.1526 | ~1.65 | < 0.05 | [1][2] |
| Inulin | 15 g/day | 6 months | Not specified | Significantly increased | Not specified | < 0.05 |
Table 2: Effect of this compound and Inulin on Short-Chain Fatty Acids (SCFAs)
| Prebiotic | Dosage | Trial Duration | Acetate | Propionate | Butyrate (B1204436) | Total SCFAs | Reference |
| This compound | 10 g/day | 8 weeks | No significant difference | No significant difference | No significant difference | No significant difference | [3] |
| Inulin | 16 g/day | 3 months | Increased | Increased | Increased | Increased |
Note: While some studies on this compound showed no statistically significant changes in fecal SCFA levels, other preclinical studies suggest a potential for increased butyrate production.
Metabolic Syndrome Parameters
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The following tables compare the impact of this compound and inulin on key metabolic markers.
Table 3: Effect of this compound and Inulin on Glucose Homeostasis
| Prebiotic | Dosage | Trial Duration | Parameter | Baseline (Mean) | Post-intervention (Mean) | p-value | Reference |
| This compound | 10 g/day | 12 weeks | Fasting Serum Insulin (B600854) (µU/mL) | 6.5 | 5.3 | < 0.05 | [1][2] |
| Inulin | 10 g/day | 8 weeks | Fasting Blood Sugar (mg/dL) | Not specified | Significant decrease (8.5%) | < 0.05 | |
| HbA1c (%) | Not specified | Significant decrease (10.4%) | < 0.05 | ||||
| HOMA-IR | Not specified | Significant decrease (39.5%) | < 0.05 |
Table 4: Effect of Inulin on Lipid Profile and Inflammatory Markers (Data for this compound is currently limited in human trials)
| Prebiotic | Dosage | Trial Duration | Parameter | Change | p-value | Reference |
| Inulin | 10 g/day | 8 weeks | Total Cholesterol | Significant decrease | < 0.05 | |
| Triglycerides | Significant decrease | < 0.05 | ||||
| hs-CRP | Significant decrease (35.6%) | < 0.05 | ||||
| TNF-α | Significant decrease (23.1%) | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. The following sections outline the typical experimental protocols used in the cited human clinical trials for this compound and inulin.
This compound Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adults with a tendency for obesity or overweight, often with inclusion criteria based on Body Mass Index (BMI).
-
Intervention: Oral administration of 10 grams of this compound powder per day, typically dissolved in a beverage, for a duration of 12 weeks.
-
Control: Placebo group receiving a non-prebiotic carbohydrate such as maltodextrin (B1146171).
-
Primary Outcome Measures:
-
Gut Microbiota Analysis: Fecal samples are collected at baseline and at the end of the intervention. DNA is extracted, and the 16S rRNA gene is sequenced to determine the composition and relative abundance of different bacterial taxa.
-
Metabolic Markers: Fasting blood samples are collected to measure serum insulin and glucose levels.
-
-
Secondary Outcome Measures: Assessment of anthropometric measurements (body weight, BMI), blood pressure, and other metabolic markers.
Inulin Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with prediabetes, type 2 diabetes, or metabolic syndrome.
-
Intervention: Daily oral supplementation with 10 to 16 grams of inulin for a period ranging from 8 weeks to 6 months.
-
Control: Placebo group receiving maltodextrin or another non-prebiotic control.
-
Primary Outcome Measures:
-
Glycemic Control: Measurement of fasting blood glucose, HbA1c, and HOMA-IR.
-
Lipid Profile: Analysis of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
-
Secondary Outcome Measures:
-
Inflammatory Markers: Measurement of high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α).
-
Gut Microbiota Analysis: Fecal sample analysis as described for the this compound trial.
-
Anthropometric data: Body weight and BMI.
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of prebiotics on gut health and metabolic syndrome are mediated through complex signaling pathways. The fermentation of prebiotics like this compound by gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs play a crucial role in regulating host metabolism and immune function.
References
- 1. The role of probiotics and prebiotics in modulating of the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzymatic Synthesis Efficiency for 1-Kestose, 6-Kestose, and Neokestose
A comprehensive guide for researchers and drug development professionals on the enzymatic production of three key kestose isomers. This report details a comparative analysis of their synthesis efficiencies, supported by experimental data, detailed protocols, and visual pathway representations.
The enzymatic synthesis of fructooligosaccharides (FOS), such as kestoses, is a field of significant interest due to their prebiotic properties and potential applications in the food and pharmaceutical industries. This guide provides a comparative analysis of the enzymatic synthesis efficiency of three primary kestose isomers: 1-kestose (B104855), 6-kestose (B12071499), and neokestose (B12072389). The efficiency of producing these isomers is highly dependent on the choice of enzyme, its source, and the specific reaction conditions.
Comparative Synthesis Efficiency
The enzymatic synthesis of kestoses from sucrose (B13894) is primarily catalyzed by fructosyltransferases and β-fructofuranosidases. These enzymes facilitate the transfer of a fructose (B13574) moiety from a sucrose donor molecule to a sucrose acceptor molecule, resulting in the formation of a trisaccharide (kestose) and a glucose molecule. The regioselectivity of the enzyme dictates which isomer is predominantly produced.
| Kestose Isomer | Enzyme Type | Enzyme Source | Key Findings on Synthesis Efficiency |
| This compound | β-Fructofuranosidase (FFase) | Aspergillus terreus (mutant G85W) | A high yield of 159 g/L of this compound was achieved.[1] |
| Fructosyltransferase (1-SST) | Schedonorus arundinaceus | Converted sucrose into a mixture where this compound and nystose (B80899) accounted for 55-60% (w/w) of total carbohydrates. | |
| Commercial Enzyme | Rohapect CM | Achieved a yield of 63.8% (g FOS/100 g initial sucrose) with this compound being a major component.[2] | |
| 6-Kestose | β-Fructofuranosidase (Ffase) | Schwanniomyces occidentalis (mutant Ffase-Leu196) | Produced approximately 116 g/L of 6-kestose in 4 hours, with 6-kestose representing about 70% of the synthesized products.[3][4] |
| β-Fructofuranosidase (Ffase) | Schwanniomyces occidentalis (Evolved mutants 11H8 and 8G9) | Directed evolution resulted in mutants that produced up to 168.3 g/L of total FOS, of which 70-73% was 6-kestose.[5] | |
| Neokestose | 6G-Fructofuranosidase | Xanthophyllomyces dendrorhous | Under optimal conditions, produced a neokestose content of 104.86 ± 2.30 g/L. |
| β-Fructofuranosidase | Xanthophyllomyces dendrorhous | At the point of maximum FOS production, the mixture contained 40 g/L of neokestose and 18 g/L of this compound.[6] | |
| Mixed Isomers | Levansucrase | Zymomonas mobilis | Synthesized a mixture of inulin-type FOS (this compound), neoFOS (neokestose), and levan-type FOS (6-kestose). At 85% sucrose conversion, the reaction mixture contained 40% FOS by weight.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for the enzymatic synthesis of kestoses, based on common practices cited in the literature.
General Protocol for Kestose Synthesis
-
Enzyme Preparation: The selected enzyme (e.g., β-fructofuranosidase, levansucrase) is either purified from a microbial culture or used as a whole-cell biocatalyst. The enzyme activity is standardized and expressed in Units (U), where one unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[5]
-
Reaction Mixture Preparation: A high concentration of sucrose (typically 30-60% w/v) is dissolved in a suitable buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5).[1][5] High substrate concentration is known to favor the transfructosylation reaction over hydrolysis.
-
Enzymatic Reaction: The prepared enzyme is added to the sucrose solution. The reaction is carried out in a temperature-controlled environment (e.g., 30-50°C) with constant agitation.[1][2] The optimal temperature and pH are enzyme-dependent.
-
Reaction Monitoring and Termination: The reaction progress is monitored over time by taking samples at regular intervals. The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[1]
-
Product Analysis: The composition of the reaction mixture (sucrose, glucose, fructose, and kestose isomers) is analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a refractive index detector (RID) or a pulsed amperometric detector (PAD).[1][5][9]
Example Protocol for this compound Synthesis with Aspergillus terreus β-Fructofuranosidase[1]
-
Enzyme: E. coli cells expressing a PgsA-AkFFase G85W mutant.
-
Substrate: 30% (w/w) sucrose solution in 40 mM sodium phosphate (B84403) buffer (pH 7.0).
-
Reaction: Resuspended E. coli cells were added to the sucrose solution and reacted at 30°C with 200 rpm agitation for 3 hours.
-
Analysis: The reaction products were analyzed by HPLC. This method yielded 159 g/L of this compound.[1]
Example Protocol for 6-Kestose Synthesis with Schwanniomyces occidentalis β-Fructofuranosidase[5]
-
Enzyme: Yeast cultures of Saccharomyces cerevisiae expressing a mutated Ffase variant (Ffase-Leu196).
-
Substrate: Yeast cultures supplemented with sucrose.
-
Reaction: The reaction was carried out for 4 hours.
-
Analysis: Product analysis revealed a production of approximately 116 g/L of 6-kestose.[3]
Example Protocol for Neokestose Synthesis with Xanthophyllomyces dendrorhous 6G-Fructofuranosidase[8]
-
Enzyme: Immobilized cells of Penicillium rhodozyma.
-
Substrate: Optimal sucrose concentration of 1.17 mol/l.
-
Reaction: The reaction was carried out for a period of 24 hours.
-
Analysis: The maximum neokestose concentration achieved was over 1.90 times that of a lower sucrose concentration, reaching 104.86 g/L.[10]
Enzymatic Synthesis Pathways
The enzymatic synthesis of this compound, 6-kestose, and neokestose from sucrose involves the transfer of a fructosyl group to a sucrose acceptor molecule. The specific linkage formed determines the resulting kestose isomer.
Caption: Enzymatic synthesis pathways for this compound, 6-kestose, and neokestose from sucrose.
The diagram above illustrates the fundamental enzymatic reaction for the synthesis of the three kestose isomers. A fructosyltransferase or β-fructofuranosidase enzyme utilizes a sucrose molecule as a fructosyl donor. The liberated fructosyl group is then transferred to a sucrose acceptor molecule at a specific position, leading to the formation of the respective kestose isomer and a molecule of glucose.
Experimental Workflow
The general workflow for a comparative study of kestose synthesis efficiency involves several key stages, from enzyme selection to final product analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic synthesis of fructooligosaccharides with high this compound concentrations using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glicoenz: A simple system to produce 6-kestose [glicoenz.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-Kestose and Galactooligosaccharides (GOS) for Researchers and Drug Development Professionals
An objective analysis of two leading prebiotics, 1-Kestose and Galactooligosaccharides (GOS), focusing on their comparative performance supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial microorganisms in the colon. Among the most researched prebiotics are fructooligosaccharides (FOS) and galactooligosaccharides (GOS). This compound is the shortest-chain molecule of FOS and is gaining significant attention for its potent and specific prebiotic activity.[1][2][3][4] This guide provides a detailed head-to-head comparison of this compound and GOS, focusing on their effects on gut microbiota, production of short-chain fatty acids (SCFAs), and their mechanisms of action.
Chemical Structure and Overview
This compound is a trisaccharide composed of one glucose molecule and two fructose (B13574) molecules (GF2). It is the fundamental unit of inulin-type fructans. Its simple structure is thought to contribute to its rapid and efficient fermentation by specific gut bacteria.[1][4]
Galactooligosaccharides (GOS) are a mixture of oligosaccharides consisting of a chain of galactose units linked to a terminal glucose molecule. The composition of GOS can vary in terms of chain length and the type of glycosidic linkages, which can influence their fermentation profile.
Comparative Analysis of Prebiotic Activity
The primary measure of a prebiotic's efficacy is its ability to selectively modulate the gut microbiota, particularly by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, and enhancing the production of health-promoting metabolites like SCFAs.
Impact on Gut Microbiota Composition
Both this compound and GOS are known to be bifidogenic, meaning they effectively stimulate the growth of Bifidobacterium species. However, emerging research indicates a key difference in their selectivity and breadth of action.
-
This compound: Numerous studies have highlighted that this compound is superior to longer-chain FOS in its bifidogenic activity.[1] More uniquely, this compound has been shown to be exceptionally effective at stimulating the growth of Faecalibacterium prausnitzii, a major butyrate-producing bacterium with significant anti-inflammatory properties.[1][2][3] In a human study with infants suffering from atopic dermatitis, daily administration of this compound for 12 weeks resulted in an approximately 10-fold increase in the fecal count of F. prausnitzii.[5][6] Another study in adults showed a similar significant increase in F. prausnitzii after 8 weeks of this compound supplementation.[1] This targeted stimulation of a key butyrate (B1204436) producer is a distinguishing feature of this compound.
-
Galactooligosaccharides (GOS): GOS is also a well-established prebiotic with strong bifidogenic effects.[7][8] However, its impact on F. prausnitzii is less pronounced compared to this compound. Some studies have suggested that while GOS increases Bifidobacterium, it may reduce the abundance of certain butyrate-producing bacteria in some contexts.
| Feature | This compound | Galactooligosaccharides (GOS) |
| Primary Target Genera | Bifidobacterium, Faecalibacterium | Bifidobacterium |
| Effect on Bifidobacterium | Strong stimulation | Strong stimulation |
| Effect on F. prausnitzii | Significant stimulation (up to 10-fold increase)[1][5] | Less pronounced effect |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate. These molecules are crucial for gut health and have systemic effects.
-
Butyrate Production: Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative effects. The ability of this compound to robustly stimulate F. prausnitzii translates into superior butyrate production. A study in rats demonstrated that a 5% this compound diet increased cecal butyrate concentrations approximately 10-fold.[1] In another comparative rat study, a 10% FOS diet resulted in a 5-fold increase in butyrate, whereas a 10% GOS diet led to a 2-fold increase.[1] This suggests that FOS, and particularly its most active component this compound, is more effective at promoting butyrate production than GOS.
-
Acetate and Propionate Production: Both prebiotics lead to the production of acetate and propionate. Acetate is the most abundant SCFA and plays a role in cholesterol metabolism and appetite regulation, while propionate is involved in gluconeogenesis and satiety signaling.
| SCFA Production (Rat Studies) | This compound (5% diet) | FOS (10% diet) | GOS (10% diet) |
| Butyrate Increase (Fold Change) | ~10-fold[1] | ~5-fold[1] | ~2-fold[1] |
Note: Data for this compound and the FOS/GOS comparison are from separate studies but provide a strong indication of relative efficacy.
Impact on Metabolic Health
Prebiotics can influence metabolic health by modulating gut microbiota and their metabolites.
-
This compound: Studies have shown that this compound supplementation can improve insulin (B600854) resistance. In a clinical study with overweight individuals, a 12-week intervention with 10g/day of this compound significantly reduced fasting serum insulin levels from 6.5 µU/mL to 5.3 µU/mL.[7][8][9] This effect was associated with a significant increase in the relative abundance of fecal Bifidobacterium.[7][8] Animal studies also support these findings, showing that this compound can suppress hyperinsulinemia induced by a high-fat diet.[7]
-
Galactooligosaccharides (GOS): The effects of GOS on glycemic control have yielded mixed results. While some studies suggest benefits, others have indicated that in certain healthy populations, GOS intervention might be associated with less favorable glucose metabolism, potentially by reducing certain butyrate-producing microbes.
Immunomodulatory Effects
By modulating the gut microbiota and increasing SCFA production, particularly butyrate, prebiotics can influence the immune system.
-
This compound: The significant increase in butyrate production stimulated by this compound is linked to potent anti-inflammatory effects. Butyrate helps to maintain the gut barrier integrity and can modulate the activity of immune cells. Clinical studies have shown that this compound can improve symptoms of atopic dermatitis in infants, an effect correlated with the increase in F. prausnitzii.[5][6][10] In rats fed a high-fat diet, this compound intake restored the increased levels of tumor necrosis factor (Tnf) mRNA in adipose tissue to normal levels, indicating a reduction in inflammation.[11]
-
Galactooligosaccharides (GOS): GOS has also been shown to have immunomodulatory effects, often linked to its bifidogenic properties. Diets rich in GOS have been associated with reduced allergic airway inflammation in animal models.[10]
Experimental Protocols
In Vitro Batch Fecal Fermentation
This method is commonly used to screen the prebiotic potential of various substrates.
-
Preparation of Fecal Slurry: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.[12] The sample is diluted (e.g., 1:10 w/v) in an anaerobic phosphate (B84403) buffer (e.g., pH 7.0).[12][13]
-
Fermentation Medium: A basal medium containing nutrients like peptone and yeast extract is prepared and sterilized.[13][14] The prebiotic substrate (this compound or GOS) is added to the medium at a specific concentration (e.g., 1% w/v).
-
Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are then incubated at 37°C for a defined period, typically 24 to 48 hours.[12][13]
-
Sampling and Analysis: Aliquots are taken at various time points (e.g., 0, 12, 24, 48 hours) to measure changes in pH, bacterial populations (via qPCR or 16S rRNA gene sequencing), and SCFA concentrations (via gas chromatography).[12][14]
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
The SHIME® is a dynamic, multi-compartment model of the human gastrointestinal tract that allows for long-term studies.
-
Model Setup: The SHIME® model consists of a series of connected reactors simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, descending).[15][16][17]
-
Inoculation and Stabilization: The colon reactors are inoculated with a human fecal microbiota. A stabilization period of about two weeks allows the microbial community to adapt to the specific conditions of each reactor.[16]
-
Basal Period: A two-week basal period follows, during which the system is monitored to establish a baseline for the microbial community and its metabolic activity.[16]
-
Treatment Period: The prebiotic (this compound or GOS) is added to the system daily with a simulated nutritional medium for a period of 2 to 4 weeks.[16]
-
Washout Period: A final two-week washout period without the prebiotic is conducted to assess the long-term stability of the induced changes.[16]
-
Analysis: Samples are collected regularly from each colon compartment to analyze microbial composition, SCFA production, and other metabolic parameters.
Mechanisms of Action: SCFA Signaling
The health benefits of this compound and GOS are largely mediated by their fermentation end-products, particularly SCFAs. SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the surface of various cells, including intestinal epithelial cells and immune cells.
-
Butyrate and Propionate primarily signal through GPR41 and GPR43 .
-
Butyrate is also a potent ligand for GPR109A .
Activation of these receptors triggers downstream signaling cascades that influence gut barrier function, hormone secretion (like GLP-1 and PYY, which regulate appetite and glucose metabolism), and inflammatory responses. Butyrate also has an intracellular mechanism, acting as a histone deacetylase (HDAC) inhibitor, which allows it to epigenetically regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Conclusion
Both this compound and GOS are effective prebiotics with robust bifidogenic properties. However, the available evidence indicates key distinctions that are critical for targeted applications in research and drug development.
-
This compound demonstrates a more specialized and potent effect, particularly in its ability to significantly stimulate the butyrate-producing bacterium Faecalibacterium prausnitzii. This leads to a more pronounced increase in butyrate production compared to GOS, which may translate to superior benefits in contexts where anti-inflammatory effects and improved gut barrier function are paramount. Its demonstrated positive impact on insulin sensitivity further strengthens its profile for metabolic health applications.
-
Galactooligosaccharides (GOS) are a well-established and effective means of increasing Bifidobacterium levels. While its impact on butyrate production is less significant than that of this compound, it remains a valuable prebiotic for general gut health support.
For researchers and drug development professionals, the choice between this compound and GOS should be guided by the specific therapeutic goal. For applications targeting inflammation, gut barrier integrity, and metabolic dysregulation, the unique ability of this compound to promote butyrate production via F. prausnitzii stimulation presents a compelling advantage.
References
- 1. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Age-associated effect of kestose on Faecalibacterium prausnitzii and symptoms in the atopic dermatitis infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-associated effect of kestose on Faecalibacterium prausnitzii and symptoms in the atopic dermatitis infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single-Batch Fermentation System to Simulate Human Colonic Microbiota for High-Throughput Evaluation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dwscientific.com [dwscientific.com]
- 14. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simulator of Human Intestinal Microbial Ecosystem | RE-Place [re-place.be]
- 16. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
Meta-analysis of studies on the health effects of 1-Kestose supplementation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from recent studies on the health effects of 1-Kestose (B104855) supplementation. While a formal meta-analysis with pooled statistical data is not yet available in the scientific literature, this document synthesizes the results from key clinical trials and preclinical studies to offer an objective overview of the current evidence. We will delve into the impact of this compound on various health conditions, the modulation of gut microbiota, and the underlying physiological mechanisms.
I. Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids
This compound, a fructooligosaccharide, is not digested in the upper gastrointestinal tract and is instead fermented by gut bacteria, leading to significant changes in the composition and function of the gut microbiome. A primary consequence of this fermentation is the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), acetate, and propionate, which are key mediators of the health effects of prebiotics.
A consistent finding across multiple studies is the increase in beneficial bacteria, particularly Bifidobacterium, following this compound supplementation.[1][2][3][4][5][6] For instance, in a study on obesity-prone individuals, 12 weeks of this compound supplementation (10 g/day ) significantly increased the relative abundance of fecal Bifidobacterium to 0.3244 (SD, 0.1526) compared to the control group (0.1971; SD, 0.1158).[1][5] Preclinical studies in rats have also demonstrated that this compound promotes the growth of butyrate-producing bacteria like Anaerostipes and Butyricicoccus.[7][8] Furthermore, this compound has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties.[9][10]
The increase in these beneficial bacteria is directly linked to a rise in SCFA levels. Studies in rats have shown that this compound supplementation leads to higher concentrations of butyrate in the cecum.[7][8] In vitro studies have also confirmed that this compound supplementation increases the production of acetate, propionate, and butyrate.[11] These SCFAs are crucial for gut health and have systemic effects on the host's metabolism and immune system.
II. Effects on Metabolic Health: Insulin (B600854) Resistance
Several studies have investigated the potential of this compound to ameliorate insulin resistance. In a randomized, double-blind, placebo-controlled trial involving pre-diabetic individuals, daily supplementation with 10g of this compound for 12 weeks resulted in a significant reduction in fasting serum insulin levels, from 6.5 µU/mL to 5.3 µU/mL.[1][4][5] In contrast, the placebo group showed no significant change.[1][4][5]
Preclinical studies in rats fed a high-fat diet have corroborated these findings, showing that this compound supplementation can suppress hyperinsulinemia and improve glucose tolerance.[1][2][3][4][5] The proposed mechanism involves the modulation of the gut microbiota and the subsequent increase in SCFAs, which can improve insulin sensitivity through various signaling pathways.[4]
III. Anti-Inflammatory Effects and Immune Modulation
The anti-inflammatory properties of this compound have been explored in the context of inflammatory bowel disease and other inflammatory conditions. In a randomized, double-blind, placebo-controlled pilot study on patients with mild to moderate ulcerative colitis, 8 weeks of this compound supplementation (10 g/day ) led to a significant reduction in the Lichtiger clinical activity index compared to the placebo group (3.8 ± 2.7 vs. 5.6 ± 2.1).[12] The clinical remission rate was also significantly higher in the this compound group (55% vs. 20%).[12]
The anti-inflammatory effects are likely mediated by the increased production of butyrate, which is a primary energy source for colonocytes and has been shown to inhibit inflammatory pathways.[7] In rats with high-fat diet-induced obesity, this compound supplementation restored the increased levels of tumor necrosis factor-alpha (TNF-α) mRNA in adipose tissue to normal levels.[7]
IV. Potential in Cancer Therapy Adjunct
Emerging research suggests a potential role for this compound as an adjunct to cancer therapy. A pilot study in patients with pancreatic ductal adenocarcinoma undergoing chemotherapy found that daily supplementation with 9g of this compound for 12 weeks was associated with a significant decrease in the cancer marker CA19-9 and a reduction in the neutrophil-to-lymphocyte ratio (NLR), an indicator of systemic inflammation.[13] The this compound group also showed a suppression in the reduction of albumin levels and an increase in C-reactive protein.[13] Furthermore, a significant decrease in Escherichia coli, a bacterium often increased in pancreatic cancer, was observed in the this compound group.[13]
V. Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies.
Table 1: Effects of this compound Supplementation on Gut Microbiota and Short-Chain Fatty Acids
| Study Population | Dosage & Duration | Key Findings | Reference |
| Obesity-prone adults | 10 g/day for 12 weeks | Increased relative abundance of fecal Bifidobacterium (0.3244 vs. 0.1971 in placebo) | [1][5] |
| Rats with type 2 diabetes | 2% (w/v) in drinking water | Increased proportion of butyrate-producing Anaerostipes | [8] |
| Rats on a high-fat diet | 2% (w/v) in drinking water | Increased Butyricicoccus spp. and cecal butyrate levels | [7] |
| In vitro fermentation | 1% (w/v) this compound | Increased production of acetate, propionate, and butyrate | [10][11] |
| Human studies (review) | Not specified | Efficiently stimulates Faecalibacterium prausnitzii | [9][10] |
Table 2: Effects of this compound Supplementation on Clinical and Metabolic Parameters
| Condition | Study Population | Dosage & Duration | Key Outcomes | Reference |
| Insulin Resistance | Pre-diabetic adults | 10 g/day for 12 weeks | Reduced fasting serum insulin (6.5 to 5.3 µU/mL) | [1][4][5] |
| Ulcerative Colitis | Adults with mild to moderate UC | 10 g/day for 8 weeks | Reduced Lichtiger clinical activity index (3.8 vs. 5.6 in placebo); Increased clinical remission (55% vs. 20%) | [12][14] |
| Pancreatic Cancer | Adults with PDAC | 9 g/day for 12 weeks | Decreased CA19-9; Reduced neutrophil-to-lymphocyte ratio | [13] |
| High-Fat Diet-Induced Obesity | Rats | 2% (w/v) in drinking water for 19 weeks | Reduced TNF-α mRNA in adipose tissue | [7] |
VI. Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
Study 1: Amelioration of Glucose Metabolism in Obesity-Prone Hosts [1][5]
-
Study Design: Randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: Pre-diabetic volunteers.
-
Intervention: 10 g of this compound per day or placebo for 12 weeks.
-
Primary Outcome: Fasting serum insulin concentration.
-
Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing.
Study 2: Efficacy in Mild to Moderate Ulcerative Colitis [12][14]
-
Study Design: Randomized, double-blind, placebo-controlled pilot trial.
-
Participants: 40 patients with mild to moderate active ulcerative colitis.
-
Intervention: 10 g of this compound or maltose (B56501) (placebo) orally for 8 weeks, in addition to standard treatment.
-
Primary Outcome: Lichtiger clinical activity index at week 8.
-
Secondary Outcomes: Clinical remission and response rates, Ulcerative Colitis Endoscopic Index of Severity, fecal microbiome, and metabolite analysis.
Study 3: Efficacy in Pancreatic Ductal Adenocarcinoma [13]
-
Study Design: Single-center, randomized, controlled pilot trial.
-
Participants: Patients with pancreatic ductal adenocarcinoma.
-
Intervention: 9 g of this compound daily for 12 weeks.
-
Outcomes: Blood markers (including CA19-9, albumin, C-reactive protein, neutrophil and lymphocyte counts), imaging studies, physical findings, and gut microbiota evaluation.
VII. Signaling Pathways and Mechanisms of Action
The health benefits of this compound supplementation are primarily attributed to the downstream effects of gut microbiota modulation and increased SCFA production. The following diagrams illustrate the key signaling pathways involved.
Caption: Mechanism of this compound action via gut microbiota modulation and SCFA production.
The fermentation of this compound by the gut microbiota leads to the production of SCFAs. These SCFAs can then interact with host cells through two main mechanisms: activation of G-protein-coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, and inhibition of histone deacetylases (HDACs).[15][16] These interactions trigger various intracellular signaling cascades that ultimately lead to the observed health benefits, including reduced inflammation and improved metabolic function.[15]
Caption: Generalized experimental workflow for clinical trials of this compound.
This guide provides a snapshot of the current research landscape on this compound supplementation. The consistent findings across different studies and populations are promising, but larger, long-term clinical trials are needed to further substantiate these health benefits and elucidate the underlying mechanisms in greater detail. The information presented here should serve as a valuable resource for researchers and professionals in the field of drug development and nutritional science.
References
- 1. (Open Access) Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts. (2021) | Ayako Watanabe | 14 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound supplementation mitigates the progressive deterioration of glucose metabolism in type 2 diabetes OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound Prevents Psychiatric-Like Behavior by Enhancing Short-Chain Fatty Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound Supplementation in Patients with Pancreatic Ductal Adenocarcinoma: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. examine.com [examine.com]
- 15. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Kestose
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-Kestose, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on established safety data and best practices for non-hazardous chemical waste management.
Overview of this compound Safety and Disposal
This compound is a trisaccharide, a type of sugar, and is not classified as a hazardous substance.[1][2] It is considered non-reactive under normal conditions of use, storage, and transport.[2][3] Due to its non-hazardous nature, standard disposal procedures for non-hazardous laboratory waste are generally applicable.[4][5][6] However, it is crucial to adhere to local, state, and federal regulations, as disposal requirements can vary.[7]
Disposal Options Summary
While this compound is non-hazardous, the method of disposal may vary based on its physical state and the quantity involved. The following table summarizes the recommended disposal procedures.
| Form of this compound | Disposal Method | Key Considerations |
| Solid (Powder) | Regular Trash / Landfill | - Ensure the material is securely contained to prevent dust formation.[8] - For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.[4][9] |
| Aqueous Solution | Sanitary Sewer (Drain) | - Dilute the solution with ample water before and during disposal.[6] - Permissible for small, laboratory-scale quantities.[6] - Confirm that this method is in compliance with local wastewater regulations. |
| Spills | Regular Trash after Containment | - Spills should be swept up or absorbed with inert material.[8] - The collected material should be placed in a sealed container for disposal.[8] - Avoid generating dust during cleanup.[8] |
| Empty Containers | Regular Trash | - Containers should be "RCRA Empty," meaning no freestanding liquid remains.[5][9] - Deface or remove labels to prevent misuse of the container.[5] |
Detailed Disposal Protocol
This protocol provides a procedural methodology for the safe disposal of this compound in a laboratory setting.
Step 1: Hazard Assessment
-
Confirm that the waste material is solely this compound and is not mixed with any hazardous chemicals. If it is mixed with hazardous waste, it must be disposed of as hazardous waste.[7]
-
Consult the Safety Data Sheet (SDS) for this compound if there are any uncertainties.[7]
Step 2: Select the Appropriate Disposal Method
-
For solid this compound: Place the powder in a sealed container, such as a plastic bag or a screw-top jar, to prevent dust from becoming airborne. This can then be disposed of in the regular trash.
-
For aqueous solutions of this compound: Small quantities can typically be poured down the drain with copious amounts of water.[6] Check with your local EHS office for any specific restrictions on drain disposal.
-
For empty containers: Ensure the container is fully empty. Remove or deface the label and dispose of it in the regular trash or recycling, according to your institution's guidelines.[5]
Step 3: Personal Protective Equipment (PPE)
-
While this compound is not considered hazardous, it is good laboratory practice to wear standard PPE, including safety glasses and gloves, when handling any chemical waste.
Step 4: Documentation
-
For routine disposal of non-hazardous waste like this compound, specific documentation may not be required. However, it is advisable to maintain a log if large quantities are being disposed of, in accordance with your institution's policies.
Step 5: Final Disposal
-
Place the contained solid waste in the designated laboratory trash receptacles for non-hazardous materials.
-
For drain disposal, flush with at least an equal volume of water to ensure it is cleared from the plumbing system.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Kestose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While 1-Kestose is not classified as a hazardous substance under the Globally Harmonized System (GHS), adhering to best practices in personal protective equipment (PPE) and handling procedures is essential to maintain experimental integrity and personnel safety.[1][2] This guide provides a comprehensive overview of the necessary safety and logistical information for handling this compound.
Personal Protective Equipment (PPE) for this compound
Even when working with non-hazardous materials like this compound, a standard level of PPE is recommended to protect against potential physical contact and to prevent contamination of the research materials. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Disposable Gloves | Nitrile or latex gloves are suitable. Ensure gloves are inspected for tears or punctures before use. Change gloves regularly, especially if they become contaminated. |
| Eyes | Safety Glasses or Goggles | Provide protection from any airborne particles or accidental splashes. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from contact with the powder. |
| Respiratory | Not generally required | In situations where fine dust may be generated and ventilation is poor, a dust mask (e.g., N95) may be used for comfort and to minimize inhalation of nuisance dust. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Ensure good ventilation in the work area when handling this compound powder.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended on the product insert.[1]
-
First Aid:
-
Eye Contact: Rinse opened eyes for several minutes under running water.[1][3]
-
Skin Contact: Generally, the product does not irritate the skin. Wash the affected area with soap and water.[1][3]
-
Inhalation: If dust is inhaled, move to an area with fresh air. Consult a doctor if you feel unwell.[1][2]
-
Ingestion: If symptoms persist after ingestion, consult a doctor.[1][3]
-
Disposal Plan:
-
Spills: For minor spills, mechanically pick up the powder and place it in a suitable container for disposal.[2]
-
Waste Disposal: Smaller quantities can often be disposed of with household waste. For larger quantities, disposal must be made according to official local, state, and federal regulations.[1] It is important to note that this compound is considered slightly hazardous to water, so large quantities should not be allowed to enter ground water or sewage systems.[1]
Experimental Workflow for Handling this compound
To ensure a safe and efficient process, the following workflow should be followed when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
